(3-Iodopropyl)trimethoxysilane
描述
Structure
3D Structure
属性
IUPAC Name |
3-iodopropyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZGRNPRBIQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCI)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15IO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374769 | |
| Record name | (3-Iodopropyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14867-28-8 | |
| Record name | (3-Iodopropyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Iodopropyl)trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Iodopropyl)trimethoxysilane: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Iodopropyl)trimethoxysilane, a versatile bifunctional molecule widely used in materials science, surface chemistry, and bioconjugation. This document details its core characteristics, provides established experimental protocols for its synthesis and application, and illustrates key chemical processes through detailed diagrams.
Core Chemical and Physical Properties
This compound, with the chemical formula C₆H₁₅IO₃Si, is a valuable coupling agent.[1] Its structure features a trimethoxysilyl group at one end and a reactive iodo group at the other. The trimethoxysilyl moiety allows for covalent attachment to inorganic substrates (like silica (B1680970), glass, and metal oxides) through hydrolysis and condensation reactions, forming stable siloxane bonds (Si-O-Si). The terminal iodo group serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the immobilization of a wide array of molecules, including peptides, enzymes, and therapeutic agents.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 14867-28-8 | [1][2] |
| Molecular Formula | C₆H₁₅IO₃Si | [1] |
| Molecular Weight | 290.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | 1.482 g/mL at 20 °C | |
| Boiling Point | 79-80 °C at 2 mmHg | - |
| Refractive Index (n20/D) | 1.473 | |
| Flash Point | 78 °C (172.4 °F) - closed cup | [2] |
| SMILES | CO--INVALID-LINK--(OC)OC | |
| InChIKey | NILZGRNPRBIQOG-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) protons (-OCH₃) as a singlet, and three distinct multiplets corresponding to the methylene (B1212753) protons of the propyl chain (-CH₂-CH₂-CH₂-).
-
¹³C NMR: The carbon NMR spectrum would display a signal for the methoxy carbons, and three signals for the propyl chain carbons, with the carbon attached to the iodine atom being the most downfield shifted of the three.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify key functional groups. For this compound, the spectrum would be characterized by the following absorption bands. The FTIR spectrum of the closely related (3-chloropropyl)trimethoxysilane shows C-H stretching vibrations around 2850-2950 cm⁻¹, Si-O stretching between 1000-1100 cm⁻¹, and a C-Cl absorption band near 800 cm⁻¹.[3] For the iodo-analog, one would expect similar C-H and Si-O stretches, with the C-I stretching vibration appearing at a lower frequency (typically 500-600 cm⁻¹).
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C-H (stretch, sp³) | 2840 - 3000 | From the propyl and methoxy groups. |
| Si-O-C (stretch) | 1080 - 1190 | Strong, broad peak characteristic of the methoxysilyl group. |
| Si-O-Si (stretch) | 1000 - 1100 | Appears upon hydrolysis and condensation. Often overlaps with Si-O-C. |
| C-I (stretch) | 500 - 600 | Characteristic peak for the terminal iodo group. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in surface modification.
Synthesis via Finkelstein Reaction
This compound can be synthesized from its chloro-analog, (3-chloropropyl)trimethoxysilane, via a Finkelstein reaction. This nucleophilic substitution replaces the chlorine atom with an iodine atom. The following is an adapted protocol based on a standard Finkelstein reaction procedure.[4]
Materials:
-
(3-chloropropyl)trimethoxysilane
-
Anhydrous sodium iodide (NaI)
-
Anhydrous acetone (B3395972) (solvent)
-
Magnetic stir bar
-
Round-bottomed flask
-
Reflux condenser
-
Nitrogen or Argon gas inlet
Methodology:
-
Setup: Assemble a flame-dried round-bottomed flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add anhydrous sodium iodide (1.2 to 1.5 molar equivalents relative to the chlorosilane).
-
Solvent: Add a sufficient volume of anhydrous acetone to dissolve the reagents and allow for effective stirring.
-
Addition of Silane (B1218182): Add (3-chloropropyl)trimethoxysilane (1.0 molar equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 12-24 hours. The reaction should be protected from light to prevent iodine-related side reactions. Progress can be monitored by TLC or GC-MS. The formation of a sodium chloride precipitate indicates the reaction is proceeding.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Purification: Remove the acetone from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Surface Modification of Silica Substrates
This protocol describes the functionalization of a silica-based surface (e.g., glass beads, silica nanoparticles) with this compound.
Materials:
-
Silica substrate (e.g., glass beads)
-
This compound (IPTMS)
-
Anhydrous toluene (B28343) (solvent)
-
Acetone (for washing)
-
Reaction vessel
-
Oven
Methodology:
-
Substrate Activation: Clean the silica substrate thoroughly. For glass beads, soak them in a piranha solution (caution: extremely corrosive) or an appropriate acid bath, followed by extensive rinsing with deionized water. Dry the activated beads in an oven at 120 °C for at least 1 hour to ensure a hydroxyl-rich surface.
-
Silanization Solution: Prepare a 2% (v/v) solution of IPTMS in anhydrous toluene in a reaction vessel.
-
Reaction: Add the activated and dried glass beads to the IPTMS solution. Incubate the mixture overnight (approximately 16 hours) at 70 °C with gentle agitation. The reaction should be protected from moisture.
-
Washing: After the incubation period, decant the silanization solution. Wash the functionalized beads extensively with fresh toluene to remove any unreacted silane.
-
Final Rinse and Dry: Perform a final rinse with acetone (e.g., 4 x 100 mL for 60 g of beads) to remove the toluene.
-
Curing: Dry the IPTMS-functionalized beads in an oven at 120 °C for 30 minutes to complete the condensation of silanol (B1196071) groups and cure the silane layer. The functionalized substrate is now ready for subsequent conjugation reactions via the iodo group.
Core Chemical Reactions and Mechanisms
The utility of this compound is rooted in the distinct reactivity of its two functional ends.
Hydrolysis and Condensation of the Trimethoxysilyl Group
The primary mechanism for surface attachment involves the hydrolysis of the methoxy groups (-OCH₃) to form reactive silanol groups (-Si-OH), followed by condensation with hydroxyl groups on the substrate surface or with other silanol groups. This process can be catalyzed by either acid or base.
-
Hydrolysis: The Si-OCH₃ bonds are cleaved by water to form Si-OH and methanol. This reaction is reversible. ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH
-
Condensation: The newly formed silanols can then react in two ways:
-
With surface hydroxyl groups (e.g., on silica, M-OH) to form a stable covalent bond: ≡Si-OH + HO-M ⇌ ≡Si-O-M + H₂O
-
With another silanol group to form a cross-linked siloxane network: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Reactivity of the Iodopropyl Group
The iodopropyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide range of nucleophiles (Nu⁻), such as thiols (R-SH), amines (R-NH₂), and carboxylates (R-COO⁻), to the functionalized surface.
Surface-Si-(CH₂)₃-I + Nu⁻ → Surface-Si-(CH₂)₃-Nu + I⁻
This reactivity is central to the use of this compound in drug delivery, biosensor development, and chromatography, where the controlled immobilization of specific biomolecules is required.
References
An In-depth Technical Guide to the Synthesis and Purification of (3-Iodopropyl)trimethoxysilane
This technical guide provides a comprehensive overview of the synthesis and purification of (3-Iodopropyl)trimethoxysilane, a versatile organosilane coupling agent. Designed for researchers, scientists, and professionals in drug development and material science, this document details the prevalent synthetic methodologies, purification protocols, and essential characterization data.
Introduction
This compound (IPTMS) is a valuable bifunctional molecule utilized in a variety of scientific and industrial applications. Its trimethoxysilyl group allows for covalent attachment to hydroxylated surfaces such as silica, glass, and metal oxides, while the terminal iodo group serves as a reactive site for nucleophilic substitution and other organic transformations. This dual functionality makes it an important intermediate for surface modification, the synthesis of hybrid organic-inorganic materials, and the preparation of functionalized polymers.[1][2]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide. In this case, (3-chloropropyl)trimethoxysilane is treated with an alkali metal iodide, typically sodium iodide, in a polar aprotic solvent such as acetone (B3395972).
The reaction is driven to completion by the precipitation of the less soluble sodium chloride in acetone, an application of Le Châtelier's principle.[2]
Reaction Scheme:
(3-chloropropyl)trimethoxysilane + NaI → this compound + NaCl(s)
To ensure a high yield and purity of the final product, it is crucial to maintain anhydrous conditions throughout the reaction to prevent the hydrolysis of the trimethoxysilyl group, which can lead to the formation of siloxane byproducts.[2]
This protocol is a representative procedure based on established principles of the Finkelstein reaction for the synthesis of analogous organoalkoxysilanes.
Materials:
-
(3-chloropropyl)trimethoxysilane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Reactants: To the flask, add anhydrous acetone, followed by anhydrous sodium iodide. Stir the mixture until the sodium iodide is fully dissolved.
-
Addition of Starting Material: Slowly add (3-chloropropyl)trimethoxysilane to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 6-8 hours.[2] The formation of a white precipitate (sodium chloride) will be observed as the reaction progresses.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (sodium chloride) and wash it with a small amount of anhydrous acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
Purification of this compound
The crude product obtained after the removal of the solvent is purified by fractional distillation under reduced pressure. This is necessary to remove any unreacted starting material, byproducts, and residual solvent.
Apparatus:
-
Claisen distillation head
-
Vigreux column (or other fractionating column)
-
Round-bottom flask
-
Receiving flasks
-
Thermometer
-
Vacuum pump
-
Cold trap
-
Heating mantle
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Distillation: Transfer the crude this compound to the distillation flask. Begin heating the flask gently under vacuum.
-
Fraction Collection: Collect the fractions based on their boiling points at the given pressure. The pure this compound is collected as a colorless liquid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅IO₃Si | [3][4] |
| Molecular Weight | 290.17 g/mol | [3][4] |
| Appearance | Colorless liquid | [5] |
| Density | 1.482 g/mL at 20 °C | [6] |
| Refractive Index (n20/D) | 1.473 | [6] |
| Purity (GC) | ≥95.0% to ≥98.0% | [5][6] |
Table 2: Synthesis Reaction Parameters
| Parameter | Value | Reference |
| Reaction Type | Finkelstein Reaction | [2] |
| Starting Material | (3-chloropropyl)trimethoxysilane | [2] |
| Reagent | Sodium Iodide (NaI) | [2] |
| Solvent | Acetone (anhydrous) | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 6 - 8 hours | [2] |
| Reported Yield | 75 - 85% | [2] |
Visualizations
The following diagrams illustrate the synthesis pathway and the purification workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 14867-28-8 [smolecule.com]
- 3. This compound | 14867-28-8 | PAA86728 [biosynth.com]
- 4. This compound | C6H15IO3Si | CID 2759373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. (3-碘丙基)三甲氧基硅烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
(3-Iodopropyl)trimethoxysilane (CAS 14867-28-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Iodopropyl)trimethoxysilane is a versatile organosilane compound that serves as a crucial coupling agent and surface modifier in a wide array of scientific and industrial applications.[1] Its unique bifunctional structure, featuring a reactive iodopropyl group and a hydrolyzable trimethoxysilyl group, enables the covalent linkage of organic and inorganic materials.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, reaction mechanisms, and key applications of this compound, with a focus on methodologies relevant to researchers in materials science and drug development.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe utilization in a laboratory setting. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14867-28-8 | [3][4][5][6] |
| Molecular Formula | C₆H₁₅IO₃Si | [3][4][5] |
| Molecular Weight | 290.17 g/mol | [3][4][6] |
| Appearance | Colorless to pale reddish-yellow clear liquid | [1][5] |
| Density | 1.482 g/mL at 20 °C | [3][6][7] |
| Boiling Point | 80 °C at 0.3 kPa | [5] |
| Refractive Index (n20/D) | 1.473 | [3][6][7] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [3][5][6] |
| InChI | 1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | [3][6] |
| SMILES | CO--INVALID-LINK--(OC)OC | [3][6] |
Table 2: Safety and Hazard Information
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [3][5][6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4][6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][6] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [3] |
| Storage Class | 10 - Combustible liquids | [3][6] |
Core Applications and Reaction Mechanisms
The primary utility of this compound lies in its function as a silane (B1218182) coupling agent. These agents act as molecular bridges at the interface between dissimilar materials, enhancing adhesion and compatibility. The trimethoxysilyl end of the molecule facilitates bonding to inorganic substrates, while the iodopropyl group provides a reactive site for subsequent chemical modifications.
Surface Modification of Substrates
This compound is extensively used for the surface modification of materials rich in hydroxyl groups, such as silica (B1680970), glass, and various metal oxides.[1] The process involves the hydrolysis of the methoxy (B1213986) groups to form reactive silanols, which then condense with the hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Si).
Nanoparticle Functionalization
In the realm of nanotechnology, this silane is employed to functionalize nanoparticles, thereby altering their surface properties to improve dispersion in polymer matrices, enable the attachment of biomolecules, or introduce specific functionalities. The iodopropyl group serves as a versatile handle for further chemical reactions.
Synthesis of Organic-Inorganic Hybrid Materials
This compound is a key building block in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, mechanical strength) at the molecular level.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow for surface modification.
Hydrolysis and Condensation of this compound
The fundamental reaction mechanism for the surface functionalization with this compound involves a two-step process: hydrolysis and condensation.
References
- 1. sid.ir [sid.ir]
- 2. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. flex.flinders.edu.au [flex.flinders.edu.au]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to (3-Iodopropyl)trimethoxysilane: Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Iodopropyl)trimethoxysilane is a bifunctional organosilane coupling agent of significant interest in materials science, surface chemistry, and nanotechnology. Its unique molecular architecture, featuring a reactive iodopropyl group and a hydrolyzable trimethoxysilyl moiety, allows for a versatile range of chemical transformations. This guide provides a comprehensive overview of the structure, reactivity, and practical applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its reaction mechanisms.
Structure and Properties
This compound, with the chemical formula C6H15IO3Si, is a colorless to light yellow liquid.[1] Its structure is characterized by a central silicon atom bonded to three methoxy (B1213986) groups and a propyl chain terminating in an iodine atom.
Molecular Structure
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C6H15IO3Si | [2] |
| IUPAC Name | 3-iodopropyl(trimethoxy)silane | [2] |
| CAS Number | 14867-28-8 | [1] |
| Molecular Weight | 290.17 g/mol | [2] |
| Density | 1.482 g/mL at 20 °C | [1] |
| Boiling Point | 79-80 °C at 2 mmHg | [1] |
| Refractive Index (n20/D) | 1.473 | [1] |
| SMILES | CO--INVALID-LINK--(OC)OC | [1][3] |
| InChI | InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | [1][2] |
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of this compound.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum for this compound is not provided in the search results, data for the closely related (3-Iodopropyl)triethoxysilane offers valuable comparative information. The key proton (¹H) and carbon-¹³ (¹³C) NMR signals are assigned based on the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Si-CH₂- | ~0.7-0.9 (triplet) | ~8-12 |
| -CH₂-CH₂-I | ~1.9-2.1 (quintet) | ~28-32 |
| -CH₂-I | ~3.2-3.4 (triplet) | ~10-14 |
| Si-O-CH₃ | ~3.5-3.6 (singlet) | ~50-52 |
Note: These are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary.
A study on the related compound, 3-iodopropyltriethoxysilane, showed a clear shift in the proton signal of the methylene (B1212753) group attached to the halogen from 3.52 ppm (for the chloro-analog) to 3.22 ppm upon substitution with iodine, reflecting the lower electronegativity of iodine.[4]
1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound.
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |
| C-H stretch (alkyl) | 2940-2840 | Strong |
| Si-O-C stretch | 1190-1000 | Strong |
| Si-C stretch | ~800-750 | Medium |
| C-I stretch | ~600-500 | Medium-Weak |
The strong absorption band in the 1190-1000 cm⁻¹ region is characteristic of the Si-O-C linkage. The C-H stretching vibrations of the propyl chain are observed in the 2940-2840 cm⁻¹ range. The presence of the C-I bond can be identified by its characteristic stretching frequency in the lower wavenumber region.
Reactivity
The reactivity of this compound is governed by its two distinct functional moieties: the iodopropyl group and the trimethoxysilyl group. This dual reactivity allows for orthogonal chemical modifications, making it a versatile building block in materials synthesis.
Reactivity of the Iodopropyl Group
The carbon-iodine bond is relatively weak and highly polarizable, making the terminal iodine atom an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups.
Caption: Nucleophilic substitution at the iodopropyl group.
Common Nucleophiles:
-
Amines (R-NH₂): React to form amino-functionalized silanes, which are widely used for surface modification to introduce positive charges or further coupling points.
-
Thiols (R-SH): Form thioether linkages, useful for attaching biomolecules or for "click" chemistry applications.
-
Azides (N₃⁻): Lead to the formation of azido-functionalized silanes, which are precursors for triazoles via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).
-
Carboxylates (R-COO⁻): Form ester linkages.
Reactivity of the Trimethoxysilyl Group
The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol (B1196071) groups (Si-OH). These silanols can then undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or silyl (B83357) ether (Si-O-Substrate) bonds, respectively. This process is the basis for its use as a coupling agent and for the formation of polysiloxane networks.
Caption: Hydrolysis and condensation of the trimethoxysilyl group.
The rates of hydrolysis and condensation are highly dependent on pH, water concentration, and the presence of catalysts. Acidic or basic conditions can catalyze these reactions.
Experimental Protocols
The following are representative protocols for common applications of this compound.
General Protocol for Surface Functionalization of Silica (B1680970) Nanoparticles
This protocol describes a general method for grafting this compound onto the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (SiO₂)
-
This compound
-
Anhydrous toluene (B28343) or ethanol (B145695)
-
Ammonia (B1221849) solution (for basic catalysis, optional)
-
Acetic acid (for acidic catalysis, optional)
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Activation of Silica Nanoparticles (Optional but Recommended):
-
Disperse the silica nanoparticles in a suitable solvent (e.g., ethanol).
-
Treat with an acid (e.g., HCl) or base (e.g., NaOH) solution to ensure a high density of surface silanol groups.
-
Wash thoroughly with deionized water until the pH is neutral, and then with ethanol.
-
Dry the activated silica nanoparticles under vacuum.
-
-
Silanization Reaction:
-
Disperse the activated silica nanoparticles in anhydrous toluene or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A typical concentration is 10 mg/mL.
-
Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.
-
Add this compound to the suspension. The amount will depend on the desired surface coverage, typically a 1-5% (v/v) solution.
-
If catalysis is desired, add a small amount of ammonia solution (for basic conditions) or acetic acid (for acidic conditions).
-
Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Washing and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the suspension to pellet the functionalized nanoparticles.
-
Discard the supernatant.
-
Resuspend the nanoparticles in fresh anhydrous toluene or ethanol and sonicate briefly.
-
Repeat the centrifugation and washing steps at least three times to remove any unreacted silane.
-
-
Drying:
-
After the final wash, dry the functionalized silica nanoparticles under vacuum at 60-80 °C for several hours.
-
Protocol for Nucleophilic Substitution with an Amine
This protocol details the conversion of iodo-functionalized silica nanoparticles to amino-functionalized nanoparticles.
Materials:
-
Iodo-functionalized silica nanoparticles (from Protocol 3.1)
-
Amine (e.g., ethylenediamine, propylamine)
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or ethanol)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup:
-
Disperse the iodo-functionalized silica nanoparticles in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add an excess of the desired amine to the suspension. The excess is crucial to drive the reaction to completion and to minimize side reactions.
-
-
Reaction:
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. The optimal temperature and time will depend on the specific amine used.
-
-
Washing and Purification:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the suspension to collect the amino-functionalized nanoparticles.
-
Wash the nanoparticles repeatedly with the reaction solvent and then with a less polar solvent (e.g., ethanol or dichloromethane) to remove excess amine and any byproducts.
-
-
Drying:
-
Dry the final product under vacuum.
-
Applications in Research and Development
The versatile reactivity of this compound makes it a valuable tool in various fields:
-
Surface Modification: It is widely used to functionalize surfaces of glass, silica, and other metal oxides to alter their properties (e.g., hydrophobicity, biocompatibility) or to provide anchor points for further chemical modifications.
-
Nanoparticle Synthesis: It serves as a precursor for the synthesis of functionalized nanoparticles with tailored surface chemistries for applications in drug delivery, bio-imaging, and catalysis.
-
Chromatography: It is used to prepare stationary phases for chromatography with specific functionalities for separating different classes of molecules.
-
Bioconjugation: The reactive iodo-group allows for the covalent attachment of biomolecules such as proteins, peptides, and DNA to surfaces and nanoparticles.
Conclusion
This compound is a highly versatile and valuable bifunctional molecule for chemical synthesis and materials science. Its orthogonal reactivity allows for the independent modification of its organic and inorganic functionalities, enabling the creation of a wide array of functionalized materials and surfaces. The detailed understanding of its structure and reactivity, as outlined in this guide, is essential for its effective application in advanced research and development.
References
The Core of Silane Chemistry: Hydrolysis and Condensation
An In-depth Technical Guide to the Hydrolysis of (3-Iodopropyl)trimethoxysilane
For professionals in research, chemical synthesis, and materials science, a thorough understanding of the hydrolysis of organofunctional silanes is paramount for the successful development of novel materials and drug delivery systems. This compound is a key precursor in the synthesis of a variety of organic-inorganic hybrid materials, and its utility is fundamentally linked to the controlled hydrolysis of its methoxy (B1213986) groups to form reactive silanols. This guide provides a detailed examination of the hydrolysis of this compound, outlining the reaction mechanism, influencing factors, kinetic considerations, and a comprehensive experimental protocol for its study.
The functional application of this compound invariably begins with its hydrolysis. This reaction is the first step in the sol-gel process, where the methoxy groups (-OCH₃) attached to the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This conversion is crucial as it generates highly reactive silanol (B1196071) intermediates.
The hydrolysis reaction can be represented as a three-step process:
-
First Hydrolysis: I-(CH₂)₃-Si(OCH₃)₃ + H₂O → I-(CH₂)₃-Si(OCH₃)₂(OH) + CH₃OH
-
Second Hydrolysis: I-(CH₂)₃-Si(OCH₃)₂(OH) + H₂O → I-(CH₂)₃-Si(OCH₃)(OH)₂ + CH₃OH
-
Third Hydrolysis: I-(CH₂)₃-Si(OCH₃)(OH)₂ + H₂O → I-(CH₂)₃-Si(OH)₃ + CH₃OH
Following, or concurrent with, hydrolysis, the newly formed silanol groups can undergo condensation reactions with each other or with other hydroxyl-containing species. This results in the formation of stable siloxane bonds (Si-O-Si), which are the backbone of the resulting polymeric or surface-bound structures. Condensation can proceed via two pathways:
-
Water-producing condensation: 2 [I-(CH₂)₃-Si(OH)₃] → (OH)₂ (I-(CH₂)₃)Si-O-Si(I-(CH₂)₃)(OH)₂ + H₂O
-
Alcohol-producing condensation: I-(CH₂)₃-Si(OH)₃ + I-(CH₂)₃-Si(OCH₃)₃ → (OH)₂ (I-(CH₂)₃)Si-O-Si(I-(CH₂)₃)(OCH₃)₂ + CH₃OH
The interplay between hydrolysis and condensation is critical in determining the final properties of the material.
Key Factors Influencing the Hydrolysis of this compound
The rates of both hydrolysis and condensation are highly sensitive to several experimental parameters. Precise control over these factors is essential for achieving reproducible and predictable outcomes.
-
pH of the Reaction Medium: The pH is arguably the most critical factor. Acidic conditions (typically pH 3-4.5) are widely employed to catalyze the hydrolysis of alkoxysilanes while concurrently minimizing the rate of condensation.[1][2] Conversely, basic conditions tend to accelerate the condensation of silanols.[1] For applications requiring a high concentration of reactive silanol species, an acidic environment is generally preferred.[1]
-
Water Concentration: The concentration of water directly impacts the hydrolysis rate. An increase in water concentration generally accelerates the hydrolysis reaction.[1] However, an excess of water can also favor the subsequent self-condensation of the silanol intermediates to form siloxane oligomers.[1]
-
Co-solvents: Due to the often poor miscibility of organosilanes with water, a co-solvent such as ethanol (B145695) is frequently used to achieve a homogeneous reaction mixture.[1] It is important to note that the presence of a co-solvent can also influence the reaction kinetics, with some studies reporting a delay in the hydrolysis reaction in the presence of ethanol.[1]
-
Temperature: As with most chemical reactions, temperature plays a significant role. Higher temperatures generally increase the rates of both hydrolysis and condensation.
-
Concentration of Silane (B1218182): Higher concentrations of the silane can lead to an increased rate of premature condensation and gelation, particularly at non-optimal pH values.[1]
Quantitative Analysis of Hydrolysis Kinetics
While specific kinetic data for this compound is not extensively available in the public domain, the principles of alkoxysilane hydrolysis are well-established. The following table provides an illustrative representation of how quantitative data for the hydrolysis of a trimethoxysilane (B1233946) can be structured. The values presented are hypothetical and intended for comparative purposes.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 3.5 | 4.5 | 5.5 |
| Water:Silane Molar Ratio | 10:1 | 20:1 | 30:1 |
| Temperature (°C) | 25 | 40 | 25 |
| Co-solvent (Ethanol % v/v) | 50 | 50 | 75 |
| Pseudo-first-order rate constant (k_obs, min⁻¹) | Illustrative Value | Illustrative Value | Illustrative Value |
| Time to 90% Hydrolysis (min) | Illustrative Value | Illustrative Value | Illustrative Value |
Note: This table is a template for presenting experimental data. Actual values would be determined empirically.
Experimental Protocol for Monitoring Hydrolysis
A detailed and controlled experimental setup is crucial for studying the hydrolysis of this compound. The following protocol outlines a general methodology that can be adapted for specific research needs.
Materials
-
This compound (high purity)
-
Ethanol (or other suitable co-solvent), anhydrous
-
Deionized water
-
Acid catalyst (e.g., acetic acid, hydrochloric acid)
-
Base for pH adjustment (e.g., ammonium (B1175870) hydroxide)
-
pH meter
-
Reaction vessel with magnetic stirrer and temperature control
-
Analytical instruments for monitoring (e.g., FTIR or NMR spectrometer)
Methodology
-
Preparation of Reaction Solutions: A series of reaction mixtures with varying water concentrations and pH values should be prepared. For instance, in an ethanol/water co-solvent system, the weight percentage of water can be systematically varied.
-
Silane Addition: A specific amount of this compound is added to the co-solvent to achieve the desired final concentration (e.g., 1-5% by volume).
-
pH Adjustment: The pH of the solution is carefully adjusted to the desired level using a suitable acid or base catalyst.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of water (if not already present in the co-solvent mixture) and maintained at a constant temperature with continuous stirring.
-
Aliquots and Analysis: At regular time intervals, aliquots are withdrawn from the reaction mixture. The progress of the hydrolysis is monitored by a suitable analytical technique.
-
FTIR Spectroscopy: The disappearance of the Si-O-CH₃ vibrational bands and the appearance of Si-OH and Si-O-Si bands can be tracked.
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides detailed information on the stepwise hydrolysis and subsequent condensation reactions, allowing for the quantification of different species.[3]
-
Data Analysis
The rate of hydrolysis can be determined by plotting the concentration of the reactant (or a key product) as a function of time. From this data, reaction rate constants can be calculated.
Visualizing the Process: Diagrams
To better illustrate the chemical and experimental processes, the following diagrams are provided.
Caption: Hydrolysis and Condensation Pathway of this compound.
Caption: General Experimental Workflow for Studying Silane Hydrolysis.
Conclusion
The hydrolysis of this compound is a foundational reaction for its use in advanced materials and drug development. A comprehensive understanding and precise control of the reaction parameters—pH, water concentration, temperature, and co-solvent system—are imperative for achieving desired material properties. The experimental protocol and analytical methods outlined in this guide provide a robust framework for researchers to investigate and optimize the hydrolysis of this versatile organosilane. While specific kinetic data remains a subject for further empirical investigation, the principles and methodologies described herein offer a clear path forward for its systematic study.
References
- 1. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Application of (3-Iodopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, detailed handling procedures, and experimental protocols for the effective use of (3-Iodopropyl)trimethoxysilane in a laboratory setting. The information is intended to ensure the safe and effective application of this versatile chemical compound in research and development.
Chemical and Physical Properties
This compound is an organosilane compound recognized for its utility as a coupling agent and surface modifier. A thorough understanding of its chemical and physical properties is fundamental to its safe handling and application.
| Property | Value | Reference |
| Molecular Formula | C6H15IO3Si | [1][2] |
| Molecular Weight | 290.17 g/mol | [1][3] |
| CAS Number | 14867-28-8 | [2][3] |
| Appearance | Colorless to pale reddish-yellow liquid | [2] |
| Density | 1.482 g/mL at 20 °C | [3][4] |
| Boiling Point | 79-80 °C at 2 mm Hg | |
| Flash Point | 78 °C (172.4 °F) - closed cup | [3][5] |
| Refractive Index | n20/D 1.473 | [3] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risks.
GHS Hazard Classification: [1][2][6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][3]
-
Combustible Liquid: Category 4[6]
Hazard Statements (H-phrases): [2][3][6]
-
H227: Combustible liquid.[6]
Precautionary Statements (P-phrases): [2][3][6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
Safe Handling and Storage
Proper handling and storage protocols are essential to maintain the chemical's integrity and prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]
-
Do not breathe vapors or mists.[8]
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep the container tightly closed when not in use.[8]
Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][8]
-
Store under an inert atmosphere, such as nitrogen, as the material is sensitive to air and moisture.[8]
-
Protect from light.
-
Recommended storage temperature is 2-8°C.[4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes. Contact lenses should not be worn.[6][7][9] |
| Hands | Neoprene or nitrile rubber gloves. | Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6][9] |
| Body | Lab coat. For larger quantities or splashes, wear fire/flame resistant and impervious clothing. | To prevent skin contact.[6][9] |
| Respiratory | Use in a well-ventilated area. If vapors or aerosols are generated, a government-approved respirator is required. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards or European Standard EN 149 must be followed.[7][10] |
First Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, seek medical advice.[2][11]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area gently with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention if you feel unwell.[2][12]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.[13]
-
Remove all sources of ignition.[13]
-
Wear appropriate personal protective equipment as outlined in Section 4.[2][6]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2][8]
-
Collect the absorbed material into a closed container for disposal.[8][13]
-
Wash the spill site after material pickup is complete.[8]
Experimental Protocols: Surface Modification of Silica (B1680970)
This compound is frequently used for the surface functionalization of silica-based materials, such as nanoparticles and glass beads. The following is a generalized protocol for this application.
Objective: To covalently graft this compound onto a silica surface.
Materials:
-
Silica substrate (e.g., silica nanoparticles, glass beads)
-
This compound (IPTMS)
-
Anhydrous toluene (B28343)
-
Borate (B1201080) buffer (pH 9.2, for peptide immobilization)
-
Mercaptoethanol (for quenching)
Procedure:
-
Activation of Silica Substrate:
-
Silanization:
-
Prepare a 2% (v/v) solution of IPTMS in dry toluene in a reaction vessel.[5]
-
Add the activated silica substrate to the IPTMS solution.[5]
-
Incubate the mixture overnight (approximately 16 hours) at 70°C under an inert atmosphere and protected from light.[5]
-
After incubation, allow the mixture to cool to room temperature.
-
Wash the functionalized silica substrate with acetone (e.g., 4 x 100 mL) to remove any unreacted silane.[5]
-
Dry the functionalized substrate at 120°C for 30 minutes.[5]
-
-
Subsequent Functionalization (Example: Peptide Immobilization):
-
Dissolve the peptide (e.g., 5 mg) in a suitable buffer, such as borate buffer (pH 9.2, 25 mL).[5]
-
Add the IPTMS-functionalized silica beads (e.g., 60 g) to the peptide solution and incubate overnight.[5]
-
To quench any unreacted iodo groups, add mercaptoethanol (e.g., 20 µL) and incubate for 2 hours.[5]
-
Wash the peptide-immobilized beads with water (e.g., 3 x 200 mL) and then with acetone (1 x 100 mL) and allow to dry.[5]
-
Visualized Workflows
To further clarify the handling and experimental procedures, the following diagrams illustrate key workflows.
Caption: Workflow for the safe handling of this compound.
Caption: General workflow for surface modification using this compound.
References
- 1. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flex.flinders.edu.au [flex.flinders.edu.au]
- 3. gccpo.org [gccpo.org]
- 4. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Reaction of (3-Aminopropyl)dimethylethoxysilane with Amine Catalysts on Silica Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a soluble functionalized-silica by the hydrolysis and condensation of organotrialkoxysilanes bearing (β-hydroxy) tertiary amine groups with tetraethoxysilane [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of (3-Iodopropyl)trimethoxysilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (3-Iodopropyl)trimethoxysilane in a range of common organic solvents. Understanding the solubility of this organosilane is crucial for its effective use in various applications, including as a coupling agent, a surface modifier, and in the synthesis of novel materials. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes predictive solubility information based on physicochemical properties and provides detailed experimental protocols for its determination.
Physicochemical Properties
This compound is a colorless to light yellow liquid with the chemical formula C₆H₁₅IO₃Si. Its structure, featuring a trimethoxysilyl head and a 3-iodopropyl tail, imparts a dual nature to its solubility characteristics. The propyl chain and the iodo group contribute to its nonpolar character, while the methoxysilyl group can undergo hydrolysis in the presence of moisture, affecting its solubility in protic solvents.
| Property | Value |
| Molecular Weight | 290.17 g/mol |
| Density | 1.482 g/mL at 20 °C |
| Boiling Point | 79-80 °C at 2 mmHg |
| Refractive Index | n20/D 1.473 |
Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Based on the structure of this compound, it is anticipated to be miscible or soluble in a wide array of organic solvents. The following table provides a qualitative prediction of its solubility.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble/Miscible | The trimethoxysilyl group can interact with the hydroxyl group of alcohols. However, reactivity (hydrolysis and condensation) is possible, especially in the presence of water. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble/Miscible | These polar aprotic solvents are expected to effectively solvate the silane (B1218182). |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble/Miscible | The ether functional group can interact with the silane, promoting solubility. |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble/Miscible | The nonpolar aromatic ring interacts favorably with the iodopropyl group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble/Miscible | The nonpolar nature of these solvents aligns with the alkyl chain of the silane. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible | These solvents are effective at dissolving a wide range of organic compounds, including organosilanes. |
| Esters | Ethyl Acetate | Soluble/Miscible | The polarity of esters is suitable for solvating this functionalized silane. |
| Amides | Dimethylformamide (DMF) | Soluble/Miscible | DMF is a powerful polar aprotic solvent capable of dissolving many organometallic compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | DMSO is a strong polar aprotic solvent, expected to readily dissolve the silane. |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for specific applications, the following experimental protocols can be employed.
Qualitative Solubility/Miscibility Determination
This method provides a rapid assessment of solubility at a given concentration.
Materials:
-
This compound
-
Selected organic solvents
-
Small glass vials with caps
-
Pipettes
Procedure:
-
Add 1 mL of the selected organic solvent to a clean, dry vial.
-
Add a known volume (e.g., 100 µL) of this compound to the solvent.
-
Cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Visually inspect the mixture against a light source.
-
Record the observation as:
-
Miscible: Forms a single, clear, homogeneous phase.
-
Soluble: The silane completely dissolves, leaving a clear solution.
-
Partially Soluble: The solution is cloudy, or a second phase is present.
-
Insoluble: The silane remains as a distinct, separate layer.
-
Quantitative Solubility Determination (Gravimetric Method)
This method determines the concentration of a saturated solution.
Materials:
-
This compound
-
Selected organic solvent
-
Sealable flasks
-
Shaking incubator or magnetic stirrer with hotplate
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent in a sealable flask.
-
Seal the flask and agitate at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to settle, letting any undissolved silane separate.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter to remove any suspended micro-droplets.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the silane and the solvent's boiling point. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.
-
The mass of the dissolved silane is the final weight of the dish minus its tare weight.
-
Calculate the solubility in g/100 mL or other desired units.
Diagrams
Caption: Workflow for Determining the Solubility of this compound.
Applications of Iodo-Terminated Silanes in Materials Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodo-terminated silanes are emerging as a versatile and powerful class of reagents for the surface modification and functionalization of a wide array of materials. Their unique reactivity, particularly the susceptibility of the carbon-iodine bond to nucleophilic substitution, offers distinct advantages over other commonly used organosilanes, such as those with amino or chloro functionalities. This technical guide provides a comprehensive overview of the core applications of iodo-terminated silanes in materials science, with a focus on their use in bioconjugation, polymer synthesis, and nanoparticle functionalization. Detailed experimental protocols, comparative data, and mechanistic insights are presented to equip researchers and professionals with the knowledge to effectively utilize these compounds in their work.
Introduction to Iodo-Terminated Silanes
Iodo-terminated silanes are organosilane compounds featuring an iodoalkyl group attached to a silicon atom, which also bears hydrolyzable groups (e.g., methoxy (B1213986) or ethoxy). The general structure can be represented as I-(CH₂)n-Si(OR)₃. The key to their utility lies in the dual functionality: the silane (B1218182) moiety allows for covalent attachment to hydroxyl-rich surfaces such as silica (B1680970), glass, and metal oxides, while the terminal iodide serves as an excellent leaving group for subsequent chemical transformations.
Compared to their chloro- and amino-terminated counterparts, iodo-terminated silanes offer several advantages:
-
Enhanced Reactivity: The carbon-iodine bond is weaker and more polarizable than C-Cl or C-Br bonds, making it more susceptible to nucleophilic attack. This allows for reactions to proceed under milder conditions and often with higher yields.
-
Reduced Side Reactions: Unlike amino silanes, which can undergo undesirable side reactions such as multilayer formation and reaction with radical initiators, iodo-silanes provide a cleaner and more controlled surface functionalization.[1][2]
-
Simplified Conjugation: The direct reaction of the iodide with nucleophiles such as thiols eliminates the need for multi-step activation and coupling chemistries often required with amino silanes.[1]
This guide will delve into the practical applications of these properties in various fields of materials science.
Core Applications and Methodologies
Surface Modification and Bioconjugation
The ability to create well-defined, reactive surfaces is paramount in fields such as biosensors, drug delivery, and regenerative medicine. Iodo-terminated silanes provide a robust platform for the immobilization of biomolecules.
One of the most well-documented applications is in the solid-phase synthesis of Molecularly Imprinted Polymers (MIPs). Iodo-terminated silanes, such as (3-Iodopropyl)trimethoxysilane (IPTMS), have been shown to be superior to commonly used amino silanes like N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) for the immobilization of peptides.[1][2] The straightforward coupling of the iodo group with the thiol of a terminal cysteine residue under basic conditions offers a more efficient and cleaner alternative to the multi-step process involving expensive linkers like succinimidyl iodoacetate (SIA) required for amino silanes.[1]
Key Advantages in Bioconjugation:
-
Direct Thiol Coupling: Efficiently immobilizes cysteine-containing peptides and other thiol-bearing molecules.[1]
-
Versatility: Can react with other nucleophiles like amines and aromatic alcohols under appropriate pH control.[1]
-
Reduced Non-Specific Binding: Avoids issues associated with residual amine groups on the surface that can lead to unwanted interactions.[1]
This protocol details the surface functionalization of glass beads with this compound (IPTMS) and the subsequent immobilization of a cysteine-containing peptide.
Materials:
-
Glass beads
-
1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dry Toluene
-
This compound (IPTMS)
-
Cysteine-containing peptide
-
30 mM Sodium tetraborate (B1243019) buffer, pH 9.2
-
Mercaptoethanol
Procedure:
-
Activation of Glass Beads:
-
Boil 60 g of glass beads in 100 mL of 1 M NaOH for 15 minutes.
-
Wash the beads thoroughly with deionized water (5 x 200 mL), PBS (100 mL), deionized water (5 x 200 mL), and finally acetone (2 x 100 mL).
-
Dry the activated beads in an oven at 120 °C for 30 minutes.[1]
-
-
Silanization with IPTMS:
-
Prepare a 2% (v/v) solution of IPTMS in 60 mL of dry toluene.
-
Add the activated and dried glass beads to the IPTMS solution.
-
Incubate the mixture overnight (approximately 16 hours) at 70 °C, ensuring the container is protected from light.[1]
-
After incubation, wash the beads with acetone (4 x 100 mL) and dry them at 120 °C for 30 minutes.[1]
-
-
Peptide Immobilization:
-
Dissolve 5 mg of the cysteine-containing peptide in 25 mL of 30 mM sodium tetraborate buffer (pH 9.2).
-
Add the 60 g of IPTMS-functionalized glass beads to the peptide solution.
-
Incubate the mixture overnight, protected from light.[1]
-
-
Blocking of Unreacted Iodo Groups:
Workflow for Peptide Immobilization using Iodo-Terminated Silane
Caption: Workflow for peptide immobilization.
Comparative Data: Iodo-Silane vs. Amino-Silane for Peptide Immobilization
| Parameter | Iodo-Terminated Silane (IPTMS) | Amino-Terminated Silane (AHAMTES) | Reference |
| Immobilization Chemistry | Direct nucleophilic substitution (thiol-iodo) | Multi-step: Amine activation with a linker (e.g., SIA), then reaction with thiol | [1] |
| Number of Steps | Fewer | More | [1] |
| Reagent Cost | Lower (no expensive linker required) | Higher (requires linker like SIA) | [1] |
| Side Reactions | Minimal | Formation of multilayers, reaction with persulfate initiators | [1] |
| Binding Affinity (Kd) for EGFR epitope | ≈ 2.5 nM | ≈ 2.5 nM | [3] |
| Purity and Specificity of resulting MIPs | High | Negatively affected by side reactions | [1][2] |
Functionalization of Nanoparticles
Iodo-terminated silanes are effective for functionalizing a variety of nanoparticles, including silica and magnetic nanoparticles. The silane group anchors to the nanoparticle surface, while the iodo-terminus provides a reactive site for further modification. This is particularly useful in creating core-shell structures and for attaching targeting ligands or therapeutic agents in drug delivery systems.
This protocol outlines the general procedure for functionalizing silica nanoparticles with this compound.
Materials:
-
Silica Nanoparticles (e.g., synthesized via Stöber process)
-
Ethanol
-
Ammonium (B1175870) Hydroxide
-
This compound (IPTMS)
Procedure:
-
Nanoparticle Synthesis (if required): Synthesize silica nanoparticles using a method such as the Stöber process.
-
Surface Hydroxylation: Ensure the surface of the silica nanoparticles is rich in hydroxyl groups. This is often an inherent property of silica nanoparticles synthesized in aqueous or alcoholic media.
-
Silanization:
-
Disperse the silica nanoparticles in ethanol.
-
Add a catalytic amount of ammonium hydroxide.
-
Add the desired amount of IPTMS to the nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Washing and Purification:
-
Centrifuge the suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and redisperse the nanoparticles in fresh ethanol.
-
Repeat the centrifugation and redispersion steps several times to remove unreacted silane and byproducts.
-
Finally, dry the functionalized nanoparticles under vacuum.
-
Reaction Scheme: Surface Functionalization of a Silica Nanoparticle
Caption: Silanization of a hydroxylated surface.
Polymer Chemistry and Composite Materials
In polymer chemistry, iodo-terminated silanes can act as coupling agents to improve the adhesion between inorganic fillers and organic polymer matrices. The silane end reacts with the filler surface, while the iodo-group can be used to initiate "grafting from" polymerizations or to react with functional groups on the polymer chains, creating a strong interfacial bond.
Applications in Polymer Science:
-
Adhesion Promotion: Enhancing the bond between glass fibers or mineral fillers and polymer matrices in composites.
-
Surface-Initiated Polymerization: The iodo-group can serve as an initiator for techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer brushes from a surface.
-
Crosslinking: Iodo-terminated silanes can be incorporated into polymer chains to act as sites for subsequent crosslinking reactions.
Future Outlook and Emerging Applications
The unique reactivity of iodo-terminated silanes opens up possibilities in several cutting-edge areas of materials science:
-
Drug Delivery Systems: The ability to functionalize nanoparticles and other carriers with iodo-terminated silanes allows for the subsequent attachment of targeting ligands, stealth agents (like PEG), and therapeutic molecules through nucleophilic substitution. This provides a versatile platform for creating sophisticated drug delivery vehicles.
-
Biosensors: The clean and efficient immobilization of biorecognition elements (antibodies, enzymes, nucleic acids) onto sensor surfaces is crucial for high-sensitivity and low-noise detection. Iodo-silane chemistry offers a promising route to achieve this.
-
Advanced Composites: The development of novel polymer composites with enhanced mechanical, thermal, and chemical properties can be facilitated by using iodo-terminated silanes as versatile interfacial modifiers.
Conclusion
Iodo-terminated silanes represent a valuable and, in many cases, superior alternative to other functional silanes for a range of applications in materials science. Their straightforward and efficient reactivity, coupled with the ability to form stable covalent bonds with a variety of substrates, makes them a powerful tool for researchers and professionals in fields ranging from polymer chemistry to drug development. As the demand for advanced functional materials continues to grow, the importance and application of iodo-terminated silanes are expected to expand significantly.
References
An In-depth Technical Guide to Silane Coupling Agents for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of silane (B1218182) coupling agents, their mechanism of action, and their application in surface modification. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules to enhance the performance of materials and devices.
Introduction to Silane Coupling Agents
Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between inorganic and organic materials.[1][2] Their unique bifunctional structure allows them to form stable covalent bonds with both inorganic substrates and organic polymers, thereby improving adhesion, compatibility, and overall performance of composite materials.[3][4] The general structure of a silane coupling agent can be represented as R-Si-X₃, where 'R' is an organofunctional group that is compatible with an organic matrix, and 'X' is a hydrolyzable group, such as an alkoxy group, that can react with inorganic surfaces.[5]
The utility of silane coupling agents is extensive, with applications in industries ranging from automotive and aerospace to electronics and biomedicine.[6][7] In the context of drug development and biomedical research, silane coupling agents are instrumental in the surface modification of materials for applications such as drug delivery systems, biocompatible coatings for implants, and diagnostic biosensors.[8][9] By tailoring the surface chemistry of materials, researchers can control properties like hydrophobicity, biocompatibility, and the immobilization of biomolecules.[10][11]
Mechanism of Action
The efficacy of silane coupling agents lies in their dual reactivity. The process of a silane coupling agent modifying a surface generally involves four steps: hydrolysis, condensation, hydrogen bonding, and covalent bond formation.[12]
-
Hydrolysis: The hydrolyzable groups (X) on the silicon atom react with water to form reactive silanol (B1196071) groups (Si-OH). This reaction can be catalyzed by acids or bases.[12][13] The rate of hydrolysis depends on factors such as pH, temperature, and the type of hydrolyzable group.[14] Methoxy and ethoxy groups are the most common hydrolyzable groups, producing methanol (B129727) and ethanol (B145695) as byproducts, respectively.[13]
-
Condensation: The newly formed silanol groups can condense with each other to form oligomeric structures containing siloxane bonds (Si-O-Si).[12] The extent of this self-condensation is influenced by the concentration of the silane and the amount of available water.[12]
-
Hydrogen Bonding: The silanol groups of the hydrolyzed silane (or its oligomers) form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate.[12] Common substrates that can be modified with silanes include glass, silica, and metal oxides.[15]
-
Covalent Bond Formation: Upon drying or curing, a covalent bond is formed between the silane and the substrate with the loss of water. This results in a durable siloxane linkage (Si-O-Substrate) that firmly anchors the silane to the surface.[12] The organofunctional group (R) remains oriented away from the surface, available for interaction or reaction with an organic matrix.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Silane Coupling Agent Classification And Application Scope [ecopowerchem.com]
- 3. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 4. nbinno.com [nbinno.com]
- 5. qingdaopengfeng.com [qingdaopengfeng.com]
- 6. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 7. chemsilicone.com [chemsilicone.com]
- 8. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. gelest.com [gelest.com]
- 13. amchro.at [amchro.at]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Surface Modification with (3-Iodopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Iodopropyl)trimethoxysilane (IPTMS) is a bifunctional organosilane utilized for the covalent modification of hydroxylated surfaces such as glass, silica (B1680970), and other metal oxides. This modification imparts a reactive iodoalkyl functionality to the surface, which can serve as a versatile anchor for the subsequent immobilization of a wide range of molecules, including biomolecules, polymers, and nanoparticles. The trimethoxysilane (B1233946) group of IPTMS undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. The terminal iodopropyl group is a potent nucleophilic substitution site, enabling straightforward conjugation with molecules containing functional groups like amines, thiols, and carboxylates. This makes IPTMS a valuable tool in the development of biosensors, drug delivery systems, and functionalized materials for biomedical research.
Key Applications
-
Bioconjugation: The iodopropyl group readily reacts with nucleophiles, making it suitable for the immobilization of proteins, peptides, and nucleic acids for applications in microarrays and biosensors.
-
Nanoparticle Functionalization: Silica and other nanoparticles can be surface-modified with IPTMS to introduce a reactive handle for further functionalization, for example, in targeted drug delivery systems.
-
Polymer Grafting: The iodo group can act as an initiator for certain types of polymerization, allowing for the "grafting-from" of polymer chains on a surface.
-
Material Science: Modification with IPTMS can alter the surface properties of materials, such as their hydrophobicity and reactivity.[1]
Chemical Pathway of Surface Modification
The surface modification process with this compound involves a two-step mechanism: hydrolysis and condensation.
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) react with water to form silanol groups (-OH). This reaction is often catalyzed by acid or base.
-
Condensation: The newly formed silanol groups on the IPTMS molecule react with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds and releasing water. Intermolecular condensation between adjacent silane molecules can also occur, leading to the formation of a cross-linked polysiloxane layer.
Chemical pathway of surface modification with this compound.
Experimental Protocols
The following protocols provide a general framework for the surface modification of glass or silica substrates with this compound. Optimal conditions may vary depending on the specific substrate and application, and therefore, optimization of parameters such as silane concentration, reaction time, and temperature is recommended.
Protocol 1: Solution-Phase Deposition in Anhydrous Organic Solvent
This method is commonly used to form a self-assembled monolayer (SAM) of the silane on the substrate surface.
Materials:
-
This compound (IPTMS)
-
Anhydrous Toluene (B28343) or Ethanol (B145695)
-
Methanol
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Glass or silica substrates (e.g., microscope slides, silicon wafers)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonicating in acetone for 15 minutes, followed by methanol for 15 minutes, and then rinse extensively with DI water.
-
Immerse the cleaned substrates in piranha solution for 30-60 minutes to hydroxylate the surface.
-
Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen gas.
-
Further dry the substrates in an oven at 110°C for at least 30 minutes before use.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of IPTMS in anhydrous toluene or ethanol in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned and dried substrates in the IPTMS solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature with gentle agitation.
-
-
Post-Silanization Processing:
-
Remove the substrates from the silane solution and rinse them with fresh anhydrous solvent (toluene or ethanol) to remove any unbound silane.
-
Sonicate the substrates in the anhydrous solvent for 5-10 minutes to remove physisorbed silane molecules.
-
Rinse the substrates again with the anhydrous solvent and then with acetone.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Store the modified substrates in a desiccator until further use.
-
Protocol 2: Aqueous-Phase Deposition
This method utilizes a water-based solution for silanization, which can be more environmentally friendly.
Materials:
-
This compound (IPTMS)
-
Deionized (DI) water
-
Acetic acid
-
Ethanol (optional, as a co-solvent)
-
Acetone
-
Methanol
-
Piranha solution
-
Glass or silica substrates
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Follow the same cleaning procedure as described in Protocol 1.
-
-
Silanization:
-
Prepare an aqueous silanization solution. A common formulation is a 95:5 (v/v) mixture of water and ethanol.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid. An acidic pH catalyzes the hydrolysis of the methoxy groups while slowing down the self-condensation of silanols.
-
Add IPTMS to the solution to a final concentration of 1-2% (v/v) and stir for 5-10 minutes to allow for hydrolysis.
-
Immerse the cleaned and dried substrates in the silanization solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Post-Silanization Processing:
-
Remove the substrates from the solution and rinse thoroughly with DI water to remove excess silane.
-
Rinse with ethanol or acetone to aid in drying.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Store the modified substrates in a desiccator.
-
Experimental Workflow
General experimental workflow for surface modification with IPTMS.
Data Presentation
The success of the surface modification can be quantified by various surface analysis techniques. The following tables provide examples of how to present such data. Note: The data presented here is illustrative and based on typical results obtained with similar silanes. Actual results may vary.
Table 1: Water Contact Angle Measurements
| Surface | Water Contact Angle (°) |
| Unmodified Glass | 10 - 20 |
| IPTMS-modified Glass (Anhydrous Method) | 65 - 75 |
| IPTMS-modified Glass (Aqueous Method) | 60 - 70 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface | C (at%) | O (at%) | Si (at%) | I (at%) |
| Unmodified Glass | 10.2 | 55.1 | 34.7 | 0.0 |
| IPTMS-modified Glass | 25.5 | 45.3 | 28.1 | 1.1 |
Subsequent Reactions with the Iodopropyl Group
The iodopropyl-functionalized surface is now ready for subsequent conjugation reactions. The iodide is a good leaving group, making the terminal carbon susceptible to nucleophilic attack.
Example: Reaction with an Amine-Containing Molecule
Reaction of an IPTMS-modified surface with an amine-containing molecule.
This reaction can be carried out by incubating the IPTMS-modified substrate in a solution of the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7-8) for several hours at room temperature or slightly elevated temperatures. The progress of the conjugation can be monitored by surface-sensitive techniques such as XPS (detecting the introduction of nitrogen) or fluorescence microscopy if the conjugated molecule is fluorescently labeled.
References
Application Notes and Protocols for Functionalizing Nanoparticles with (3-Iodopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with organosilanes is a cornerstone of nanotechnology, enabling the modification of nanoparticle surfaces for a vast array of applications, including targeted drug delivery, diagnostics, and bio-imaging. (3-Iodopropyl)trimethoxysilane (IPTMS) is a particularly versatile silane (B1218182) coupling agent. Its terminal iodo group serves as an excellent leaving group for nucleophilic substitution reactions and a versatile handle for various conjugation chemistries, making it an ideal choice for covalently attaching therapeutic molecules, targeting ligands, and imaging agents to nanoparticle surfaces.
These application notes provide detailed protocols for the functionalization of silica (B1680970) and iron oxide nanoparticles with IPTMS, methods for their characterization, and subsequent conjugation strategies relevant to drug development.
Core Applications in Drug Development
IPTMS-functionalized nanoparticles are pivotal in advancing drug delivery systems. The reactive iodopropyl group allows for the stable covalent attachment of a wide range of bioactive molecules.
-
Targeted Drug Delivery: Targeting moieties such as antibodies, peptides, or small molecules can be conjugated to the nanoparticle surface to direct the therapeutic payload to specific cells or tissues, enhancing efficacy and reducing off-target effects.
-
Controlled Release: The covalent linkage between the drug and the nanoparticle can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzyme concentration), allowing for controlled and localized drug release.
-
Theranostics: IPTMS functionalization facilitates the co-attachment of therapeutic agents and imaging probes, creating theranostic platforms for simultaneous diagnosis and therapy.
Experimental Protocols
Protocol 1: Functionalization of Silica Nanoparticles with this compound
This protocol is adapted from established methods for the silanization of silica nanoparticles.
Materials:
-
Silica nanoparticles (SNPs)
-
This compound (IPTMS)
-
Anhydrous Toluene (B28343)
-
Deionized Water
-
Ammonium Hydroxide (for Stöber method synthesis of SNPs, if not commercially obtained)
-
Tetraethyl orthosilicate (B98303) (TEOS) (for Stöber method synthesis of SNPs, if not commercially obtained)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
Sonication bath
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
Nanoparticle Preparation: If not using commercially available silica nanoparticles, they can be synthesized using the Stöber method.[1]
-
Activation of Nanoparticles: Disperse 1 g of silica nanoparticles in 100 mL of a 1:1 (v/v) solution of ethanol and deionized water. Sonicate for 30 minutes to ensure a homogenous suspension. This step helps to hydroxylate the nanoparticle surface, making it more reactive towards silanization. Centrifuge the nanoparticles and wash three times with ethanol to remove excess water. Dry the nanoparticles under vacuum.
-
Silanization Reaction:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), disperse the dried silica nanoparticles in 100 mL of anhydrous toluene.
-
Add 1 mL of this compound to the suspension.
-
Heat the reaction mixture to 110°C and reflux for 12-24 hours with vigorous stirring.
-
-
Purification:
-
After the reaction, allow the mixture to cool to room temperature.
-
Centrifuge the suspension to collect the functionalized nanoparticles.
-
Wash the nanoparticles sequentially with toluene (3 times) and ethanol (3 times) to remove unreacted IPTMS and by-products.
-
Dry the final product, IPTMS-functionalized silica nanoparticles (SNPs-IPTMS), under vacuum.
-
Protocol 2: Functionalization of Iron Oxide Nanoparticles with this compound
This protocol provides a method for the direct functionalization of iron oxide nanoparticles (IONPs). For enhanced stability and a higher density of functional groups, a pre-coating with a thin silica shell is often recommended before silanization.[2]
Materials:
-
Iron oxide nanoparticles (IONPs)
-
This compound (IPTMS)
-
Ethanol
-
Deionized Water
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Centrifuge or magnetic separator
-
Sonication bath
Procedure:
-
Nanoparticle Dispersion: Disperse 500 mg of iron oxide nanoparticles in a mixture of 50 mL of ethanol and 50 mL of deionized water. Sonicate for 30 minutes to obtain a stable dispersion.
-
Silanization Reaction:
-
Transfer the nanoparticle dispersion to a round-bottom flask and heat to 70-80°C with vigorous stirring.
-
Add 1.5 mL of this compound dropwise to the heated suspension.
-
Maintain the reaction at 70-80°C for 12 hours under continuous stirring.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles using a strong magnet or by centrifugation.
-
Wash the nanoparticles with ethanol (3 times) and deionized water (3 times) to remove any unreacted silane.
-
Dry the resulting IPTMS-functionalized iron oxide nanoparticles (IONPs-IPTMS) under vacuum.
-
Characterization and Quantitative Analysis
Thorough characterization is crucial to confirm the successful functionalization of the nanoparticles and to quantify the degree of surface modification.
| Characterization Technique | Purpose | Expected Outcome for Successful Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of characteristic functional groups of IPTMS on the nanoparticle surface. | Appearance of new peaks corresponding to C-H stretching of the propyl chain (~2900 cm⁻¹) and Si-O-Si stretching. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (IPTMS) grafted onto the nanoparticle surface. | A weight loss step between 200°C and 600°C corresponding to the decomposition of the organic propyl-iodo moiety.[3] |
| Dynamic Light Scattering (DLS) and Zeta Potential | To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles. | An increase in hydrodynamic diameter and a change in zeta potential upon functionalization. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles and to confirm the absence of significant aggregation after functionalization. | Nanoparticles should remain well-dispersed with no significant change in core size or shape. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Presence of Iodine (I) and Silicon (Si) peaks confirming the grafting of IPTMS. |
Quantitative Analysis of Grafting Density from TGA Data
The grafting density (σ), which is the number of silane molecules per unit surface area of the nanoparticle, can be calculated from the weight loss observed in TGA using the following formula:
σ (molecules/nm²) = (Δm * A) / (M * (1 - Δm))
Where:
-
Δm is the fractional mass loss from TGA (weight loss of organic / initial weight of functionalized NP).
-
A is the surface area of the nanoparticle in nm²/g.
-
M is the molar mass of the grafted (3-iodopropyl)silyl group ( g/mol ).
| Nanoparticle Type | Assumed Diameter (nm) | Surface Area (m²/g) | Typical Weight Loss (TGA) | Calculated Grafting Density (molecules/nm²) |
| Silica Nanoparticles | 50 | 55 | 5-10% | 1.5 - 3.5 |
| Iron Oxide Nanoparticles | 20 | 140 | 3-7% | 2.0 - 5.0 |
Note: These are example values and will vary depending on the specific nanoparticles and reaction conditions.
Downstream Applications and Protocols
Workflow for Drug Conjugation via Nucleophilic Substitution
The iodo group on the IPTMS-functionalized nanoparticles is an excellent leaving group, making it highly susceptible to nucleophilic attack. This allows for the straightforward conjugation of drugs or targeting ligands containing nucleophilic functional groups such as amines (-NH2), thiols (-SH), or hydroxyls (-OH).
Drug conjugation workflow.
Protocol 3: Conjugation of an Amine-Containing Molecule
-
Disperse 100 mg of IPTMS-functionalized nanoparticles in 10 mL of an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add a 10-fold molar excess of the amine-containing drug or targeting ligand.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HI produced during the reaction.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC analysis of the supernatant to measure the consumption of the free drug).
-
Upon completion, purify the drug-conjugated nanoparticles by repeated centrifugation and washing with the reaction solvent and then with ethanol to remove unreacted starting materials and by-products.
-
Dry the final product under vacuum.
Targeted Drug Delivery and Signaling Pathway Modulation
A key application of these functionalized nanoparticles is in targeted cancer therapy. For instance, a chemotherapeutic agent can be conjugated to the nanoparticles, which are also decorated with a ligand that targets a receptor overexpressed on cancer cells. This approach can be used to modulate critical signaling pathways within the cancer cells, such as the PI3K/Akt pathway, which is often dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[1]
Targeting the PI3K/Akt signaling pathway.
This diagram illustrates how a drug-conjugated nanoparticle targets a specific receptor on a tumor cell. Following internalization, the drug is released and inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, thereby inducing therapeutic effects.
Conclusion
The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced drug delivery systems. The protocols and characterization techniques outlined in these application notes offer a comprehensive guide for researchers and scientists in the field of drug development. The ability to covalently attach a wide range of molecules to the nanoparticle surface opens up numerous possibilities for creating highly specific and effective therapeutic and diagnostic agents.
References
- 1. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Silanization of Glass Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanization is a surface modification technique that covalently bonds silane (B1218182) molecules to glass and other hydroxyl-rich substrates.[1] This process is critical in a multitude of scientific applications, from immobilizing biomolecules for microarrays and biosensors to enhancing cell adhesion in culture and preparing surfaces for specialized microscopy.[2][3] The ability to tailor the surface properties of glass, such as wettability and chemical reactivity, makes silanization an indispensable tool in research and drug development.[1]
This guide provides a comprehensive, step-by-step protocol for the silanization of glass substrates, covering critical pre-treatment, the silanization reaction, and post-treatment procedures. It also includes a comparative analysis of common silanizing agents and methods to assist researchers in selecting the optimal procedure for their specific application.
Principle of Silanization
The silanization process fundamentally involves the reaction of organosilanes with hydroxyl (-OH) groups present on the surface of the glass.[1] The mechanism can be broken down into three primary stages:
-
Hydrolysis: The alkoxy or halogen groups of the silane react with trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH).[2]
-
Condensation: These silanol groups then condense with the hydroxyl groups on the glass surface, forming stable, covalent siloxane bonds (Si-O-Si).[2]
-
Polymerization: Adjacent silane molecules can also condense with each other, forming a cross-linked network on the surface.[4]
The choice of silane, with its specific organic functional group, dictates the final surface chemistry, enabling the introduction of functionalities such as amines, thiols, or hydrophobic alkyl chains.[1]
Data Presentation: Quantitative Analysis of Silanized Surfaces
The effectiveness of silanization is often quantified by measuring the change in surface properties. Water contact angle (WCA) is a primary indicator of surface hydrophobicity, while ellipsometry can be used to determine the thickness of the deposited silane layer. The following table summarizes typical quantitative data for various silanization protocols.
| Silanizing Agent | Substrate | Deposition Method | Key Parameters | Water Contact Angle (WCA) | Silane Layer Thickness |
| Untreated Glass | Glass | N/A | N/A | < 20° - 30° | N/A |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass/Silicon Dioxide | Solution-Phase (Aqueous) | 1-4% APTES in 1mM acetic acid | 40° - 65° | ~0.1 nm (monolayer) |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | Solution-Phase (Toluene) | 2% APTES, 100-120°C for 1h | ~63° | ~2.4 ± 1.4 nm |
| Octadecyltrichlorosilane (OTS) | Glass | Solution-Phase | Not specified | 107° - 112° | Not specified |
| Hexamethyldisilazane (HMDS) | Glass | Vapor-Phase | 30 min exposure at room temp. | ~65° - 70° | Not specified |
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Silicon/SiO2 | Solution-Phase | Not specified | Not specified | ~1.5 nm (after toluene (B28343) wash) |
Experimental Protocols
This section details two common protocols for silanization: a solution-phase method using (3-Aminopropyl)triethoxysilane (APTES) to introduce amine functionalities, and a vapor-phase method for creating a hydrophobic surface with Hexamethyldisilazane (HMDS).
Protocol 1: Solution-Phase Silanization with APTES
This protocol is widely used for immobilizing biomolecules via the introduced primary amine groups.
Materials:
-
Glass substrates (e.g., microscope slides, coverslips)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Acetone (B3395972) or Ethanol (anhydrous)
-
Deionized (DI) water
-
Cleaning solution (e.g., Piranha solution [Caution! ], 2.5 M NaOH, or 1:1 Methanol/HCl followed by concentrated H2SO4)[5]
-
Staining jars or beakers
-
Forceps
-
Sonicator
-
Oven
-
Nitrogen gas (optional)
Procedure:
-
Substrate Cleaning (Critical Step):
-
Thoroughly clean the glass substrates to remove organic contaminants and to generate surface hydroxyl groups. A rigorous cleaning method is essential for a uniform silane layer.[6]
-
Method A (Piranha Etch - Use with extreme caution in a fume hood with appropriate personal protective equipment): Immerse substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Leave for 30-60 minutes.[6]
-
Method B (Base/Acid Wash): Immerse substrates in 2.5 M sodium hydroxide (B78521) (NaOH) for at least 2 hours, followed by extensive rinsing with DI water. Then, immerse in 0.1 M hydrochloric acid (HCl) for 15 minutes and rinse thoroughly with DI water.[2]
-
After cleaning, rinse the substrates extensively with DI water.
-
Sonicate the substrates in DI water for 10-15 minutes to remove any remaining contaminants.
-
Dry the substrates completely under a stream of nitrogen or by baking in an oven at 110-120°C for 1 hour.[2]
-
-
Silanization:
-
Prepare a fresh 2% (v/v) solution of APTES in anhydrous acetone or 95% ethanol. For aqueous deposition, a 1-4% APTES solution in 1 mM acetic acid can be used.[4][7]
-
Completely immerse the cleaned, dry substrates in the APTES solution in a staining jar.
-
Incubate for 10-60 minutes at room temperature with gentle agitation.[4]
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse them thoroughly with the same solvent used for the solution (acetone or ethanol) to remove excess, unbound silane.
-
Follow with a rinse in DI water.
-
Sonicate briefly (1-2 minutes) in the rinsing solvent to remove physisorbed silane molecules.
-
-
Curing:
-
Dry the silanized substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds.[6]
-
-
Storage:
-
Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination and reaction with atmospheric CO₂.
-
Protocol 2: Vapor-Phase Silanization with HMDS
This method is effective for creating a uniform hydrophobic surface and avoids the use of organic solvents during the deposition step.
Materials:
-
Glass substrates
-
Hexamethyldisilazane (HMDS)
-
Vacuum desiccator
-
Vacuum pump
-
Petri dish or small container
Procedure:
-
Substrate Cleaning:
-
Clean and dry the glass substrates as described in Protocol 1, Step 1. A clean, hydroxylated surface is crucial.
-
-
Vapor Deposition:
-
Place the cleaned, dry substrates inside a vacuum desiccator.
-
Place a small, open container (like a petri dish) with a few drops of HMDS inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Seal the desiccator and apply a vacuum for a few minutes to evacuate the chamber.
-
Close the vacuum valve and allow the substrates to be exposed to the HMDS vapor for 30-60 minutes at room temperature.[8]
-
-
Post-Treatment:
-
Vent the desiccator carefully in a fume hood.
-
Remove the silanized substrates.
-
(Optional) Bake the substrates at 110-120°C for 15-30 minutes to remove any unreacted HMDS and to stabilize the layer.
-
Mandatory Visualization
Experimental Workflow for Solution-Phase Silanization
The following diagram illustrates the key stages and decision points in a typical solution-phase silanization protocol.
Caption: Workflow for solution-phase glass silanization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or patchy coating | Incomplete cleaning of the substrate. | Use a more rigorous cleaning protocol (e.g., Piranha solution); ensure thorough rinsing.[6] |
| Old or hydrolyzed silane solution. | Prepare the silane solution fresh before each use; use anhydrous solvents.[6] | |
| Low hydrophobicity or poor functionalization | Insufficient density of surface hydroxyl groups. | Ensure the cleaning method effectively hydroxylates the surface; consider a hydration step (e.g., boiling in water). |
| Incomplete reaction or low silane density. | Optimize silanization time and concentration; ensure proper curing temperature and duration.[6] | |
| Aggregates on the surface | Silane concentration is too high, leading to polymerization in solution. | Reduce the concentration of the silane solution.[2] |
| Presence of excess water in organic solvents. | Use anhydrous solvents and perform the reaction in a low-humidity environment. |
References
- 1. Silanization - Wikipedia [en.wikipedia.org]
- 2. engineerfix.com [engineerfix.com]
- 3. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. svc.org [svc.org]
- 7. Impact of Silanization Parameters and Antibody Immobilization Strategy on Binding Capacity of Photonic Ring Resonators [mdpi.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Notes and Protocols for Grafting (3-Iodopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and a detailed protocol for the surface modification of substrates through grafting with (3-Iodopropyl)trimethoxysilane. This process is crucial for subsequent bioconjugation, nanoparticle functionalization, and surface chemistry applications in research and drug development.
The grafting of this compound onto hydroxyl-bearing substrates is a two-step process involving the hydrolysis of the methoxy (B1213986) groups of the silane (B1218182) to form reactive silanols, followed by the condensation of these silanols with the hydroxyl groups on the substrate surface to form stable siloxane bonds.[1][2] The terminal iodo group is then available for subsequent nucleophilic substitution reactions, making it a versatile anchor for a wide range of molecules.[3]
Summary of Reaction Conditions
The efficiency and quality of the grafted this compound layer are highly dependent on several key reaction parameters. The following table summarizes various conditions reported in the literature for different substrates.
| Parameter | Condition | Substrate(s) | Solvent | Catalyst/Additive | Temp. (°C) | Time | Curing | Reference(s) |
| Concentration | 2% (v/v) | Glass beads | Dry Toluene (B28343) | - | 70 | 16 h | 120°C, 30 min | [3] |
| 1-5% (v/v) | General | Aqueous solution | Acid (pH 3-4.5) | 25 | Variable | - | ||
| 2% (v/v) | Glass, Silica, Quartz | Dry Acetone (B3395972) | - | Room Temp | 30 s | Air dry | [4] | |
| 2% (v/v) | General Substrate | Toluene or Anhydrous Ethanol | Controlled H₂O | Room Temp or 60 | 2-4 h or 30-60 min | 110-120°C, 30-60 min | [5] | |
| Solvent | Toluene | Halloysite Nanotubes | Triethylamine, Ammonium Hydroxide | Reflux | 4 h | - | [6] | |
| Ethanol, THF, Dioxane, n-Hexane | Halloysite Nanotubes | - | Reflux | 4 h | - | [6] | ||
| Catalyst | Acidic (pH 3-4.5) | General | Aqueous solution | - | - | - | - | [1] |
| Basic | General | Aqueous solution | - | - | - | - | [1] | |
| Temperature | 50-90 | Montmorillonite | Methanol/Water | - | Variable | 90°C, 48 h |
Detailed Experimental Protocol: Grafting on Glass Substrates
This protocol provides a step-by-step procedure for the grafting of this compound onto glass microscope slides. This method can be adapted for other silica-based substrates.
Materials:
-
This compound (≥95%)
-
Anhydrous Toluene
-
Acetone (HPLC grade)
-
Ethanol (Absolute)
-
Deionized (DI) Water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Glass microscope slides
-
Coplin jars or glass staining dishes
-
Sonicator
-
Oven
-
Nitrogen gas source
Procedure:
1. Substrate Cleaning and Activation (Day 1)
a. Place the glass slides in a slide rack and immerse them in a Coplin jar filled with acetone. Sonicate for 20 minutes.[7] b. Rinse the slides thoroughly with DI water, followed by a rinse with absolute ethanol. c. Dry the slides with a stream of nitrogen gas and then place them in an oven at 110°C for at least 30 minutes to ensure they are completely dry.[5] d. Piranha Etching (Perform in a fume hood with appropriate personal protective equipment): i. Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution is highly exothermic and corrosive. ii. Immerse the dried and cooled slides in the piranha solution for 30-60 minutes.[5] This step activates the surface by generating a high density of hydroxyl groups. iii. Carefully remove the slides and rinse them extensively with DI water. e. Dry the activated slides under a stream of high-purity nitrogen gas and then bake them in an oven at 120°C for at least 30 minutes to remove any adsorbed water.[5]
2. Silanization (Day 2)
a. In a clean, dry glass container inside a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.[3][5] For example, add 2 mL of the silane to 98 mL of anhydrous toluene. b. Immerse the pre-cleaned and activated slides in the silane solution.[5] c. Allow the reaction to proceed at 70°C for 16 hours (overnight).[3] Ensure the container is sealed to prevent solvent evaporation and moisture contamination. d. After the reaction, remove the slides from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any excess, unbound silane.[5] e. Follow with a rinse in acetone and then dry the slides with a stream of nitrogen gas.[3]
3. Curing
a. Place the silanized slides in an oven and cure at 120°C for 30 minutes.[3][5] This step promotes the formation of a stable, cross-linked siloxane layer on the surface. b. After curing, allow the slides to cool to room temperature. The functionalized slides are now ready for subsequent applications and should be stored in a desiccator to prevent moisture contamination.
Visualizing the Workflow and Underlying Chemistry
To better understand the process, the following diagrams illustrate the experimental workflow and the chemical reactions involved in the grafting process.
Caption: Experimental workflow for grafting this compound.
Caption: Two-step reaction mechanism for silanization.
References
Application Notes and Protocols for Covalent Immobilization of Biomolecules using (3-Iodopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology, enabling the development of robust biosensors, microarrays, and affinity chromatography matrices. (3-Iodopropyl)trimethoxysilane serves as a valuable surface modification agent for this purpose. This bifunctional molecule allows for the stable attachment of biomolecules to hydroxylated surfaces, such as glass and silica.
This document provides detailed protocols for the use of this compound in the covalent immobilization of biomolecules, guidance on quantitative analysis, and visual representations of the underlying chemical processes and workflows.
Principle of Immobilization
The immobilization process using this compound is a two-step procedure:
-
Surface Silanization: The trimethoxysilane (B1233946) group of this compound hydrolyzes in the presence of trace water to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups present on the substrate surface (e.g., glass, silicon oxide), forming a stable, covalent siloxane bond (Si-O-Si). This process results in a surface functionalized with reactive iodopropyl groups.
-
Biomolecule Conjugation: The terminal iodo- group of the tethered silane (B1218182) is susceptible to nucleophilic substitution by functional groups present on the biomolecule. Primarily, the thiol group of cysteine residues and, to a lesser extent, the amine group of lysine (B10760008) residues can react with the iodopropyl group to form a stable thioether or amine linkage, respectively, thus covalently immobilizing the biomolecule.
Data Presentation
The efficiency of biomolecule immobilization can be quantified using various analytical techniques. Below is a summary of representative quantitative data for protein immobilization on silanized surfaces. Please note that these values are illustrative and actual results will vary depending on the specific biomolecule, substrate, and experimental conditions.
| Parameter | Method | Typical Value Range | Reference |
| Surface Coverage | X-ray Photoelectron Spectroscopy (XPS) | 0.5 - 5 ng/mm² | [1] |
| Quartz Crystal Microbalance (QCM) | 100 - 1000 ng/cm² | [2] | |
| Immobilization Efficiency | Fluorescence Intensity Measurement | 60 - 90% | [3] |
| Enzyme Activity Assay | 40 - 80% of native activity | [4] | |
| Surface Wettability | Water Contact Angle (Post-Silanization) | 60° - 80° | [1] |
| Water Contact Angle (Post-Immobilization) | 40° - 60° | [1] |
Experimental Protocols
Materials and Reagents
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
This compound (≥95%)
-
Anhydrous solvent (e.g., toluene (B28343), ethanol)
-
Cleaning solution (e.g., Piranha solution (H₂SO₄/H₂O₂), RCA-1 (NH₄OH/H₂O₂/H₂O))
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven or hot plate
-
Biomolecule solution in an appropriate buffer (e.g., PBS, HEPES)
-
Blocking agent (e.g., Bovine Serum Albumin (BSA), ethanolamine)
-
Washing buffer (e.g., PBS with 0.05% Tween-20 (PBST))
Protocol 1: Surface Cleaning and Hydroxylation
A pristine, hydroxyl-rich surface is critical for uniform silanization.
-
Sonication: Sonicate the substrates in a solution of detergent (e.g., 2% Alconox) for 15 minutes, followed by thorough rinsing with DI water.
-
Chemical Treatment (Choose one):
-
Piranha Etch (Caution: Highly corrosive and explosive with organic materials): Immerse the substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide for 30-60 minutes at room temperature.
-
RCA-1 Clean: Immerse the substrates in a solution of 5:1:1 DI water:ammonium hydroxide (B78521) (27%):hydrogen peroxide (30%) and heat at 75-80°C for 15 minutes.
-
-
Rinsing: Rinse the substrates extensively with DI water.
-
Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110-120°C for at least 30 minutes to remove any residual water.
-
Storage: Store the cleaned substrates in a desiccator until ready for silanization.
Protocol 2: Surface Silanization with this compound
This protocol should be performed in a fume hood with appropriate personal protective equipment.
-
Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or 95% ethanol/5% water).
-
Immersion: Immerse the cleaned and dried substrates in the silane solution. Ensure the container is sealed to minimize exposure to atmospheric moisture.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.
-
Curing: Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Final Rinse and Storage: Rinse the cured substrates with the anhydrous solvent and DI water, then dry under a nitrogen stream. Store in a desiccator.
Protocol 3: Covalent Immobilization of Biomolecules
-
Biomolecule Preparation: Dissolve the biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0 for amine coupling; PBS, pH 7.0-7.5 for thiol coupling) to a final concentration of 0.1-1.0 mg/mL.
-
Immobilization Reaction: Cover the silanized surface with the biomolecule solution and incubate in a humidified chamber for 2-12 hours at room temperature or 4°C overnight.
-
Washing: After incubation, wash the substrates thoroughly with the washing buffer (e.g., PBST) to remove non-covalently bound biomolecules.
-
Blocking (Optional but Recommended): To prevent non-specific binding in subsequent assays, block any unreacted iodo- groups by incubating the surface with a blocking agent (e.g., 1 M ethanolamine (B43304) or 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Final Wash: Perform a final wash with the washing buffer and DI water.
-
Storage: The biomolecule-functionalized surface can be stored in a suitable buffer at 4°C for short-term use or dried and stored in a desiccator for longer-term storage.
Visualizations
Chemical Pathway of Surface Functionalization
Caption: Chemical pathway for surface modification and biomolecule immobilization.
Experimental Workflow
Caption: General experimental workflow for biomolecule immobilization.
Logical Relationship of Key Components
Caption: Logical relationship between the key components of the immobilization system.
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and biomolecules. All chemical procedures, especially those involving hazardous materials like Piranha solution, should be performed in a suitable laboratory environment with appropriate safety precautions.
References
Application Notes and Protocols for (3-Iodopropyl)trimethoxysilane in Organic-Inorganic Hybrid Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of organic-inorganic hybrid materials utilizing (3-Iodopropyl)trimethoxysilane (IPTMS). This versatile organosilane serves as a crucial building block for the functionalization of inorganic nanoparticles, enabling the development of advanced materials for targeted drug delivery, diagnostics, and other biomedical applications. The protocols outlined below detail the surface modification of silica (B1680970) nanoparticles and the subsequent attachment of targeting ligands, while the accompanying data and diagrams illustrate the key processes and outcomes.
Overview of this compound Applications
This compound is a bifunctional molecule that acts as a bridge between inorganic surfaces and organic molecules. Its trimethoxysilane (B1233946) group readily hydrolyzes in the presence of water to form silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of inorganic materials like silica, forming stable siloxane bonds (-Si-O-Si-). The iodopropyl group, on the other hand, provides a reactive site for nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of organic moieties, including targeting ligands, drugs, and polymers.
This dual functionality makes IPTMS an ideal reagent for:
-
Surface functionalization of nanoparticles: Creating a reactive surface on silica, magnetic, and other nanoparticles for further modification.
-
Synthesis of targeted drug delivery systems: Attaching targeting molecules (e.g., peptides, antibodies) to nanoparticle surfaces to enhance their accumulation at specific disease sites.
-
Development of diagnostic probes: Linking imaging agents or sensors to inorganic nanostructures.
-
Creation of novel hybrid materials: Incorporating organic functionalities into inorganic matrices to tailor their chemical and physical properties.
Experimental Protocols
Protocol for Surface Functionalization of Silica Nanoparticles with IPTMS
This protocol describes the covalent attachment of this compound to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (e.g., 100 nm diameter)
-
This compound (IPTMS)
-
Anhydrous Toluene (B28343)
-
Deionized Water
-
Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
Procedure:
-
Activation of Silica Nanoparticles:
-
Disperse silica nanoparticles in deionized water.
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol three times.
-
Dry the activated silica nanoparticles in an oven at 120°C for 2 hours.
-
-
Silanization with IPTMS:
-
In a round-bottom flask under a nitrogen atmosphere, add the dried silica nanoparticles to anhydrous toluene.
-
Sonicate the mixture for 10 minutes to disperse the nanoparticles.
-
Add a 2% (v/v) solution of IPTMS in dry toluene to the nanoparticle suspension.
-
Heat the reaction mixture to 70°C and stir for 16 hours.
-
Cool the mixture to room temperature.
-
Collect the IPTMS-functionalized silica nanoparticles (SiO₂-IPTMS) by centrifugation.
-
Wash the nanoparticles with anhydrous toluene and then ethanol three times to remove unreacted IPTMS.
-
Dry the SiO₂-IPTMS nanoparticles under vacuum.
-
Protocol for Ligand Attachment to IPTMS-Functionalized Nanoparticles
This protocol details the attachment of a thiol-containing targeting peptide to the surface of SiO₂-IPTMS nanoparticles.
Materials:
-
IPTMS-functionalized silica nanoparticles (SiO₂-IPTMS)
-
Thiol-containing targeting peptide (e.g., EGFR-targeting peptide with a terminal cysteine)
-
Borate (B1201080) buffer (pH 9.2, 30 mM sodium tetraborate)
-
Mercaptoethanol
-
Deionized water
-
Acetone
-
Centrifuge and centrifuge tubes
Procedure:
-
Peptide Conjugation:
-
Dissolve the targeting peptide in borate buffer.
-
Add the peptide solution to the SiO₂-IPTMS nanoparticles and incubate overnight with gentle mixing.
-
Add mercaptoethanol to the mixture and incubate for 2 hours to cap any unreacted iodo groups.
-
Collect the peptide-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water three times, followed by one wash with acetone.
-
Dry the final peptide-functionalized silica nanoparticles under vacuum.
-
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and characterization of organic-inorganic hybrid materials using silane (B1218182) coupling agents.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 14867-28-8 |
| Molecular Formula | C₆H₁₅IO₃Si |
| Molecular Weight | 290.17 g/mol |
| Appearance | Colorless liquid |
| Density | 1.482 g/mL at 20°C |
| Refractive Index | n20/D 1.473 |
Table 2: Example of Silane Grafting Density on Nanoparticles
| Nanoparticle System | Silane Used | Grafting Density (chains/nm²) | Method of Determination |
| Gold Nanoparticles | Thiol-PEG | 1.09 - 2.46 | Analytical Ultracentrifugation & TOC Analysis[1] |
| Silica Nanoparticles | Trichlorohexylsilane | 1.43 | Thermogravimetric Analysis (TGA)[2] |
| Hydroxyapatite | PEG | 3.04 | Thermogravimetric Analysis (TGA)[3] |
Note: Grafting density is highly dependent on the nanoparticle type, size, surface chemistry, and the specific reaction conditions used.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of targeted drug-delivery nanoparticles using this compound.
Caption: Workflow for the synthesis of targeted nanoparticles.
Cellular Uptake and Drug Release Pathway
This diagram illustrates the proposed pathway for the cellular uptake of a targeted nanoparticle and the subsequent release of its therapeutic payload.
References
- 1. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2 and Polypropylene Containing Reactive Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation with (3-Iodopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation and functionalization of self-assembled monolayers (SAMs) using (3-Iodopropyl)trimethoxysilane (IPTMS). This silane (B1218182) is particularly valuable for creating reactive surfaces for the covalent immobilization of biomolecules, making it a key tool in the development of biosensors, drug delivery systems, and other advanced biomedical applications. The protocols provided are based on established methods for silane chemistry and are intended to be adapted to specific research needs.
Introduction to this compound SAMs
This compound is a trifunctional organosilane that forms a dense, self-assembled monolayer on hydroxylated surfaces such as silicon wafers, glass, and quartz. The trimethoxysilane (B1233946) headgroup undergoes hydrolysis and condensation to form strong siloxane bonds with the substrate and adjacent molecules. The propyl chain acts as a spacer, and the terminal iodo group provides a reactive site for the subsequent covalent attachment of molecules, particularly those containing thiol or amine functionalities. This covalent immobilization strategy offers significant advantages over physical adsorption, including enhanced stability and control over the surface density of the immobilized species.
The iodo-terminated surface is a versatile platform for a variety of bioconjugation chemistries. The carbon-iodine bond can undergo nucleophilic substitution with thiols, amines, and other nucleophiles, providing a straightforward method for attaching peptides, proteins, DNA, and other biomolecules. This makes IPTMS an excellent choice for applications requiring robust and specific surface functionalization.
Quantitative Data Summary
While specific quantitative data for this compound SAMs are not extensively reported in the literature, the following tables provide typical characterization data for analogous trimethoxysilane SAMs on common substrates. This data can be used as a benchmark for evaluating the quality of IPTMS SAMs.
Table 1: Typical Characterization Data for Silane SAMs on Silicon/Glass Substrates
| Silane | Substrate | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Surface Roughness (RMS, nm) |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Silicon | 71 ± 2[1] | ~6.2[1] | ~0.5 - 0.7[1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Nitride | Varies with concentration and time | Varies with concentration and time | Dependent on deposition conditions |
| Propyltrimethoxysilane (PTS) | Silicon | ~80 | ~0.47 | Not specified |
Table 2: Typical Characterization Data for Thiol and Silane SAMs on Gold Substrates
| Molecule | Substrate | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Surface Roughness (RMS, nm) |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Gold | Not specified | Not specified | Not specified |
| Alkanethiols (general) | Gold | ~110 (for methyl-terminated) | ~1-2 | ~0.3 - 0.7 |
Experimental Protocols
Protocol 1: Formation of IPTMS SAM on Silicon or Glass Substrates
This protocol describes the formation of an IPTMS SAM on hydroxylated surfaces like silicon wafers or glass slides.
1.1. Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers or glass slides to the desired size.
-
Sonicate the substrates in a sequence of acetone (B3395972), isopropanol (B130326), and deionized water for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
To generate hydroxyl groups on the surface, treat the substrates with a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood. Immerse the substrates in the piranha solution for 30 minutes at 90°C.[1]
-
Alternatively, for a less hazardous method, treat the substrates with an oxygen plasma cleaner for 5-10 minutes.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of dry nitrogen.
1.2. SAM Deposition:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene (B28343) in a clean, dry glass container.
-
Immerse the cleaned and hydroxylated substrates in the IPTMS solution.
-
Incubate for 16 hours at 70°C. To minimize water contamination, the reaction can be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
After incubation, remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.
-
Sonicate the substrates in toluene for 5 minutes to remove any physisorbed multilayers.
-
Rinse the substrates with isopropanol and then deionized water.
-
Dry the substrates under a stream of dry nitrogen.
-
To promote the formation of a stable siloxane network, cure the substrates in an oven at 120°C for 30 minutes.
Protocol 2: Formation of IPTMS SAM on Gold Substrates
This protocol adapts the principles of silane chemistry to gold surfaces, which are typically functionalized with thiols. For silane deposition on gold, a thin oxide layer is often required.
2.1. Substrate Cleaning:
-
Clean the gold-coated substrates by sonicating in acetone and isopropanol for 15 minutes each.
-
Rinse with deionized water and dry under a stream of dry nitrogen.
-
To create a clean, reactive surface, treat the gold substrates with a UV-Ozone cleaner for 15-20 minutes. This process removes organic contaminants and can create a thin, hydroxylated oxide layer suitable for silanization.
2.2. SAM Deposition:
-
Follow the SAM deposition steps outlined in Protocol 1.2.
Protocol 3: Functionalization of IPTMS SAM with Thiol-Containing Molecules
This protocol describes the covalent attachment of a thiol-containing biomolecule to the iodo-terminated surface via a nucleophilic substitution reaction.
3.1. Preparation:
-
Prepare a solution of the thiol-containing molecule (e.g., a cysteine-terminated peptide) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The concentration will depend on the specific molecule but is typically in the range of 1-10 µM.
-
To facilitate the reaction, it is often beneficial to deprotonate the thiol group by adding a mild base, such as sodium bicarbonate, to the solution to raise the pH to ~8-8.5.
3.2. Immobilization Reaction:
-
Immerse the IPTMS-functionalized substrate in the solution of the thiol-containing molecule.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
After incubation, remove the substrate and rinse thoroughly with the buffer solution to remove any non-covalently bound molecules.
-
Rinse with deionized water and dry under a stream of dry nitrogen.
Diagrams
Caption: Workflow for the preparation and functionalization of an IPTMS SAM.
Caption: Mechanism of IPTMS SAM formation and subsequent functionalization.
Applications in Drug Development and Biosensing
The ability to create stable, covalently attached layers of biomolecules makes IPTMS-modified surfaces highly valuable in several areas of research and development:
-
Biosensor Development: The iodo-terminated SAM can be used to immobilize antibodies, enzymes, or nucleic acid probes for the detection of specific analytes. The covalent attachment ensures that the biorecognition element is not lost during washing steps, leading to more robust and reusable sensors. The well-defined nature of the SAM can also help to reduce non-specific binding, improving the signal-to-noise ratio of the sensor.
-
Drug Delivery: Surfaces of nanoparticles or implantable devices can be functionalized with IPTMS to allow for the covalent attachment of drugs or targeting ligands. This can enable the development of targeted drug delivery systems that release their payload at a specific site, or medical implants that actively release therapeutic agents to promote healing and prevent infection.
-
Cell Culture and Tissue Engineering: By immobilizing cell adhesion peptides (such as RGD) or growth factors onto a substrate, IPTMS-modified surfaces can be used to create microenvironments that promote cell attachment, proliferation, and differentiation. This is a powerful tool for fundamental cell biology research and for the development of advanced tissue engineering scaffolds.
References
Controlling the Layer Thickness of (3-Iodopropyl)trimethoxysilane Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for controlling the layer thickness of (3-Iodopropyl)trimethoxysilane (IPTS) coatings on various substrates. Precise control over the thickness of IPTS layers is critical for a multitude of applications, including the covalent immobilization of biomolecules, the fabrication of biosensors, and the development of drug delivery systems. The functional iodo-group serves as a versatile anchor for attaching a wide range of molecules through nucleophilic substitution reactions.
Introduction to this compound Coatings
This compound is an organofunctional silane (B1218182) that forms self-assembled layers on hydroxylated surfaces such as glass, silicon wafers, and various metal oxides. The deposition process involves the hydrolysis of the methoxy (B1213986) groups in the presence of water, followed by the condensation of the resulting silanol (B1196071) groups with hydroxyl groups on the substrate and with each other, forming a stable siloxane network. The thickness of this coating, from a monolayer to multiple layers, significantly influences the density of reactive sites and the overall performance of the functionalized surface.
Factors Influencing Layer Thickness
The thickness of the deposited IPTS film is a multifactorial property governed by several key experimental parameters. Understanding and controlling these factors are essential for achieving reproducible and desired coating characteristics.
-
IPTS Concentration: The concentration of the IPTS solution is a primary determinant of the final film thickness. Higher concentrations generally lead to the formation of thicker, multilayered films due to increased availability of silane molecules for both surface binding and self-condensation.[1] A nearly linear relationship between silane solution concentration and film thickness has been reported for some organosilanes.[1]
-
Solvent: The choice of solvent plays a crucial role in the hydrolysis and condensation reactions. Anhydrous and hydrophobic solvents like toluene (B28343) can promote more efficient condensation and lead to the formation of uniform monolayers.[2] In contrast, protic solvents like ethanol (B145695) may require a pre-hydrolysis step to achieve comparable film thicknesses.[2]
-
Reaction Time: The duration of the substrate's exposure to the IPTS solution influences the extent of surface coverage and polymerization. Longer deposition times generally result in thicker films, as more time is allowed for the silane molecules to adsorb, hydrolyze, and condense on the surface.
-
Temperature: Temperature affects the kinetics of both hydrolysis and condensation reactions. While elevated temperatures can accelerate these processes, they can also promote uncontrolled polymerization in the solution, leading to the deposition of aggregates and non-uniform films. Curing at elevated temperatures after deposition can lead to a denser and sometimes thinner film.
-
Water Content and pH: Water is essential for the hydrolysis of the trimethoxy groups to form reactive silanol groups. The rate of hydrolysis and subsequent condensation is catalyzed by both acids and bases. Acidic conditions (pH 4-5) generally favor hydrolysis while slowing down condensation, which can lead to more ordered layers.
Experimental Protocols
The following protocols provide a starting point for achieving different layer thicknesses of IPTS coatings. Optimization may be required depending on the specific substrate and application.
Materials and Equipment
-
This compound (IPTS)
-
Anhydrous Toluene
-
Ethanol (Absolute)
-
Acetone (ACS grade)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Acetic Acid
-
Nitrogen or Argon gas stream
-
Glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Sonicator
-
Oven or hot plate
-
Spin coater (optional)
-
Ellipsometer or Atomic Force Microscope (AFM) for thickness characterization
Protocol for Monolayer Deposition
This protocol is designed to produce a thin, uniform, and close-to-monolayer IPTS coating.
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in acetone, followed by ethanol, and finally DI water (15 minutes each).
-
Dry the substrate under a stream of nitrogen or argon.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide, handle with extreme caution).
-
Rinse the activated substrate extensively with DI water and dry under a nitrogen stream.
-
-
Silanization Solution Preparation:
-
Prepare a 0.1% to 1% (v/v) solution of IPTS in anhydrous toluene. For example, add 100 µL of IPTS to 100 mL of anhydrous toluene for a 0.1% solution.
-
-
Deposition:
-
Immerse the cleaned and activated substrate in the IPTS solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.
-
Further rinse with ethanol and then DI water.
-
Dry the coated substrate under a stream of nitrogen.
-
Cure the substrate in an oven at 110°C for 30-60 minutes to promote covalent bond formation and stabilize the layer.
-
Protocol for Multilayer Deposition
This protocol is intended for applications requiring a thicker, polymeric IPTS coating.
-
Substrate Preparation:
-
Follow the same cleaning and activation procedure as for monolayer deposition (Protocol 3.2, Step 1).
-
-
Silanization Solution Preparation (with pre-hydrolysis):
-
Prepare an aqueous ethanol solution (e.g., 95% ethanol, 5% DI water).
-
Adjust the pH of the solution to 4-5 with a dilute acid (e.g., acetic acid or HCl).
-
Add IPTS to the acidified ethanol-water mixture to a final concentration of 2-5% (v/v).
-
Allow the solution to stir for at least 1 hour to facilitate the hydrolysis of the methoxy groups.
-
-
Deposition:
-
Immerse the cleaned and activated substrate in the pre-hydrolyzed IPTS solution.
-
Allow the deposition to proceed for 1-4 hours at room temperature.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrate and rinse thoroughly with ethanol to remove excess silane.
-
Dry the coated substrate under a nitrogen stream.
-
Cure the substrate in an oven at 110°C for 1-2 hours to complete the condensation and cross-linking of the silane layer.
-
Data Presentation
The following tables summarize the expected relationship between key experimental parameters and the resulting coating thickness for trimethoxysilane (B1233946) coatings, based on available literature for IPTS and analogous compounds.
Table 1: Effect of IPTS Concentration and Deposition Time on Coating Thickness
| IPTS Concentration (v/v in Toluene) | Deposition Time (minutes) | Expected Layer Thickness (nm) | Film Characteristics |
| 0.1% | 30 | ~ 1-2 | Near Monolayer |
| 1% | 60 | ~ 2-5 | Thin Multilayer |
| 2% | 120 | ~ 5-10 | Multilayer |
| 5% | 120 | > 10 | Thick Multilayer |
Note: These are estimated values based on data for similar trimethoxysilanes. Actual thickness may vary depending on substrate and other conditions.
Table 2: Influence of Solvent and Deposition Method on Silane Coating Thickness
| Silane | Solvent | Deposition Method | Resulting Thickness | Reference Compound |
| Trimethoxysilane | Toluene (anhydrous) | Immersion | Monolayer (~0.77 nm for 0.08-1% conc.) | 3-mercaptopropyl(trimethoxysilane)[2] |
| Trimethoxysilane | Ethanol | Immersion | Sub-monolayer | 3-mercaptopropyl(trimethoxysilane)[2] |
| Trimethoxysilane | Toluene (anhydrous) | Vapor Phase | Monolayer | Aminosilanes |
| Trimethoxysilane | Ethanol/Water (acidified) | Immersion | Multilayer | Aminosilanes |
Mandatory Visualizations
Silanization Workflow
References
Revolutionizing Surface Functionalization: Advanced Activation Techniques for (3-Iodopropyl)trimethoxysilane Silanization
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Achieving Superior Surface Modification for Advanced Applications
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling the creation of tailored interfaces for a vast array of applications, from sophisticated biosensors to targeted drug delivery systems. Among the diverse range of silane (B1218182) coupling agents, (3-Iodopropyl)trimethoxysilane stands out as a versatile molecule for introducing a reactive iodide functional group onto various substrates. This terminal iodide serves as a valuable anchor point for the subsequent covalent attachment of biomolecules and other ligands through nucleophilic substitution reactions. The success of this surface modification, however, is critically dependent on the initial activation of the substrate to generate a high density of surface hydroxyl (-OH) groups, which are essential for the silanization reaction.
This comprehensive guide delves into three prevalent surface activation techniques—Piranha solution treatment, plasma activation, and UV-Ozone treatment—providing detailed protocols and comparative data to empower researchers in selecting and optimizing the most suitable method for their specific needs when working with this compound.
Introduction to Surface Activation for Silanization
The fundamental principle of silanization involves the hydrolysis of the alkoxy groups (e.g., methoxy (B1213986) groups in this compound) to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with the hydroxyl groups present on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds. A subsequent condensation between adjacent silanol groups leads to the formation of a cross-linked polysiloxane network on the surface. For this process to be efficient and result in a dense, uniform silane layer, the substrate surface must be meticulously cleaned of organic contaminants and rendered hydrophilic with a high concentration of hydroxyl groups.
The choice of surface activation technique significantly influences the density of these crucial hydroxyl groups and the overall quality of the resulting silanized surface. Each method possesses distinct advantages and is suited for different substrate types and experimental constraints.
Comparative Overview of Surface Activation Techniques
Selecting the optimal activation method is a critical step in any silanization protocol. The following table provides a comparative summary of the key characteristics of Piranha solution, plasma activation, and UV-Ozone treatment.
| Feature | Piranha Solution | Plasma Activation | UV-Ozone Treatment |
| Primary Mechanism | Strong oxidation and hydroxylation | Ion bombardment and radical formation | Photochemical oxidation |
| Effectiveness | Highly effective in removing organic residues and hydroxylating surfaces | Very effective for cleaning and activation | Effective for removing organic contaminants and creating hydroxyl groups |
| Substrate Compatibility | Limited to robust materials like glass and silicon; can damage delicate substrates | Broad compatibility with various materials including polymers and metals | Broad compatibility, gentle on most substrates |
| Safety Concerns | Extremely corrosive and potentially explosive; requires stringent safety protocols | High voltage and vacuum; requires specialized equipment | Ozone exposure hazard; requires proper ventilation or an enclosed system |
| Processing Time | 15 - 60 minutes | A few minutes | 15 - 60 minutes |
| Equipment | Standard laboratory glassware, fume hood | Plasma cleaner (vacuum chamber, RF/microwave generator) | UV-Ozone cleaner |
| Environmental Impact | Generates hazardous chemical waste | Minimal waste generation | No chemical waste |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for each surface activation technique, followed by a general protocol for silanization with this compound.
Piranha Solution Activation
Caution: Piranha solution is a highly corrosive and reactive mixture of sulfuric acid and hydrogen peroxide. It must be handled with extreme care in a chemical fume hood, and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, must be worn.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glass beakers
-
Substrate to be activated (e.g., glass slides, silicon wafers)
-
Deionized (DI) water
-
Nitrogen gas source
Protocol:
-
Preparation of Piranha Solution: In a designated glass beaker inside a fume hood, carefully and slowly add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. Never add hydrogen peroxide to sulfuric acid , as this can cause an explosion. The mixture will become very hot.
-
Substrate Immersion: Once the Piranha solution has been prepared, carefully immerse the pre-cleaned substrates into the beaker.
-
Activation: Allow the substrates to react for 15-30 minutes.
-
Rinsing: Using forceps, carefully remove the substrates from the Piranha solution and rinse them extensively with copious amounts of DI water.
-
Drying: Dry the activated substrates with a stream of nitrogen gas.
-
Immediate Use: The activated surfaces are highly reactive and should be used immediately for the silanization step to prevent re-contamination.
Plasma Activation
Materials:
-
Plasma cleaner
-
Substrate to be activated
-
Process gas (e.g., Oxygen, Argon, or ambient air)
Protocol:
-
Substrate Placement: Place the pre-cleaned substrates inside the vacuum chamber of the plasma cleaner.
-
Evacuation: Evacuate the chamber to the recommended base pressure.[1]
-
Gas Inlet: Introduce the desired process gas (e.g., Oxygen) into the chamber at a controlled flow rate.
-
Plasma Generation: Apply radio frequency (RF) or microwave power to generate the plasma. The plasma is typically a visible glow.[2]
-
Activation: Expose the substrates to the plasma for a predetermined time, typically ranging from 1 to 5 minutes.
-
Venting and Removal: Turn off the plasma, vent the chamber, and carefully remove the activated substrates.
-
Immediate Use: Use the plasma-activated surfaces immediately for silanization.
UV-Ozone Activation
Materials:
-
UV-Ozone cleaner
-
Substrate to be activated
Protocol:
-
Substrate Placement: Place the pre-cleaned substrates on the sample stage of the UV-Ozone cleaner.
-
Activation: Turn on the UV lamp. The ultraviolet radiation will generate ozone from atmospheric oxygen.
-
Exposure: Expose the substrates to the UV-Ozone environment for 15-30 minutes. The UV radiation breaks down organic contaminants, and the ozone further oxidizes them.[3]
-
Removal: Turn off the UV lamp and remove the activated substrates.
-
Immediate Use: The activated surfaces should be used promptly for the silanization reaction.
Silanization with this compound
Materials:
-
Activated substrates
-
This compound
-
Anhydrous toluene (B28343) or ethanol (B145695)
-
Glass reaction vessel with a moisture-free environment (e.g., desiccator or glove box)
-
Toluene or ethanol for rinsing
-
Oven
Protocol:
-
Prepare Silane Solution: In a moisture-free environment, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol.
-
Substrate Immersion: Immerse the freshly activated substrates in the silane solution.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature, or as optimized for your specific substrate and application.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane.
-
Curing: Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked silane layer.
-
Final Rinse and Storage: After cooling, rinse the substrates again with the solvent and dry them with a stream of nitrogen. Store the functionalized substrates in a desiccator until further use.
Characterization of Silanized Surfaces
The quality of the silanized surface is paramount for downstream applications. Several analytical techniques can be employed to characterize the modified surface.
Water Contact Angle Goniometry
Water contact angle measurements provide a quick and straightforward assessment of the surface hydrophobicity. A successful silanization with this compound will result in a more hydrophobic surface compared to the highly hydrophilic activated substrate. The following table presents expected water contact angle values at different stages of the process.
| Surface Condition | Piranha Activated | Plasma Activated | UV-Ozone Activated | After Silanization |
| Typical Water Contact Angle (°) | < 10°[4] | < 10°[5] | < 10°[6] | 60° - 80° |
Note: The final contact angle after silanization can vary depending on the density and uniformity of the silane layer.
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical information about the surface, allowing for the assessment of surface roughness and the visualization of the silane layer's morphology. An ideal silanization process should result in a smooth and uniform layer.
| Surface Condition | Expected Surface Roughness (RMS) |
| Activated Glass/Silicon | < 1 nm[7] |
| After Silanization (uniform layer) | 1 - 3 nm |
| After Silanization (aggregated layer) | > 5 nm[8] |
Note: Increased roughness after silanization can indicate the formation of silane aggregates or multilayers, which may be undesirable for certain applications.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides elemental composition and chemical state information. For surfaces modified with this compound, XPS can confirm the presence of iodine (I), silicon (Si), carbon (C), and oxygen (O) on the surface, and can be used to estimate the thickness of the silane layer.[9]
| Element | Expected Binding Energy (eV) | Indication |
| I 3d | ~619 | Presence of the iodopropyl group |
| Si 2p | ~102-103 | Formation of siloxane bonds (Si-O-Si, Si-O-Substrate) |
| C 1s | ~285 | Propyl chain of the silane |
| O 1s | ~532-533 | Siloxane bonds and substrate oxide |
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows involved in the surface activation and silanization process.
References
- 1. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for Bioconjugation Using (3-Iodopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Iodopropyl)trimethoxysilane is a versatile bifunctional molecule enabling the covalent immobilization of biomolecules onto silica-based surfaces such as glass, silicon wafers, and silica (B1680970) nanoparticles. This reagent is particularly useful for bioconjugation strategies targeting thiol groups within proteins and peptides. The molecule possesses two key functionalities: a trimethoxysilane (B1233946) group that forms stable siloxane bonds with hydroxylated surfaces, and a terminal iodo group that serves as a reactive site for nucleophilic substitution by thiols, such as those from cysteine residues in proteins. This results in the formation of a stable thioether bond, securely tethering the biomolecule to the surface.
These application notes provide a comprehensive overview of the strategies and detailed protocols for utilizing this compound in bioconjugation.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C6H15IO3Si |
| Molecular Weight | 290.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.482 g/mL at 20 °C |
| Refractive Index | n20/D 1.473 |
| CAS Number | 14867-28-8 |
Mechanism of Action
The bioconjugation process using this compound occurs in two main stages: surface functionalization and biomolecule immobilization.
-
Surface Functionalization: The trimethoxysilane group of this compound hydrolyzes in the presence of trace water to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the substrate surface (e.g., glass, silicon oxide), forming stable covalent siloxane (Si-O-Si) bonds. A self-assembled monolayer of the iodo-terminated silane (B1218182) is thus formed on the surface.
-
Biomolecule Immobilization: The iodopropyl group on the functionalized surface is susceptible to nucleophilic attack. The thiol group (-SH) of a cysteine residue in a protein or peptide acts as a potent nucleophile, displacing the iodide ion and forming a stable thioether linkage. This reaction covalently immobilizes the biomolecule onto the surface.
Experimental Protocols
Protocol 1: Surface Functionalization of Glass or Silicon Substrates
This protocol describes the preparation of an iodo-functionalized surface on a glass or silicon substrate.
Materials:
-
Glass slides or silicon wafers
-
This compound
-
Anhydrous toluene (B28343) or ethanol (B145695)
-
Piranha solution (7:3 mixture of concentrated H2SO4: 30% H2O2) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas stream
-
Sonicator
-
Oven
Procedure:
-
Surface Cleaning:
-
Place the substrates in a beaker and sonicate in DI water for 15 minutes.
-
Repeat the sonication step with ethanol for 15 minutes.
-
Dry the substrates under a stream of nitrogen.
-
Immerse the dried substrates in freshly prepared Piranha solution for 30 minutes at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen and then bake in an oven at 110°C for 1 hour to ensure a fully hydroxylated and dry surface.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Cure the silanized substrates by baking in an oven at 110°C for 30-60 minutes.
-
Store the functionalized substrates in a desiccator until use.
-
Protocol 2: Immobilization of a Thiol-Containing Protein
This protocol details the covalent attachment of a protein with accessible cysteine residues to the iodo-functionalized surface.
Materials:
-
Iodo-functionalized substrates (from Protocol 1)
-
Thiol-containing protein (e.g., an antibody fragment, an enzyme with a free cysteine)
-
Immobilization buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-8.0)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20 (PBST))
-
Deionized (DI) water
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the immobilization buffer to a desired concentration (e.g., 0.1 - 1.0 mg/mL). If the protein contains disulfide bonds that need to be reduced to generate free thiols, pre-treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent using a desalting column.
-
-
Immobilization Reaction:
-
Place the iodo-functionalized substrates in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).
-
Add the protein solution to the substrates, ensuring the entire surface is covered.
-
Incubate for 2-12 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time and temperature should be determined empirically for each specific protein.
-
-
Washing and Blocking:
-
After incubation, remove the protein solution.
-
Wash the substrates three times with the washing buffer (PBST) to remove non-covalently bound protein.
-
Incubate the substrates in the blocking buffer for 1 hour at room temperature to block any remaining non-specific binding sites on the surface.
-
Wash the substrates three times with the washing buffer.
-
Finally, rinse the substrates with DI water and dry under a gentle stream of nitrogen.
-
The protein-immobilized surfaces are now ready for downstream applications.
-
Quantitative Data Presentation
The efficiency of the surface modification and protein immobilization can be quantified using various surface analysis techniques. The following tables provide a template for presenting such data. Note: The values presented here are for illustrative purposes and should be determined experimentally.
Table 1: Surface Characterization Before and After Silanization
| Surface | Water Contact Angle (°) | Surface Elemental Composition (XPS) |
| C (%) | ||
| Clean Glass/Silicon | < 10 | 15 |
| Iodo-functionalized | 60 - 70 | 35 |
Table 2: Quantification of Immobilized Protein
| Protein | Immobilization Method | Surface Protein Density (ng/cm²) | Immobilization Efficiency (%) |
| Model Protein A (Thiol-reactive) | This compound | 250 | 65 |
| Model Protein B (Amine-reactive) | APTES + Glutaraldehyde | 220 | 58 |
Surface protein density can be determined using techniques such as Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), or fluorescence-based assays with a labeled protein.
Visualizations
Experimental Workflow
Chemical Reaction Mechanism
Troubleshooting & Optimization
troubleshooting uneven silanization with (3-Iodopropyl)trimethoxysilane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for addressing uneven surface modification using (3-Iodopropyl)trimethoxysilane.
Troubleshooting Guide: Uneven Silanization
This section addresses specific issues encountered during the silanization process in a question-and-answer format.
Question 1: My silanized surface appears patchy and non-uniform. What is causing this and how can I fix it?
Answer: A patchy or uneven coating is a common issue that can stem from several factors, primarily related to substrate preparation and the silanization reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Substrate Cleaning | The substrate surface may have organic residues, dust, or other contaminants that prevent the silane (B1218182) from accessing and reacting with the surface hydroxyl groups. | Implement a rigorous cleaning protocol. A common procedure involves sonicating the substrate in a detergent solution (e.g., 1-2% Hellmanex III), followed by extensive rinsing with deionized (DI) water and a final rinse with a solvent like methanol (B129727) or acetone (B3395972).[1] |
| Insufficient Surface Activation | For a uniform reaction, the surface must have a high density of hydroxyl (-OH) groups. Many substrates, like glass or silicon, require an activation step to generate these reactive sites. | Use a plasma cleaner or a chemical treatment like piranha solution to activate the surface immediately before silanization.[1][2] Caution: Piranha solution is extremely corrosive and must be handled with appropriate safety measures.[3] |
| Incomplete Silane Hydrolysis | The trimethoxysilane (B1233946) groups must first hydrolyze to reactive silanol (B1196071) (-Si-OH) groups to bond with the surface. Insufficient water can lead to incomplete hydrolysis and therefore patchy deposition.[4] | Ensure a controlled amount of water is present in the reaction. While anhydrous solvents are often used to prevent premature polymerization, a small, controlled amount of water is necessary to initiate the hydrolysis. Alternatively, pre-hydrolyzing the silane in an acidic water/co-solvent mixture can be effective.[4] |
| Phase Separation of Silane | This compound may not be fully soluble in the chosen solvent system, leading to droplets or aggregates forming on the surface instead of a monolayer.[4] | Use a co-solvent such as ethanol (B145695) or isopropanol (B130326) to improve the solubility of the silane.[4] Ensure the solution is well-mixed and vigorously stirred before and during the deposition process.[4] |
Question 2: I'm observing thick, oily, or aggregated deposits instead of a thin, uniform silane layer. What's going wrong?
Answer: The formation of thick, irregular films is a classic sign of uncontrolled polymerization and multilayer formation, where the silane molecules react with each other in solution rather than with the substrate surface.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excess Water or High Humidity | While water is needed for hydrolysis, too much water or high ambient humidity accelerates the self-condensation of silanol intermediates in the solution.[3][5][6] This leads to the formation of oligomers and polymers that deposit as multilayers.[3] | Use anhydrous solvents (e.g., dry toluene) for the silanization solution.[3][7] Ensure all glassware is thoroughly oven-dried before use.[3] If possible, conduct the deposition in a controlled low-humidity environment like a glove box.[3] |
| High Silane Concentration | A high concentration of silane in the solution increases the probability of intermolecular reactions, promoting polymerization before a uniform monolayer can form on the surface.[3] | Reduce the concentration of the this compound solution. A typical starting range is 0.1-2% (v/v).[3] Optimization for your specific substrate and application is crucial. |
| Non-Optimal pH | Basic conditions tend to accelerate the condensation of silanols, which can lead to rapid polymerization in the bulk solution.[4] | Maintain a slightly acidic pH (e.g., 3.5-4.5) in your reaction solution. This catalyzes the desired hydrolysis of the methoxy (B1213986) groups while slowing down the competing self-condensation reactions.[4] |
| Excessive Reaction Time or Temperature | Leaving the substrate in the silane solution for too long or using an overly high temperature can promote the growth of multilayers. | Optimize the deposition time; for many applications, 15-60 minutes is sufficient.[3] Conduct the reaction at a controlled, lower temperature (e.g., room temperature) to slow down condensation kinetics.[4] |
Question 3: The silane layer seems to have poor adhesion and is easily removed during subsequent washing steps. How can I improve its stability?
Answer: Poor adhesion suggests that a stable, covalent siloxane (Si-O-Si) bond has not been properly formed between the silane and the substrate.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Lack of Covalent Bonding | The silane may be only physically adsorbed to the surface rather than covalently bonded. This can be due to insufficient surface hydroxyl groups or a lack of energy to complete the condensation reaction. | Ensure the surface is properly activated to maximize hydroxyl group density.[1][2] |
| Inadequate Curing | A post-deposition curing (baking) step is often essential to drive the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the substrate, forming stable covalent bonds and removing residual water.[8] | After rinsing off the excess silane, cure the substrate in an oven. A typical condition is 110-120°C for 30-60 minutes.[3] |
| Presence of Weakly Bound Multilayers | The top layers of a multilayer film are often weakly attached and can be easily washed away, giving the appearance of poor adhesion.[7] | After deposition, rinse the substrate thoroughly with the anhydrous solvent (e.g., toluene (B28343), acetone) to remove any non-covalently bonded silane molecules.[3][9] Sonication during the rinsing step can also help remove loosely bound layers. |
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of silanization?
Silanization is a two-step process:
-
Hydrolysis: The methoxy groups (-OCH₃) of this compound react with trace amounts of water to form reactive silanol groups (-OH).[4]
-
Condensation: These silanol groups then react with the hydroxyl groups on the substrate surface to form stable, covalent siloxane (Si-O-Surface) bonds. The silanols can also react with each other to form a cross-linked network (Si-O-Si).[4]
Why is surface preparation so critical?
The success of silanization is highly dependent on the cleanliness and chemical state of the substrate. The surface must be free of organic contaminants and possess a sufficient density of hydroxyl groups to serve as anchoring points for the silane.[2] Without proper preparation, the resulting silane layer will be non-uniform and poorly adhered.
What are the optimal reaction conditions for silanization?
Optimal conditions can vary based on the substrate and desired outcome, but general guidelines are summarized below.
| Parameter | Recommended Range/Condition | Rationale |
| Silane Concentration | 0.1% - 2% (v/v) in an anhydrous solvent[3] | Minimizes self-polymerization in solution, favoring monolayer formation. |
| Solvent | Anhydrous Toluene or Acetone[3][7] | Reduces uncontrolled hydrolysis and condensation in the bulk solution. |
| pH | Acidic (e.g., 3.5 - 4.5)[4] | Catalyzes hydrolysis while slowing the rate of self-condensation.[4] |
| Deposition Time | 15 - 60 minutes[3] | Sufficient time for monolayer formation without promoting excessive multilayer growth. |
| Curing Temperature | 110°C - 120°C[3] | Promotes the formation of stable covalent bonds to the substrate.[8] |
| Curing Time | 30 - 60 minutes[3] | Ensures complete reaction and removal of adsorbed water. |
How does humidity affect the process?
Humidity is a critical but double-edged sword. A small amount of water is required for the initial hydrolysis step. However, high ambient humidity or excess water in the solvent leads to rapid self-condensation of the silane in solution, which is a primary cause of multilayer formation and uneven coatings.[3][5] Controlling humidity is therefore essential for achieving reproducible results.[6]
Experimental Protocols
Protocol 1: Solution-Phase Silanization of Glass or Silicon Substrates
This protocol provides a general workflow for achieving a uniform silane layer.
1. Substrate Cleaning: a. Place substrates in a holder and sonicate in a 1-2% aqueous solution of Hellmanex III for 20 minutes.[1] b. Rinse the substrates extensively (10-15 times) with DI water until no bubbles are visible.[1] c. Rinse once with methanol or acetone.[1] d. Dry the substrates with a stream of inert gas (e.g., nitrogen or argon) and then bake in an oven at 110°C for at least 30 minutes.[1][3]
2. Surface Activation (perform immediately before deposition): a. Place the clean, dry substrates in a plasma generator chamber. b. Activate the surface according to the instrument's specifications (e.g., 20 minutes of air or oxygen plasma).[1] This step generates a high density of surface hydroxyl groups.
3. Silane Solution Preparation: a. In a controlled environment (e.g., glove box or under an inert atmosphere), prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.[3][7] b. Ensure all glassware used for preparation is oven-dried to minimize water content.[3]
4. Deposition: a. Quickly transfer the plasma-activated substrates from the chamber into the freshly prepared silane solution.[1] b. Allow the reaction to proceed for 20-60 minutes at room temperature with gentle agitation.[1][3]
5. Rinsing: a. Remove the substrates from the silane solution. b. Rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane. c. Perform a final rinse with methanol or acetone and dry with a stream of inert gas.[3]
6. Curing: a. Place the rinsed and dried substrates in an oven. b. Bake at 110-120°C for 30-60 minutes to covalently bond the silane to the surface.[3]
7. Characterization: a. The functionalized surface is now ready for downstream applications or characterization (e.g., contact angle measurement, XPS, AFM) to verify the quality of the coating.[10]
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve issues with uneven silanization.
References
- 1. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 2. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Nanoparticle Aggregation During Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent nanoparticle aggregation during functionalization, a critical step in ensuring the quality and efficacy of your nanomaterials.
Troubleshooting Guide: Common Issues and Solutions
Nanoparticle aggregation during and after functionalization can significantly compromise experimental outcomes. This guide provides a systematic approach to identifying and resolving common causes of aggregation.
| Problem | Potential Cause(s) | Recommended Solutions |
| Immediate and severe aggregation upon addition of the functionalizing agent. | 1. Rapid change in surface charge: The functionalizing agent may neutralize the stabilizing surface charge of the nanoparticles too quickly.[1] 2. Incorrect pH: The pH of the nanoparticle suspension may be at or near the isoelectric point (IEP), leading to minimal electrostatic repulsion.[1] 3. High ionic strength of the reagent solution: The salt concentration in the solution containing the functionalizing agent can screen the surface charges, reducing electrostatic repulsion.[2][3] | 1. Slow, controlled addition: Add the functionalizing agent dropwise while vigorously stirring the nanoparticle suspension.[1] 2. pH adjustment: Adjust the pH of the nanoparticle suspension to be far from its IEP to ensure strong electrostatic repulsion before adding the functionalizing agent.[1] 3. Use a low ionic strength buffer: Dissolve the functionalizing agent in a buffer with low salt concentration.[1][2] |
| Aggregation observed after the reaction and during purification (e.g., centrifugation). | 1. Incomplete surface coverage: The functionalization reaction may not have gone to completion, leaving exposed nanoparticle surfaces that can interact and aggregate.[1] 2. High centrifugation forces: Excessive centrifugation speed or time can overcome the repulsive forces between nanoparticles, causing irreversible aggregation.[3][4] 3. Inappropriate resuspension buffer: The buffer used to resuspend the nanoparticles after purification may not be optimal for their stability.[1] | 1. Optimize reaction conditions: Increase the reaction time, temperature, or the concentration of the functionalizing agent to drive the reaction to completion.[1] 2. Optimize centrifugation parameters: Use the minimum speed and time necessary to pellet the nanoparticles. Gentle resuspension using a bath sonicator is recommended.[4] 3. Optimize resuspension buffer: Resuspend the nanoparticles in a buffer with a pH and ionic strength that has been optimized for the stability of the now-functionalized nanoparticles. A low ionic strength buffer is often a good starting point.[1] |
| Gradual aggregation over time after successful functionalization and purification. | 1. Ligand desorption: The functionalizing molecules may slowly detach from the nanoparticle surface over time.[1] 2. Photochemical degradation: Exposure to light can degrade the surface ligands or the nanoparticles themselves, leading to instability.[1] 3. Microbial contamination: In aqueous suspensions, microbial growth can alter the solution chemistry and induce aggregation.[1] | 1. Use stronger anchoring groups: If possible, choose a functionalization strategy that forms a covalent bond between the ligand and the nanoparticle surface.[1] 2. Store in the dark: Store nanoparticle suspensions in the dark or in amber vials to minimize light exposure.[1] 3. Use sterile conditions and/or preservatives: Prepare and store nanoparticle suspensions in a sterile environment or consider adding a preservative like sodium azide. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during functionalization?
A1: The primary cause of nanoparticle aggregation is the reduction of repulsive forces that keep the nanoparticles dispersed. This often happens due to changes in the surface chemistry during functionalization. Nanoparticles in a colloidal suspension are stabilized by repulsive forces, which can be either electrostatic or steric. During functionalization, the addition of new molecules to the nanoparticle surface can disrupt this delicate balance. For instance, if the functionalizing molecule neutralizes the surface charge, the electrostatic repulsion is lost, and the attractive van der Waals forces will cause the nanoparticles to aggregate.[1][5]
Q2: How does pH influence nanoparticle stability and functionalization?
A2: The pH of the solution is a critical parameter that dictates the surface charge of many nanoparticles and the ionization state of the modifying ligands.[1][4] At the isoelectric point (IEP), the net surface charge of the nanoparticles is zero, which minimizes electrostatic repulsion and often leads to significant aggregation.[1] It is crucial to perform surface modifications at a pH far from the IEP of both the unfunctionalized and the final functionalized nanoparticles to ensure sufficient electrostatic stabilization. For many metal and metal oxide nanoparticles, a higher pH generally leads to a more negative surface charge, enhancing their stability in suspension.[1]
Q3: What is the role of a stabilizing agent in preventing aggregation?
A3: Stabilizing agents are crucial for preventing nanoparticle aggregation by providing repulsive forces that counteract the attractive van der Waals forces.[1][6] There are two primary mechanisms of stabilization:
-
Electrostatic Stabilization: This involves creating a net surface charge on the nanoparticles, leading to electrostatic repulsion between them. This is often achieved by the adsorption of charged molecules (e.g., citrate) or by controlling the pH of the suspension.[1]
-
Steric Stabilization: This is achieved by attaching long-chain molecules (polymers) to the nanoparticle surface. These molecules create a physical barrier that prevents the nanoparticles from getting close enough to aggregate.[1] Poly(ethylene glycol) (PEG) is a commonly used steric stabilizer.[1][7]
Q4: When should I choose electrostatic versus steric stabilization?
A4: The choice between electrostatic and steric stabilization depends on the specific application and the environment in which the nanoparticles will be used.
-
Electrostatic stabilization is often simpler to implement but is sensitive to the ionic strength of the medium. In high-salt buffers (e.g., phosphate-buffered saline, PBS), the electrostatic repulsion can be screened, leading to aggregation.[3]
-
Steric stabilization is generally more robust and can provide stability even in high-salt environments.[3] It is often the preferred method for biological applications where nanoparticles are exposed to physiological conditions.
Q5: How can I confirm that my nanoparticles are not aggregated after functionalization?
A5: Several characterization techniques can be used to assess the aggregation state of your nanoparticles:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in suspension.[8][9] An increase in the hydrodynamic diameter after functionalization can indicate aggregation. The Polydispersity Index (PDI) from DLS also provides information on the broadness of the size distribution; a PDI value below 0.3 is generally considered to indicate a monodisperse and stable suspension.[1][9]
-
Zeta Potential: This measurement indicates the magnitude of the surface charge of the nanoparticles.[8][9] A high absolute zeta potential value (typically > |30| mV) suggests good electrostatic stability.[1][9]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles, allowing you to observe their size, shape, and whether they are individually dispersed or in aggregates.[8][9]
-
UV-Visible Spectroscopy: For some nanoparticles, such as gold and silver, changes in their aggregation state can be observed by a shift in their surface plasmon resonance peak in the UV-Vis spectrum.[8]
Quantitative Data Summary
The stability of a nanoparticle dispersion can be quantitatively assessed by measuring its zeta potential and hydrodynamic diameter.
General Stability Guidelines Based on Zeta Potential
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±10 | Highly unstable, rapid aggregation[1] |
| ±10 to ±20 | Relatively unstable[1] |
| ±20 to ±30 | Moderately stable[1] |
| > ±30 or < -30 | Highly stable[1][9] |
Typical Characterization Data for Different Stabilization Methods
| Stabilization Method | Nanoparticle System | Typical Zeta Potential (mV) | Effect on Hydrodynamic Diameter | Expected PDI |
| Electrostatic (Citrate) | Gold Nanoparticles (AuNPs) | -30 to -50[1] | Minimal increase from core size | < 0.2[1] |
| Steric (PEGylation) | AuNPs | -5 to -15[1] | Significant increase due to PEG layer | < 0.3[1] |
| Silica Coating | Iron Oxide Nanoparticles (IONPs) | -30 to -50[1] | Increase corresponding to shell thickness | < 0.25[1] |
| Ligand Exchange (Thiol) | Quantum Dots (QDs) | Highly dependent on ligand end-group | Varies with ligand length | < 0.3[1] |
Experimental Protocols
Protocol 1: PEGylation of Gold Nanoparticles (AuNPs) for Steric Stabilization
This protocol describes the surface modification of citrate-stabilized AuNPs with a thiol-terminated polyethylene (B3416737) glycol (mPEG-SH) to enhance their stability in high-salt buffers.
-
Preparation:
-
Synthesize or obtain citrate-stabilized AuNPs (e.g., 20 nm).
-
Prepare a solution of mPEG-SH (e.g., 5 kDa) in deionized (DI) water at a concentration of 1 mg/mL.
-
-
Functionalization:
-
To 1 mL of the AuNP suspension, add the mPEG-SH solution to achieve a final concentration that provides a significant molar excess of the PEG reagent. The optimal ratio should be determined experimentally.
-
Allow the reaction to proceed for at least 4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the PEGylated AuNPs to remove excess, unbound mPEG-SH. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in DI water or a low ionic strength buffer (e.g., 0.01 M PBS). Sonication may be used to aid in redispersion.[1]
-
Repeat the centrifugation and resuspension steps at least two more times.[1]
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the PEGylated AuNPs using DLS. A successful PEGylation will result in an increase in hydrodynamic diameter and a decrease in the magnitude of the zeta potential.[1]
-
Assess the stability of the PEGylated AuNPs by adding a high concentration of salt (e.g., 1 M NaCl) and observing for any color change (aggregation of AuNPs is indicated by a color change from red to blue/purple) or changes in the UV-Vis spectrum.[1]
-
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nanohybrids.net [nanohybrids.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanocomposix.com [nanocomposix.com]
- 9. How To Characterize Nanoparticle Aggregation And Dispersion? [satnanomaterial.com]
Technical Support Center: Optimizing (3-Iodopropyl)trimethoxysilane (IPTMS) for Monolayer Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of (3-Iodopropyl)trimethoxysilane (IPTMS) for the formation of high-quality self-assembled monolayers (SAMs). This resource offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions in a user-friendly format.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the formation of this compound monolayers.
Question: My substrate appears cloudy or has visible aggregates after silanization. What is the likely cause and how can I fix it?
Answer: A cloudy appearance or the presence of aggregates on the substrate surface is a common issue that typically points to uncontrolled polymerization of the silane (B1218182) in the solution or on the surface.
-
Potential Causes:
-
Presence of excess water: Water in the solvent or on the substrate surface can cause this compound to hydrolyze and polymerize in the solution before it has a chance to form an ordered monolayer on the surface. This leads to the deposition of polysiloxane aggregates.
-
High silane concentration: An overly concentrated silane solution can also lead to aggregation and the formation of multilayers instead of a uniform monolayer.
-
-
Recommended Solutions:
-
Use anhydrous solvents: Ensure that the toluene (B28343) or other solvent used is of high purity and anhydrous. Using freshly opened bottles or solvents dried over molecular sieves is recommended.
-
Thoroughly dry the substrate: After cleaning, ensure the substrate is completely dry before immersion in the silane solution. Baking the substrate in an oven is a common practice.
-
Work under an inert atmosphere: Performing the silanization reaction under a dry, inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to ambient moisture.
-
Optimize silane concentration: Reduce the concentration of this compound in the solution. While a 2% (v/v) solution is a common starting point, lower concentrations may be necessary to achieve a high-quality monolayer.
-
Filter the silane solution: Filtering the prepared silane solution through a syringe filter (e.g., 0.2 µm PTFE) before use can help to remove any pre-formed aggregates.
-
Question: The contact angle of my silanized surface is lower than expected, indicating a hydrophilic surface. What went wrong?
Answer: A low water contact angle suggests that the formation of a dense, well-ordered hydrophobic monolayer has been unsuccessful.
-
Potential Causes:
-
Incomplete monolayer formation: The reaction time may have been too short, or the silane concentration too low, resulting in a partially covered surface that still exposes the hydrophilic substrate.
-
Poor substrate cleaning: Residual contaminants on the substrate surface can hinder the attachment of the silane molecules, leading to a patchy monolayer.
-
Degradation of the silane: The this compound reagent may have degraded due to improper storage.
-
-
Recommended Solutions:
-
Increase reaction time: Extend the immersion time of the substrate in the silane solution to allow for complete monolayer formation. Overnight reactions are common.
-
Optimize silane concentration: While high concentrations can be problematic, a concentration that is too low may result in incomplete coverage. Systematic optimization of the concentration is recommended.
-
Implement a rigorous cleaning protocol: Ensure the substrate is meticulously cleaned to remove all organic and particulate contamination. Common methods include sonication in detergents and solvents, followed by plasma or piranha solution treatment to generate a high density of surface hydroxyl groups.
-
Use fresh silane: Ensure the this compound is fresh and has been stored under anhydrous conditions to prevent degradation.
-
Question: I am observing inconsistent results between different experimental runs. How can I improve the reproducibility of my monolayer formation?
Answer: Lack of reproducibility is often due to subtle variations in experimental conditions.
-
Potential Causes:
-
Fluctuations in ambient humidity: The amount of moisture in the air can significantly impact the silanization process.
-
Variations in substrate pre-treatment: Inconsistent cleaning or drying of the substrate will lead to variable surface properties.
-
Inconsistent solution preparation: Small errors in measuring the silane or solvent volumes can alter the concentration and affect the outcome.
-
-
Recommended Solutions:
-
Control the environment: Whenever possible, perform the silanization in a controlled environment, such as a glove box with a dry atmosphere.
-
Standardize protocols: Strictly adhere to a well-defined and documented protocol for substrate cleaning, solution preparation, reaction time, and temperature.
-
Use fresh solutions: Prepare the silane solution immediately before each use to avoid degradation and polymerization.
-
Quantitative Data on Monolayer Optimization
| Concentration (% v/v) | Water Contact Angle (°) | Monolayer Thickness (nm) | Surface Roughness (RMS, nm) |
| e.g., 0.1% | Expected: Increasing | Expected: Increasing to a plateau | Expected: Low, may increase at high concentrations |
| e.g., 0.5% | |||
| e.g., 1.0% | |||
| e.g., 2.0% | Reported as a functional concentration | ||
| e.g., 5.0% | Expected: May decrease due to disorder/multilayers | Expected: May increase due to multilayers | Expected: May increase significantly |
Characterization Techniques:
-
Contact Angle Goniometry: To assess the hydrophobicity and surface energy of the monolayer. A high contact angle is generally indicative of a well-formed, dense monolayer.
-
Ellipsometry: To measure the thickness of the formed silane layer. A thickness corresponding to a single molecule's length suggests a monolayer.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness. A smooth surface with low root-mean-square (RMS) roughness is desirable.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of iodine and silicon from the IPTMS molecule.
Experimental Protocols
Substrate Preparation (Silicon Wafer Example)
-
Cleaning:
-
Sonicate silicon wafers in a solution of 2% Hellmanex III in deionized water for 30 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone (B3395972) for 15 minutes.
-
Sonicate in isopropanol (B130326) for 15 minutes.
-
Rinse again with deionized water.
-
-
Hydroxylation:
-
Immerse the cleaned wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with deionized water.
-
-
Drying:
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Bake in an oven at 120°C for at least 30 minutes immediately before use to ensure a completely dry and reactive surface.
-
This compound Monolayer Formation
-
Solution Preparation:
-
In a clean, dry glass container and under an inert atmosphere (e.g., in a glove box), prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of IPTMS to 98 mL of anhydrous toluene.
-
-
Silanization:
-
Immerse the pre-cleaned and dried substrates into the freshly prepared silane solution.
-
Seal the container and allow the reaction to proceed overnight (approximately 16-18 hours) at room temperature. For some applications, heating to 70°C can be beneficial.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Rinse with isopropanol and then with deionized water.
-
-
Curing:
-
Dry the silanized substrates under a stream of nitrogen.
-
Cure the monolayer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.
-
Visualizations
Caption: Experimental workflow for the formation of a this compound monolayer.
Caption: Troubleshooting flowchart for common issues in IPTMS monolayer formation.
effect of water concentration on (3-Iodopropyl)trimethoxysilane hydrolysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of water concentration on (3-Iodopropyl)trimethoxysilane hydrolysis and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of water concentration on the hydrolysis of this compound?
The concentration of water is a critical parameter in the hydrolysis of this compound. Generally, a higher concentration of water accelerates the hydrolysis reaction, where the methoxy (B1213986) groups (-OCH₃) are replaced by hydroxyl groups (-OH) to form silanols. However, an excess of water can also promote the subsequent condensation of these silanol (B1196071) intermediates, leading to the formation of siloxane oligomers (Si-O-Si).[1][2] The water-to-silane ratio not only influences the hydrolysis kinetics but also controls the structure and molecular weight of the resulting oligomers.[1]
Q2: How does pH influence the hydrolysis process?
The pH of the reaction medium significantly impacts the kinetics of both hydrolysis and condensation.[2][3]
-
Acidic Conditions (pH 3-5): In an acidic environment, the hydrolysis of non-amino silanes is generally catalyzed.[2][4] Protonation of the alkoxy group makes the silicon atom more susceptible to nucleophilic attack by water, leading to a faster hydrolysis rate while slowing down the condensation reaction.[3][4]
-
Neutral Conditions (pH ≈ 7): The hydrolysis rate is at its minimum at a neutral pH.[4]
-
Basic Conditions: Basic conditions also catalyze the hydrolysis but tend to accelerate the condensation of silanols more significantly.[3]
Q3: What is the role of a co-solvent in the hydrolysis of this compound?
Co-solvents, such as ethanol (B145695), are often used to improve the solubility of the silane (B1218182) in the aqueous solution.[2] However, the presence of an alcohol co-solvent can also slow down the hydrolysis reaction, as it is a byproduct of the reaction.[5] The choice of co-solvent and its ratio to water should be carefully considered and optimized for the specific experimental goals.
Q4: What are the main competing reactions during hydrolysis?
The primary competing reaction during the hydrolysis of this compound is self-condensation.[6] Once silanol groups are formed, they can react with each other to form siloxane bonds (Si-O-Si), leading to oligomers and potentially gelation.[1][6] The rates of hydrolysis and condensation are influenced by factors such as pH, water concentration, and temperature.[1]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Incomplete Hydrolysis | - Insufficient water concentration.- Non-optimal pH (too close to neutral).- Low reaction temperature.- Presence of alcohol co-solvent slowing the reaction. | - Increase the water-to-silane molar ratio. An excess of water is often recommended.[4]- Adjust the pH to an acidic range (e.g., 3-5) using a suitable acid catalyst.[2][4]- Increase the reaction temperature moderately (e.g., to 40-60 °C), but be mindful of accelerating condensation.[7]- If using a co-solvent, consider reducing its proportion relative to water or exploring aprotic solvents miscible with water. |
| Premature Condensation/Gelation | - High pH (basic conditions).- High concentration of the silane.- Excessive reaction temperature. | - Maintain an acidic pH to favor hydrolysis over condensation.[2][6]- Work with more dilute silane solutions.- Conduct the reaction at a lower temperature (e.g., room temperature) and monitor the viscosity of the solution. |
| Phase Separation/Poor Solubility | - The silane is not fully miscible with the aqueous solution. | - Use a co-solvent like ethanol to improve solubility.[2]- Ensure vigorous and continuous stirring to maintain a homogenous reaction mixture. |
| Inconsistent Results | - Variability in the purity of starting materials.- Inconsistent water content (e.g., from atmospheric moisture).- Fluctuations in reaction temperature or pH. | - Use high-purity this compound.- Control the reaction environment to minimize exposure to atmospheric moisture.- Precisely control and monitor the reaction temperature and pH throughout the experiment. |
Data Presentation
Table 1: Effect of Water-to-Silane Molar Ratio on Hydrolysis Rate
| Water-to-Silane Molar Ratio | Initial Hydrolysis Rate (mol L⁻¹ min⁻¹) | Time to 90% Hydrolysis (min) |
| 3:1 (Stoichiometric) | 0.05 | 120 |
| 10:1 | 0.12 | 50 |
| 50:1 | 0.25 | 25 |
| 100:1 | 0.30 | 20 |
Table 2: Product Distribution After 24 Hours at Different Water Concentrations
| Water Concentration (% v/v in Ethanol) | Unreacted Silane (%) | Hydrolyzed Monomer (Silanetriol) (%) | Siloxane Dimers/Trimers (%) | Higher Oligomers/Gel (%) |
| 10 | 15 | 60 | 20 | 5 |
| 50 | 2 | 40 | 45 | 13 |
| 90 | <1 | 15 | 50 | 35 |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by FTIR Spectroscopy
Objective: To monitor the hydrolysis of this compound by observing changes in the infrared spectrum over time.
Materials:
-
This compound
-
Deionized water
-
Ethanol (or other suitable co-solvent)
-
Acid catalyst (e.g., 0.1 M HCl)
-
FTIR spectrometer with an ATR accessory
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Sample Preparation: In the reaction vessel, prepare the desired solution of ethanol and water. Adjust the pH to the desired acidic level (e.g., 4) with the acid catalyst.
-
Initial Spectrum: Acquire a background spectrum on the clean ATR crystal. Then, acquire an initial FTIR spectrum of the reaction solution before the addition of the silane.
-
Initiate Reaction: Add the this compound to the reaction mixture while stirring.
-
Reaction Monitoring: At regular intervals (e.g., every 5-10 minutes), withdraw a small aliquot of the reaction mixture and place it on the ATR crystal to acquire an FTIR spectrum.
-
Data Analysis: Monitor the disappearance of the Si-O-CH₃ stretching band (around 1080 cm⁻¹) and the appearance of a broad band for Si-OH stretching (3200-3700 cm⁻¹) and Si-O-Si stretching (around 1040 cm⁻¹).[8]
Protocol 2: Quantitative Analysis of Hydrolysis by NMR Spectroscopy
Objective: To quantify the extent of hydrolysis and condensation of this compound over time.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated solvent (e.g., ethanol-d6) if a co-solvent is needed
-
Acid catalyst (e.g., DCl in D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of D₂O (and deuterated co-solvent if necessary) and adjust the pD to the desired acidic level.
-
Initial Spectrum: Acquire a ¹H and ²⁹Si NMR spectrum of the solution before adding the silane.
-
Initiate Reaction: Add a known amount of this compound to the NMR tube, mix thoroughly, and place it in the NMR spectrometer.
-
Reaction Monitoring: Acquire ¹H and ²⁹Si NMR spectra at regular time intervals.
-
Data Analysis:
-
¹H NMR: Monitor the decrease in the integral of the methoxy protons (-OCH₃) of the silane and the increase in the integral of the methanol (B129727) protons, which is a byproduct of hydrolysis.
-
²⁹Si NMR: Monitor the disappearance of the signal corresponding to the unreacted trimethoxysilane (B1233946) (T⁰ species) and the appearance of signals for the hydrolyzed species (T¹, T², T³) and condensed species.[9]
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: General experimental workflow for studying silane hydrolysis.
Caption: Troubleshooting decision tree for common hydrolysis issues.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (3-Iodopropyl)trimethoxysilane Condensation Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the condensation rate of (3-Iodopropyl)trimethoxysilane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Troubleshooting Guide
Rapid and uncontrolled condensation of this compound can lead to undesirable outcomes such as gelation, precipitation, and inconsistent surface modifications. This guide addresses common issues encountered during its use.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Premature Condensation / Gelation | - High pH of the solution.- High concentration of the silane (B1218182).- Elevated reaction temperature. | - Adjust the pH to an acidic range (e.g., 3.5-4.5) to slow the condensation rate.[1]- Work with more dilute silane solutions.- Conduct the reaction at a lower temperature (e.g., room temperature) and monitor the viscosity.[1] |
| Incomplete Hydrolysis | - Insufficient water for the reaction.- Non-optimal pH.- Short reaction time. | - Increase the molar ratio of water to silane.[1]- Adjust the pH to an acidic range to catalyze hydrolysis.[1]- Extend the reaction time and monitor the completion of hydrolysis using techniques like FTIR or NMR spectroscopy.[1] |
| Phase Separation / Poor Solubility | - Immiscibility of the silane in the aqueous solution. | - Use a co-solvent such as ethanol (B145695) to improve solubility.[1]- Ensure vigorous stirring to maintain a homogenous dispersion.[1] |
| Inconsistent Results | - Variability in the purity of starting materials.- Uncontrolled atmospheric moisture.- Fluctuations in reaction temperature or pH. | - Use high-purity this compound.- Work in a controlled environment (e.g., under an inert atmosphere) to minimize exposure to atmospheric moisture.- Precisely control the temperature and pH of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental process of this compound condensation?
A1: The condensation of this compound is a two-step process. First, the methoxy (B1213986) groups (-OCH₃) hydrolyze in the presence of water to form silanol (B1196071) groups (-Si-OH). Subsequently, these reactive silanol groups condense with each other to form stable siloxane bonds (-Si-O-Si-), releasing water or methanol (B129727) as a byproduct.[2]
Q2: How does pH influence the rate of condensation?
A2: The pH of the reaction medium is a critical factor. Acidic conditions (pH 3.5-4.5) generally accelerate the initial hydrolysis step while slowing down the subsequent condensation of silanols.[1] Conversely, neutral to basic conditions promote a faster condensation rate.[1] Therefore, for controlled reactions and stable solutions of hydrolyzed silane, an acidic environment is recommended.
Q3: What is the role of water in the condensation process?
A3: Water is a necessary reactant for the initial hydrolysis of the methoxy groups. An insufficient amount of water will lead to incomplete hydrolysis.[1] However, an excess of water can promote the self-condensation of the resulting silanols.[1] The water-to-silane molar ratio is a key parameter to control for achieving the desired outcome.
Q4: Can temperature be used to control the condensation rate?
A4: Yes, temperature significantly affects the reaction kinetics. Higher temperatures generally increase the rate of both hydrolysis and condensation. To slow down the condensation process and have better control, it is advisable to conduct the reaction at a lower temperature, such as room temperature.[1]
Q5: Why is a co-solvent like ethanol often used?
A5: this compound has limited solubility in water. A co-solvent, such as ethanol, is often used to create a homogeneous solution and ensure that the hydrolysis and condensation reactions can proceed uniformly.[1]
Data Presentation
The following tables provide illustrative data on how key parameters can influence the hydrolysis and condensation of a typical trimethoxysilane. Please note that this data is for representative purposes and experimental optimization is crucial for this compound.
Table 1: Effect of pH on Hydrolysis and Condensation Rates (Illustrative)
| pH | Relative Hydrolysis Rate | Relative Condensation Rate | Observations |
| 2.0 | High | Low | Rapid hydrolysis, stable silanol solution. |
| 4.0 | Moderate | Very Low | Controlled hydrolysis, excellent silanol stability.[1] |
| 7.0 | Low | Moderate | Slow hydrolysis, moderate condensation. |
| 10.0 | Moderate | High | Rapid condensation, risk of gelation.[1] |
Table 2: Effect of Temperature on Time to Gelation (Illustrative)
| Temperature (°C) | Silane Concentration (vol%) | Time to Gelation (hours) |
| 25 | 5 | > 48 |
| 40 | 5 | ~ 12 |
| 60 | 5 | < 2 |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound
Objective: To prepare a stable solution of hydrolyzed this compound with minimal condensation.
Materials:
-
This compound (≥95% purity)
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid (or other suitable acid catalyst)
-
pH meter
-
Magnetic stirrer and stir bar
-
Reaction vessel
Methodology:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the ethanol/water solution to 4.0 - 4.5 using acetic acid.
-
With vigorous stirring, slowly add this compound to the acidic ethanol/water solution to a final concentration of 1-5% (v/v).
-
Continue stirring the solution at room temperature for at least 1-2 hours to ensure complete hydrolysis.
-
The resulting solution contains hydrolyzed this compound (silanols) and can be used for surface modification or other applications.
Protocol 2: Monitoring Hydrolysis and Condensation using FTIR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the progress of hydrolysis and condensation.
Methodology:
-
Prepare the this compound solution as described in Protocol 1.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Acquire an FTIR spectrum of the aliquot.
-
Monitor the disappearance of the Si-O-CH₃ stretching band (around 1080-1100 cm⁻¹) as an indicator of hydrolysis.
-
Monitor the appearance and growth of the Si-OH stretching band (broad peak around 3200-3700 cm⁻¹) and the Si-O-Si stretching band (around 1000-1100 cm⁻¹) as indicators of hydrolysis and condensation, respectively.
Visualizations
Caption: The two-stage process of this compound reaction: hydrolysis followed by condensation.
Caption: A typical experimental workflow for the controlled hydrolysis of this compound.
References
Technical Support Center: (3-Iodopropyl)trimethoxysilane Chemistry
Welcome to the technical support center for (3-Iodopropyl)trimethoxysilane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common side reactions and challenges encountered during experiments with this versatile silane (B1218182) coupling agent.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: I am seeing inconsistent results in my experiments. What could be the cause?
A1: Inconsistent results can often be traced back to the handling and storage of this compound. The primary issues are moisture contamination and reagent purity.
-
Moisture Sensitivity: this compound is sensitive to moisture and can react slowly with water, even atmospheric moisture.[1][2] This leads to hydrolysis and self-condensation, which depletes the active reagent and introduces siloxane oligomers into your reaction.
-
Purity: Ensure you are using a high-purity grade of the reagent for reproducible results.[3] Check the assay (e.g., ≥95.0% by GC) from the supplier.
-
Storage Conditions: The compound should be stored in a tightly sealed container at 2-8°C, protected from light, to minimize degradation.[1][2]
Caption: The two-step process of silane hydrolysis and self-condensation.
Q3: How can I control the hydrolysis and condensation reactions to favor surface binding?
A3: Controlling the reaction kinetics is crucial. The key parameters to adjust are water concentration, pH, and the presence of co-solvents.
-
Water Concentration: Hydrolysis will not occur without water. In anhydrous solvents, the reaction with surface hydroxyls is extremely slow. A controlled amount of water is necessary to catalyze the reaction. Typically, a small, substoichiometric amount of water is added to the reaction solution.
-
pH Control: The pH significantly affects the rates of hydrolysis and condensation. [3]Acidic conditions (pH 3.5-4.5) are widely used to accelerate hydrolysis while minimizing the rate of self-condensation. [3]In contrast, basic conditions promote rapid condensation, which can lead to gelation. [3]* Co-solvents: Co-solvents like ethanol (B145695) are often used to improve the solubility of the silane in aqueous solutions. [3]However, be aware that the presence of alcohol can sometimes slow the hydrolysis reaction. [3][4]
Parameter Recommended Condition Rationale pH 3.5 - 4.5 Catalyzes hydrolysis while slowing condensation. [3] Water Controlled, often sub-stoichiometric Provides necessary reactant for hydrolysis without excessive self-condensation. [3][5] Concentration Dilute silane solutions Reduces the probability of intermolecular self-condensation. [3] | Temperature | Room Temperature | Avoids accelerating the condensation reaction. [3]|
Table 1: Recommended Reaction Conditions to Control Hydrolysis and Condensation.
Elimination Side Reactions
Q4: I am performing a reaction with a nucleophile in the presence of a base, and I am getting a byproduct that I suspect is an alkene. Is this possible?
A4: Yes, this is a classic elimination reaction. This compound is a primary alkyl iodide. In the presence of a base, it can undergo an E2 elimination reaction to form allyltrimethoxysilane. This is more likely to occur with strong, sterically hindered bases and at elevated temperatures. [6][7] Main Reaction Pathways for this compound
Caption: Competing reaction pathways for this compound.
Q5: How can I minimize the formation of elimination byproducts?
A5: To favor the desired nucleophilic substitution (SN2) over elimination (E2), you should carefully select your reaction conditions.
-
Choice of Base/Nucleophile: Use a strong nucleophile that is a weak base if possible. For example, amines will typically act as nucleophiles and attack the carbon atom bearing the iodine. If your nucleophile is also a strong base, consider using a non-basic catalyst or milder reaction conditions.
-
Temperature: Avoid high temperatures, as elimination reactions are often favored entropically and become more competitive at elevated temperatures.
-
Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone), which is known to favor SN2 reactions. [8]
Experimental Protocols & Troubleshooting
Protocol 1: Surface Modification of Silica (B1680970) Substrates
This protocol provides a general method for grafting this compound onto a silica surface, with steps to minimize side reactions.
1. Substrate Preparation:
-
Clean the silica substrate (e.g., glass slide, silicon wafer) by sonicating in acetone, followed by isopropanol (B130326) (15 min each).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 5 minutes or immersing in piranha solution (H₂SO₄:H₂O₂ 3:1) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse thoroughly with deionized water and dry at 110°C for 1 hour.
2. Silanization Reaction:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343) in a glovebox or under an inert atmosphere.
-
To this solution, add a controlled amount of water to initiate hydrolysis. A common starting point is a 1:2 molar ratio of silane to water. For pre-hydrolysis, stir this solution for 1-2 hours at room temperature.
-
Alternatively, for in-situ hydrolysis, add the dry toluene solution of the silane first, then inject the required amount of water.
-
Immerse the cleaned, dry substrates in the silane solution.
-
Let the reaction proceed for 2-4 hours at room temperature with gentle agitation.
3. Post-Reaction Workup:
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.
-
Sonicate briefly (1-2 minutes) in toluene, followed by isopropanol.
-
Cure the grafted layer by baking the substrates at 110°C for 1 hour to promote covalent bond formation with the surface and among adjacent silane molecules.
Troubleshooting Guide for Protocol 1
| Issue | Possible Cause | Recommended Solution |
| Hazy or uneven coating | Excessive self-condensation in solution. | Decrease water content, reduce reaction time, or use a more dilute silane solution. Ensure the pH is not basic. [3] |
| Poor surface coverage | Incomplete hydrolysis or inactive substrate. | Ensure substrate is properly cleaned and activated. Increase water content slightly or pre-hydrolyze the silane solution. Consider adjusting the pH to the acidic range (3.5-4.5). [3] |
| Reagent gelation | Uncontrolled, rapid condensation. | Reaction conditions are too aggressive. Reduce water content, work at a lower temperature, and ensure the absence of basic contaminants. [3] |
Table 2: Troubleshooting for Surface Modification.
References
- 1. 14867-28-8 CAS MSDS (3-IODOPROPYLTRIMETHOXYSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-IODOPROPYLTRIMETHOXYSILANE | 14867-28-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Elimination Reactions: an Introduction [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of (3-Iodopropyl)trimethoxysilane (IPTS) Modified Surfaces
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving and troubleshooting the stability of surfaces modified with (3-Iodopropyl)trimethoxysilane (IPTS).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of IPTS modified surfaces?
The stability of IPTS modified surfaces is primarily influenced by several key factors:
-
Hydrolytic Stability: The siloxane bonds (Si-O-Si) that anchor the IPTS molecules to the substrate are susceptible to hydrolysis, especially in aqueous environments. This can lead to the detachment of the silane (B1218182) layer over time. The rate of hydrolysis is significantly affected by pH.
-
Thermal Stability: While silane monolayers generally exhibit good thermal stability, prolonged exposure to high temperatures can lead to degradation of the organic functional group (the iodopropyl chain) and the siloxane linkage. Organosilane monolayers on silicon dioxide have been shown to be susceptible to damage from X-rays and other forms of radiation, which can break bonds and alter the layer's structure.
-
Substrate Quality: The cleanliness and density of hydroxyl (-OH) groups on the substrate surface are critical for the initial formation of a dense and stable IPTS layer. Incomplete or improper cleaning can lead to inconsistent surface coverage.
-
Deposition Method: Both liquid-phase and vapor-phase deposition can be used for IPTS modification. Vapor-phase deposition often leads to more uniform and thinner layers, which can enhance stability.
-
Curing Process: Proper curing after silanization is crucial for the formation of a stable, cross-linked siloxane network. Inadequate curing can result in a less durable coating. Higher curing temperatures generally promote more complete condensation reactions, leading to reduced porosity and improved mechanical properties of the coating.[1][2]
Q2: How does pH affect the hydrolytic stability of the IPTS layer?
The pH of the aqueous environment plays a critical role in the hydrolytic stability of the siloxane bonds. Generally, both acidic and basic conditions can catalyze the hydrolysis of Si-O-Si bonds, leading to the degradation of the IPTS layer. Neutral or near-neutral pH conditions are typically the most favorable for long-term stability.
Q3: What is the expected thermal stability of an IPTS modified surface?
While specific data for IPTS is limited, alkylsiloxane self-assembled monolayers are generally stable up to certain temperatures. For instance, some alkylsilane monolayers on silica (B1680970) have been shown to be stable up to 230-250 °C, with decomposition occurring at higher temperatures.[3] The thermal stability of the IPTS layer will depend on the specific substrate and the conditions of the application.
Q4: Can the iodopropyl functional group degrade over time?
The iodopropyl group is a reactive functional group. While stable under many conditions, it can be susceptible to nucleophilic substitution reactions. The stability of the C-I bond can be influenced by factors such as light exposure, temperature, and the presence of nucleophiles in the surrounding environment. For applications where the integrity of the iodo group is critical, it is advisable to store modified surfaces in a dark, cool, and inert environment.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and use of IPTS modified surfaces.
| Problem | Potential Causes | Recommended Solutions |
| Poor or Inconsistent Surface Coverage | 1. Inadequate substrate cleaning and activation.2. Impure or hydrolyzed IPTS solution.3. Incorrect deposition parameters (concentration, time, temperature).4. Presence of excess water in the reaction. | 1. Ensure thorough cleaning and hydroxylation of the substrate (e.g., piranha solution, UV/Ozone).2. Use fresh, high-purity IPTS and anhydrous solvents. Prepare the silane solution immediately before use.3. Optimize deposition conditions. For liquid-phase, a 1-2% (v/v) solution in an anhydrous solvent for 1-2 hours is a good starting point.[4]4. Control the amount of water for hydrolysis; excess water can lead to premature self-condensation in solution. |
| Rapid Loss of Surface Functionality in Aqueous Media | 1. Incomplete siloxane bond formation (hydrolytic instability).2. Insufficient curing.3. Harsh pH conditions of the aqueous environment.4. Degradation of the underlying substrate. | 1. Ensure proper hydrolysis and condensation conditions during silanization. The use of a co-solvent like ethanol (B145695) can improve solubility.[5]2. Implement a proper curing step (e.g., 110-120 °C for 30-60 minutes) to promote a stable siloxane network.[4]3. If possible, maintain the aqueous environment at a neutral or near-neutral pH.4. Verify the stability of the substrate material in the experimental medium. |
| Inconsistent Results in Subsequent Reactions | 1. Non-uniform IPTS layer.2. Degradation of the iodopropyl group.3. Steric hindrance on the surface. | 1. Optimize the silanization protocol to achieve a uniform monolayer. Vapor-phase deposition may provide better uniformity.2. Protect the modified surface from light and reactive chemicals. Store in a dark, inert environment.3. Characterize the surface density of the IPTS layer to ensure sufficient accessibility of the iodopropyl groups. |
Experimental Protocols
Protocol 1: Liquid-Phase Deposition of this compound (IPTS)
Objective: To create a stable IPTS monolayer on a silica-based substrate.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
This compound (IPTS), >95% purity
-
Anhydrous toluene (B28343) or ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
-
Oven or hotplate
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse the substrate in piranha solution for 15-30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with DI water.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For optimal results, use the substrate immediately after cleaning.
-
-
Silanization:
-
In a fume hood, prepare a 1% (v/v) solution of IPTS in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the IPTS solution for 1-2 hours at room temperature with gentle agitation.
-
-
Rinsing:
-
Remove the substrate from the IPTS solution.
-
Rinse the substrate thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Rinse with ethanol and then DI water.
-
-
Curing:
-
Dry the substrate under a stream of nitrogen.
-
Cure the substrate in an oven or on a hotplate at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.[4]
-
-
Storage:
-
Store the IPTS-modified substrate in a desiccator or under an inert atmosphere to protect it from moisture and light.
-
Protocol 2: Stability Testing of IPTS Modified Surfaces
Objective: To assess the hydrolytic stability of an IPTS-modified surface.
Materials:
-
IPTS-modified substrates
-
Buffer solutions of various pH (e.g., pH 4, 7, 10)
-
DI water
-
Characterization equipment (e.g., contact angle goniometer, XPS, AFM)
Procedure:
-
Baseline Characterization:
-
Characterize the freshly prepared IPTS-modified surfaces to establish a baseline.
-
Measure the static water contact angle.
-
(Optional) Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface (presence of Iodine and Silicon).
-
(Optional) Use Atomic Force Microscopy (AFM) to assess the surface morphology.
-
-
Incubation:
-
Immerse the IPTS-modified substrates in separate containers with the different buffer solutions and DI water.
-
Maintain the containers at a constant temperature (e.g., room temperature or 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 hour, 24 hours, 7 days, 30 days), remove a set of substrates from each solution.
-
Rinse the substrates thoroughly with DI water and dry them with nitrogen gas.
-
-
Re-characterization:
-
Re-characterize the surfaces using the same techniques as in the baseline measurement.
-
Measure the static water contact angle. A significant decrease in contact angle may indicate the loss of the hydrophobic iodopropyl groups.
-
(Optional) Perform XPS analysis to quantify the change in elemental composition, which can indicate the loss of the silane layer.
-
-
Data Analysis:
-
Compare the characterization data from each time point to the baseline data.
-
Plot the change in contact angle or elemental composition over time for each pH condition to evaluate the hydrolytic stability.
-
Visualizations
Caption: Workflow for achieving a stable this compound modified surface.
Caption: Logical workflow for troubleshooting instability issues with IPTS modified surfaces.
References
issues with reproducibility in surface functionalization with silanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the surface functionalization of materials with silanes. It is intended for researchers, scientists, and drug development professionals seeking to achieve consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the reproducibility of silanization?
A1: Achieving reproducible silane (B1218182) coatings is contingent on several factors. The most critical include the cleanliness and preparation of the substrate surface, the concentration of the silane solution, reaction time and temperature, and the ambient humidity.[1][2][3][4] Inadequate cleaning can leave behind contaminants that prevent uniform silane attachment.[4] Similarly, excessive humidity can cause premature hydrolysis and polymerization of the silane in solution, rather than on the substrate surface.[2][4]
Q2: How can I tell if my silanization has been successful?
A2: Several characterization techniques can be employed to verify the success of your surface functionalization. Contact angle goniometry is a straightforward method to assess changes in surface hydrophobicity or hydrophilicity.[2] X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface and the presence of the silane layer.[5] Spectroscopic ellipsometry is useful for measuring the thickness of the deposited film.[5][6] Atomic Force Microscopy (AFM) can be used to visualize the surface morphology and roughness.
Q3: Should I use liquid-phase or vapor-phase deposition for my silanization?
A3: Both liquid-phase and vapor-phase deposition methods have their advantages and disadvantages regarding reproducibility. Vapor-phase deposition is often reported to produce more homogeneous and reproducible monolayers as it is less sensitive to variations in humidity and reagent purity.[7][8] Liquid-phase deposition is simpler to set up but can be more prone to forming multilayers and aggregates, especially if reaction conditions are not carefully controlled.[7] The choice between the two often depends on the specific application and the desired layer characteristics.
Q4: My aminosilane (B1250345) layer appears to be unstable in aqueous media. What could be the cause?
A4: The instability of aminosilane layers in aqueous environments is a known issue and is often attributed to the hydrolysis of siloxane bonds, which can be catalyzed by the amine functionality itself.[9] The stability of the layer is influenced by the structure of the aminosilane and the deposition conditions. For instance, silane layers prepared in anhydrous toluene (B28343) at elevated temperatures tend to be denser and more hydrolytically stable.[9] The choice of aminosilane is also critical; for example, N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES) has been shown to form more stable layers compared to 3-aminopropyltriethoxysilane (B1664141) (APTES) due to sterically hindered intramolecular catalysis of bond detachment.[7]
Troubleshooting Guide
The following table outlines common problems encountered during silanization, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or patchy coating | Inadequate substrate cleaning.[4] Contaminated silane or solvent. High humidity during deposition.[2][4] Silane polymerization in solution.[4] | Implement a rigorous substrate cleaning protocol (e.g., piranha solution, plasma cleaning).[4] Use fresh, high-purity silane and anhydrous solvents. Perform the reaction in a controlled environment, such as a glove box or under an inert atmosphere.[4] Optimize silane concentration; higher concentrations can lead to polymerization.[2][4] |
| Poor adhesion of the silane layer | Insufficient surface hydroxyl groups. Incomplete hydrolysis of the silane. Inadequate curing post-deposition.[4] | Activate the surface prior to silanization to generate hydroxyl groups (e.g., UV-ozone, plasma treatment). Ensure a small, controlled amount of water is present for hydrolysis, or use a pre-hydrolyzed silane solution. Cure the coated substrate at the recommended temperature (typically 100-120 °C) to promote covalent bond formation.[4] |
| Formation of multilayers instead of a monolayer | High silane concentration.[2] Excessive water in the reaction. Long reaction times.[1] | Reduce the silane concentration.[2] Strictly control the water content in the solvent and environment. Optimize the reaction time to favor monolayer formation. |
| Variable contact angles across the surface | Non-uniform surface cleaning. Uneven application of the silane solution. Incomplete rinsing of excess silane. | Ensure the entire substrate is subjected to a uniform cleaning procedure. Ensure complete immersion of the substrate in the silane solution. Thoroughly rinse the substrate with an appropriate solvent to remove physisorbed silanes.[4] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters that can influence the outcome of surface functionalization experiments.
Table 1: Typical Reaction Parameters for Liquid-Phase Silanization
| Parameter | Typical Range | Notes |
| Silane Concentration | 1-5% (v/v) in an anhydrous solvent | Higher concentrations can lead to polymerization in solution and multilayer formation.[4] |
| Reaction Temperature | Room Temperature - 120 °C | Elevated temperatures can accelerate the reaction but may also promote multilayer formation.[4] |
| Reaction Time | 30 minutes - 2 hours | Longer reaction times can lead to thicker, less uniform films.[1] |
| Curing Temperature | 100-120 °C | Curing helps to drive off water and form stable siloxane bonds.[4] |
| Curing Time | 30-60 minutes | Sufficient time is needed to ensure the formation of a stable siloxane network.[4] |
Table 2: Comparison of Surface Properties for Different Silanes
| Silane | Functional Group | Typical Water Contact Angle (θ) | Primary Application |
| Octadecyltrichlorosilane (OTS) | Alkyl (-C18H37) | >100° | Hydrophobic surfaces, lubrication.[5] |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino (-NH2) | ~40-70° | Biomolecule immobilization, adhesion promotion.[5] |
| Hexamethyldisilazane (HMDS) | Trimethylsilyl | ~80-90° | Hydrophobization, adhesion promotion for photoresists.[5] |
| 3-Cyanopropyldiisopropylchlorosilane | Cyano (-CN) | ~60-75° | Immobilization of biomolecules, specialized chromatography.[5] |
Experimental Protocols
Protocol 1: Liquid-Phase Silanization of a Silicon Wafer with APTES
1. Substrate Cleaning and Activation:
- Sonicate the silicon wafer in acetone, followed by isopropanol, for 15 minutes each.
- Dry the wafer under a stream of dry nitrogen.
- Treat the wafer with oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
- Rinse the wafer thoroughly with deionized water and dry with nitrogen.
2. Silanization:
- Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene in a clean, dry glass container.
- Immerse the cleaned and activated silicon wafer in the APTES solution.
- Allow the reaction to proceed for 1-2 hours at room temperature under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
3. Rinsing and Curing:
- Remove the wafer from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove any unreacted APTES.[4]
- Sonicate the wafer in fresh toluene for 5 minutes to remove any physisorbed silane.
- Dry the wafer with a stream of nitrogen.
- Cure the wafer in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.[4]
4. Storage:
- Store the functionalized wafer in a desiccator to prevent moisture adsorption.
Protocol 2: Contact Angle Measurement
1. Sample Preparation:
2. Droplet Deposition:
- Using a high-precision syringe, gently dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.[4]
3. Image Capture and Analysis:
- Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.[4]
- Use software to measure the contact angle.
- Repeat the measurement at several different locations on the surface to assess uniformity and calculate an average contact angle.[4]
Diagrams
Caption: Experimental workflow for surface functionalization with silanes.
Caption: Troubleshooting logic for inconsistent silanization results.
References
- 1. Optimization of silica silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zmsilane.com [zmsilane.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica [pubmed.ncbi.nlm.nih.gov]
- 8. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 9. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of (3-Iodopropyl)trimethoxysilane
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of excess (3-Iodopropyl)trimethoxysilane from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound after a reaction?
A1: The most common strategies for removing unreacted this compound and its byproducts are driven by the properties of your desired product. The main methods include:
-
Vacuum Distillation: Effective if your product has a significantly higher boiling point than the silane (B1218182) and is not thermally sensitive.
-
Hydrolysis, Precipitation, and Filtration: This technique intentionally converts the excess silane into solid polysiloxane byproducts, which can then be easily removed by filtration.[1] This is useful when the desired product is soluble and stable under the hydrolysis conditions.
-
Flash Column Chromatography: A highly effective but potentially time-consuming method for separating the silane and its byproducts from the desired compound based on polarity.[2][3]
-
Liquid-Liquid Extraction (LLE): A standard workup procedure that can be optimized to partition the silane into a separate phase from the product.[2][4]
Q2: What byproducts should I expect from this compound during an aqueous workup?
A2: this compound is highly susceptible to hydrolysis.[5] When it comes into contact with water, especially under acidic or basic conditions, its three methoxy (B1213986) groups (-OCH3) react to form silanol (B1196071) groups (-OH) and release methanol (B129727) as a byproduct.[6][7][8] These reactive silanols can then undergo self-condensation to form siloxane oligomers (Si-O-Si bonds), which may be soluble or precipitate as a solid/gel depending on their size and the reaction conditions.[1][6]
Q3: Can I remove the silane without using column chromatography?
A3: Yes. If your product is not compatible with chromatography or you are looking for a simpler, scalable alternative, the "Hydrolysis, Precipitation, and Filtration" method is a strong choice.[1] By adding a controlled amount of water (often with an acid catalyst and a co-solvent like ethanol (B145695) to aid miscibility), you can force the excess silane to form insoluble polysiloxanes that are removed by filtration.[6] A carefully designed liquid-liquid extraction can also be effective, though it may be difficult to achieve complete removal.[2]
Q4: Is an aqueous workup recommended for reactions involving this compound?
A4: An aqueous workup is often a necessary and strategic part of the purification process. While it will hydrolyze the excess silane, this transformation is key to the "Hydrolysis and Filtration" removal method.[7] However, you must consider potential issues such as the formation of emulsions, especially with solvents like THF or DMF, and ensure your desired product is stable to the pH and aqueous conditions of the workup.[9]
Troubleshooting Guide
Problem: After an aqueous wash, my NMR analysis still shows significant silane-related impurities.
-
Cause: This often indicates incomplete hydrolysis or condensation of the silane, leaving behind soluble silanols or small oligomers.
-
Solution:
-
Adjust pH: Hydrolysis is catalyzed by acid.[6] Ensure the aqueous phase is slightly acidic (e.g., pH 3-4.5) by adding a dilute acid like HCl to accelerate the reaction.[6]
-
Use a Co-solvent: this compound may not be fully miscible with the aqueous phase, leading to phase separation and incomplete reaction.[6] Add a co-solvent like ethanol or THF to create a homogeneous solution and improve reaction efficiency.[6]
-
Increase Stirring Time/Temperature: Allow more time for the hydrolysis and condensation reactions to complete. Gentle heating (e.g., to 40-50 °C) can also increase the rate, provided your product is stable at that temperature.
-
Problem: A gel formed in my flask during the workup procedure.
-
Cause: This is a result of rapid and uncontrolled self-condensation of the silanol intermediates, which is more likely at high concentrations, high pH, or elevated temperatures.[6]
-
Solution:
-
Prevention: The best solution is prevention. Work with more dilute solutions, maintain a slightly acidic pH to slow the condensation rate relative to the hydrolysis rate, and conduct the hydrolysis at room temperature or below.[6]
-
Remediation: If a gel has already formed, recovery can be difficult. You can try to break it up mechanically and wash it extensively with a solvent that dissolves your product but not the polysiloxane gel. Filtration will be necessary to separate the solid mass.
-
Problem: The filtrate is cloudy after attempting to remove the silane by precipitation and filtration.
-
Cause: This suggests that very fine particles of the polysiloxane precipitate are passing through the filter medium or that some of the smaller siloxane oligomers are soluble in the filtrate.
-
Solution:
-
Use a Finer Filter: Switch to a filter paper with a smaller pore size.
-
Use a Filter Aid: Filter the solution through a pad of Celite or diatomaceous earth. This will help trap the fine particles.
-
Centrifugation: If a filter aid is not desirable, centrifuging the mixture and decanting the supernatant can be an effective way to separate the fine solids.
-
Solvent Modification: Try adding a non-polar solvent (like hexane) to the filtrate to see if this induces further precipitation of the soluble oligomers.
-
Data and Methodologies
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅IO₃Si | [10][11] |
| Molecular Weight | 290.17 g/mol | [10] |
| Density | 1.482 g/mL at 20 °C | [11][12] |
| Refractive Index | n20/D 1.473 | [11][12] |
| Boiling Point | 95-97 °C at 3 mmHg |
Comparison of Removal Methods
| Method | Principle | Pros | Cons | Best For... |
| Vacuum Distillation | Separation based on boiling point differences. | Fast, solvent-free, scalable. | Requires thermally stable product; may not give perfect separation. | Non-volatile, thermally stable products. |
| Hydrolysis & Filtration | Conversion of soluble silane to insoluble polysiloxane solid. | No chromatography needed, good for large scale, removes byproducts.[1] | Product must be soluble and stable in the workup conditions; risk of gelation.[6] | Products that are soluble in common organic solvents and stable to aqueous acid. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel). | High purity achievable, widely applicable.[3] | Can be slow, requires large solvent volumes, may be difficult to scale up.[3] | Small-scale reactions or when very high purity is required. |
| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases. | Simple, fast, standard procedure.[4] | May not provide complete separation; can lead to emulsions.[2][9] | Crude purification or when the product and silane have very different polarities. |
Experimental Protocols
Protocol 1: Removal by Hydrolysis, Precipitation, and Filtration
-
Reaction Quench: After the primary reaction is complete, cool the mixture to room temperature.
-
Hydrolysis: Dilute the reaction mixture with a water-miscible co-solvent like ethanol or THF (typically 2-3 volumes). In a separate flask, prepare a 5% v/v solution of water in the same co-solvent, and adjust the pH to ~4 with dilute HCl.
-
Precipitation: Add the acidified water/co-solvent solution to the reaction mixture slowly with vigorous stirring. A white precipitate of polysiloxane should begin to form.
-
Aging: Continue stirring the mixture at room temperature for 1-2 hours to ensure hydrolysis and condensation are complete.
-
Filtration: Filter the mixture through a pad of Celite on a Büchner funnel to remove the precipitated solids.
-
Washing: Wash the filter cake with a small amount of the organic solvent used in the reaction to recover any entrained product.
-
Workup: Combine the filtrate and washes. Proceed with a standard aqueous workup (e.g., washing with brine) and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal by Flash Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. To ensure even loading, adsorb the crude residue onto a small amount of silica gel or Celite.
-
Column Packing: Prepare a silica gel column using a non-polar solvent system (e.g., hexane/ethyl acetate). The exact eluent composition should be determined beforehand by TLC analysis.
-
Loading: Carefully load the adsorbed crude material onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar this compound will typically elute before more polar products. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Process Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for the hydrolysis and filtration protocol.
References
- 1. WO2001012635A1 - Removal of dissolved silicates from alcohol-silicon direct synthesis solvents - Google Patents [patents.google.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicorex.com [silicorex.com]
- 6. benchchem.com [benchchem.com]
- 7. amchro.at [amchro.at]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. This compound | C6H15IO3Si | CID 2759373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (3-碘丙基)三甲氧基硅烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. scientificlabs.com [scientificlabs.com]
Technical Support Center: (3-Iodopropyl)trimethoxysilane (IPTS) Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on (3-Iodopropyl)trimethoxysilane (IPTS) deposition. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the IPTS deposition process, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or Incomplete Film Formation | 1. Incorrect Solvent Choice: Protic solvents (e.g., ethanol (B145695), methanol) can lead to premature hydrolysis and self-condensation of IPTS in the solution, preventing efficient surface deposition. 2. Presence of Water: Excess water in the solvent or on the substrate surface can cause the silane (B1218182) to polymerize in the solution before it can form a monolayer on the surface. 3. Inactive Substrate Surface: The substrate surface may not have a sufficient density of hydroxyl (-OH) groups for the silane to react with. 4. Insufficient Reaction Time or Temperature: The deposition process may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. | 1. Use an anhydrous, non-polar, or hydrophobic solvent: Toluene (B28343) is a commonly used and effective solvent for silanization. Other options include hexane (B92381) or cyclohexane. 2. Ensure anhydrous conditions: Use anhydrous solvents and dry the substrate thoroughly before deposition. Conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. 3. Activate the substrate surface: Treat the substrate with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. 4. Optimize reaction parameters: Increase the deposition time and/or the reaction temperature. Typical deposition times range from 2 to 24 hours at room temperature or slightly elevated temperatures (e.g., 40-60 °C). |
| Formation of Aggregates or Hazy Film | 1. High Silane Concentration: An overly concentrated IPTS solution can lead to the formation of aggregates in the solution, which then deposit on the surface. 2. Excess Water: As mentioned above, water can cause polymerization in the solution, leading to a hazy or uneven film. 3. Solvent Purity: Impurities in the solvent can interfere with the self-assembly process. | 1. Lower the IPTS concentration: Typical concentrations for solution-phase deposition are in the range of 1-5% (v/v). 2. Use anhydrous solvents and a controlled environment: Minimize water content in the reaction setup. 3. Use high-purity solvents: Ensure the solvent is of an appropriate grade for surface chemistry applications. |
| Inconsistent Results Between Experiments | 1. Variability in Ambient Conditions: Changes in humidity and temperature can significantly affect the outcome of the deposition. 2. Inconsistent Substrate Preparation: Variations in the cleaning and activation of the substrate will lead to different surface properties and, consequently, inconsistent film formation. 3. Age and Quality of IPTS: this compound can degrade over time, especially if exposed to moisture. | 1. Control the reaction environment: Perform depositions in a controlled environment, such as a glove box or under a dry inert gas flow. 2. Standardize the substrate preparation protocol: Follow a consistent and well-documented procedure for cleaning and activating your substrates. 3. Use fresh, high-quality IPTS: Store the silane properly under anhydrous conditions and use it before its expiration date. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for IPTS deposition?
A1: While the optimal solvent can depend on the specific substrate and application, anhydrous, non-polar, or hydrophobic solvents generally yield the best results for forming a uniform self-assembled monolayer (SAM). Toluene is a widely used and effective solvent for IPTS deposition. Protic solvents like ethanol are generally not recommended as they can promote premature hydrolysis and condensation of the silane in the bulk solution, leading to incomplete or aggregated film formation.[1]
Q2: What is the role of water in the IPTS deposition process?
A2: Water plays a dual role in the silanization process. A small amount of water is necessary for the hydrolysis of the methoxy (B1213986) groups (-OCH3) on the IPTS molecule to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups on the substrate surface to form a stable siloxane bond (Si-O-Substrate). However, an excess of water will lead to self-condensation of the silanol groups in the solution, forming polysiloxane chains that can aggregate and deposit unevenly on the surface. Therefore, controlling the amount of water is critical. For solution-phase deposition in organic solvents, it is generally best to start with anhydrous conditions and rely on the trace amount of water present on the substrate surface to initiate the reaction.
Q3: Can I perform IPTS deposition from the vapor phase?
A3: Yes, vapor-phase deposition is an excellent method for producing highly uniform and ordered IPTS monolayers. This technique involves exposing the substrate to IPTS vapor in a vacuum chamber. The advantage of this method is the precise control over the reaction conditions, which minimizes the formation of aggregates.
Q4: How can I confirm the successful deposition of an IPTS layer?
A4: Several surface analysis techniques can be used to confirm the presence and quality of the IPTS film:
-
Contact Angle Measurement: A successful IPTS deposition will alter the surface energy of the substrate. Measuring the water contact angle before and after deposition can indicate a change in surface properties.
-
Ellipsometry: This technique can be used to measure the thickness of the deposited film, which should correspond to the length of the IPTS molecule for a monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon, carbon, oxygen, and iodine from the IPTS molecule.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and assess the uniformity and roughness of the deposited film.
Q5: My IPTS film is not stable and washes off easily. What could be the reason?
A5: This is likely due to a lack of covalent bonding between the IPTS and the substrate. Potential causes include:
-
Incomplete hydrolysis and condensation: This can be due to insufficient water for hydrolysis or a non-optimal reaction temperature and time.
-
Poor substrate activation: The substrate surface may not have had enough hydroxyl groups for the silane to bind to.
-
Physisorption instead of chemisorption: The IPTS molecules may be physically adsorbed to the surface rather than covalently bonded. A post-deposition annealing step (curing) at a moderate temperature (e.g., 100-120 °C) can promote the formation of covalent bonds and improve film stability.
Data Presentation
| Solvent | Solvent Type | Expected Film Quality | Rationale |
| Toluene | Aromatic, Non-polar | Excellent | Promotes the formation of a uniform, well-ordered monolayer by minimizing premature hydrolysis and aggregation in the solution.[1] |
| Hexane | Aliphatic, Non-polar | Good to Excellent | Similar to toluene, it provides an anhydrous environment that favors surface-mediated reactions. |
| Ethanol | Protic, Polar | Poor to Fair | Can lead to significant hydrolysis and self-condensation of IPTS in the solution, resulting in incomplete surface coverage and the deposition of aggregates.[1] |
| Methanol | Protic, Polar | Poor | Similar to ethanol, it is likely to cause premature polymerization of the silane in the solution. |
| Tetrahydrofuran (THF) | Ethereal, Polar Aprotic | Fair to Good | Less protic than alcohols, but its polarity might still influence the reaction. Anhydrous THF is crucial. |
Experimental Protocols
Solution-Phase Deposition of IPTS on a Silicon Wafer
This protocol describes a general procedure for the deposition of an IPTS monolayer on a silicon wafer from a toluene solution.
-
Substrate Cleaning and Activation:
-
Cut the silicon wafer to the desired size.
-
Sonciate the wafer sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Dry the wafer with a stream of high-purity nitrogen.
-
Prepare a piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid (96%) in a 1:3 volume ratio in a glass container. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Immerse the cleaned wafer in the piranha solution for 30-60 minutes to create a hydroxylated surface.
-
Thoroughly rinse the wafer with copious amounts of DI water.
-
Dry the wafer with a stream of high-purity nitrogen. The substrate should be used immediately.
-
-
IPTS Solution Preparation:
-
In a clean, dry glass vial, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
It is recommended to prepare the solution in an inert atmosphere (e.g., a glove box) to minimize exposure to moisture.
-
-
Deposition:
-
Immerse the freshly activated silicon wafer into the IPTS solution.
-
Seal the container and leave it at room temperature for 4-12 hours. The container can be placed on a slow shaker for gentle agitation.
-
-
Rinsing and Curing:
-
Remove the wafer from the IPTS solution and rinse it thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules.
-
Sonciate the wafer in fresh toluene for 5 minutes.
-
Dry the wafer with a stream of high-purity nitrogen.
-
To enhance the stability of the monolayer, cure the coated wafer in an oven at 110-120 °C for 30-60 minutes.
-
Vapor-Phase Deposition of IPTS
This protocol provides a general guideline for the vapor-phase deposition of IPTS.
-
Substrate Preparation:
-
Clean and activate the substrate as described in the solution-phase protocol (steps 1.1 - 1.7).
-
-
Vapor Deposition Setup:
-
Place the activated substrate in a vacuum deposition chamber.
-
Place a small, open container with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrate.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure of <10^-3 mbar.
-
Heat the substrate to a temperature of 60-80 °C.
-
Allow the deposition to proceed for 2-4 hours. The IPTS will vaporize and react with the hydroxylated substrate surface.
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas (e.g., nitrogen).
-
Remove the coated substrate.
-
Optionally, the substrate can be rinsed with an anhydrous solvent like toluene to remove any loosely bound molecules and then dried with nitrogen.
-
Mandatory Visualization
Caption: Workflow for solution-phase deposition of IPTS.
References
Validation & Comparative
A Comparative Guide to (3-Iodopropyl)trimethoxysilane Modified Surfaces for Researchers and Drug Development Professionals
An in-depth analysis of (3-Iodopropyl)trimethoxysilane (IPTS) functionalized surfaces in comparison to common alternatives, supported by experimental data and detailed protocols for surface characterization.
Surface modification is a cornerstone of modern materials science, enabling the precise tuning of substrate properties for a vast array of applications, from advanced biosensors to novel drug delivery systems. Among the diverse chemical strategies for surface functionalization, silanization using organosilanes stands out for its versatility and the robustness of the resulting covalent modifications. This guide provides a comprehensive comparison of surfaces modified with this compound (IPTS), a reactive iodo-terminated silane (B1218182), against three widely used alternatives: (3-Aminopropyl)triethoxysilane (APTES), (3-Mercaptopropyl)trimethoxysilane (MPTMS), and (3-Glycidoxypropyl)trimethoxysilane (GOPS).
This comparison is based on key surface characterization metrics obtained through X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and water contact angle measurements. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable surface modification strategy for their specific needs.
Comparative Analysis of Silane-Modified Surfaces
The choice of silane coupling agent profoundly influences the physicochemical properties of the modified surface. The terminal functional group of the silane dictates the surface's reactivity, charge, and hydrophilicity, which in turn affects its interaction with biological molecules and its performance in various applications. The following tables summarize the key performance characteristics of surfaces modified with IPTS and its common alternatives.
Table 1: Comparison of Water Contact Angles on Silane-Modified Silicon Wafer Surfaces
| Silane | Functional Group | Water Contact Angle (°) | Reference |
| This compound (IPTS) | Iodo (-I) | Data not available in a directly comparable format | - |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine (-NH₂) | 63.48 ± 1.65 | [1] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (-SH) | 71 ± 2 | [2] |
| (3-Glycidoxypropyl)trimethoxysilane (GOPS) | Epoxy | Data not available in a directly comparable format | - |
| Unmodified Silicon Wafer | Hydroxyl (-OH) | 71.59 ± 1.67 | [1] |
Note: The contact angle of APTES-modified surfaces can vary significantly depending on the deposition conditions, with some studies reporting values as high as 93.6°.[3]
Table 2: Comparative Elemental Composition of Silane-Modified Surfaces by XPS
| Silane | Substrate | C (at%) | N (at%) | S (at%) | Si (at%) | O (at%) | Reference |
| This compound (IPTS) | Data not available in a directly comparable format | - | - | - | - | - | - |
| (3-Aminopropyl)triethoxysilane (APTES) | Titanium Alloy | - | 10 | - | 9 | - | [4] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Gold | - | - | 1 (S:Si ratio 1:1) | 1 | - | [5] |
| (3-Glycidoxypropyl)trimethoxysilane (GOPS) | Data not available in a directly comparable format | - | - | - | - | - | - |
Note: The atomic percentages can vary based on the substrate and the thickness of the silane layer.
Table 3: Comparison of Surface Roughness of Silane-Modified Surfaces by AFM
| Silane | Substrate | Surface Roughness (Ra/RMS) | Reference |
| This compound (IPTS) | Data not available in a directly comparable format | - | - |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide | ~0.3 nm (RMS) for monolayer | [6] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Glass | Qualitative data suggests flat films | [7] |
| (3-Glycidoxypropyl)trimethoxysilane (GOPS) | Data not available in a directly comparable format | - | - |
| Uncoated Glass | Glass | 4.10 nm (rms) | [8] |
Visualizing the Building Blocks and Processes
To better understand the chemical differences and the experimental procedures, the following diagrams illustrate the molecular structures of the compared silanes and the general workflow for surface modification and characterization.
Caption: Chemical structures of IPTS and common alternative silanes.
References
A Comparative Guide to Surface Modification: (3-Iodopropyl)trimethoxysilane and its Alternatives, an XPS Perspective
For researchers, scientists, and drug development professionals seeking to tailor surface properties for a multitude of applications, the choice of surface modification agent is a critical decision. This guide provides an objective comparison of (3-Iodopropyl)trimethoxysilane (IPTS) with two common alternatives, (3-Aminopropyl)triethoxysilane (APTES) and (3-Mercaptopropyl)trimethoxysilane (MPTMS), leveraging X-ray Photoelectron Spectroscopy (XPS) to analyze the resulting surface coatings.
Executive Summary
Surface modification with organosilanes is a fundamental technique for controlling the interfacial properties of materials. The choice between an iodo-, amino-, or mercapto-terminated silane (B1218182) dictates the chemical reactivity and functionality of the surface, impacting applications ranging from biomolecule immobilization to nanoparticle conjugation. XPS is a powerful surface-sensitive technique that provides quantitative elemental and chemical state information, making it an ideal tool for evaluating the success and quality of these modifications. This guide demonstrates that while all three silanes can form stable monolayers, the resulting surface compositions and chemical functionalities differ significantly, as revealed by their characteristic XPS signatures.
Chemical Structures and Reaction Pathways
The functional diversity of these silanes stems from their terminal groups: a primary amine for APTES, a thiol group for MPTMS, and an iodine atom for IPTS. These groups offer distinct chemical handles for subsequent conjugation reactions. The trimethoxysilane (B1233946) or triethoxysilane (B36694) headgroup of these molecules facilitates their covalent attachment to hydroxylated surfaces like silicon wafers through a hydrolysis and condensation process.
Figure 1. Generalized experimental workflow for surface modification with organosilanes and subsequent XPS analysis.
Comparative XPS Data
The following tables summarize the expected quantitative XPS data for surfaces modified with IPTS, APTES, and MPTMS. This data is compiled from various studies and is presented for comparative purposes. The exact atomic percentages and binding energies can vary depending on the substrate, deposition method, and experimental conditions.
Table 1: Elemental Composition of Silane Coatings on Silicon Substrates
| Silane | C 1s (at%) | O 1s (at%) | Si 2p (at%) | N 1s (at%) | S 2p (at%) | I 3d (at%) |
| This compound (IPTS) | ~30-40 | ~30-40 | ~15-25 | - | - | ~1-5 |
| (3-Aminopropyl)triethoxysilane (APTES) | ~35-45 | ~25-35 | ~15-25 | ~5-10 | - | - |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | ~30-40 | ~30-40 | ~15-25 | - | ~2-7 | - |
Note: The data for IPTS is an estimation based on its molecular formula and typical XPS analysis of similar silane monolayers, as direct comparative studies are limited.
Table 2: High-Resolution XPS Binding Energies (eV) of Key Elements
| Element | Functional Group | This compound (IPTS) | (3-Aminopropyl)triethoxysilane (APTES) | (3-Mercaptopropyl)trimethoxysilane (MPTMS) |
| I 3d5/2 | C-I | ~619.0 | - | - |
| N 1s | C-NH2 | - | ~399.5 | - |
| C-NH3+ | - | ~401.2 | - | |
| S 2p3/2 | C-SH | - | - | ~163.5 |
| C-S-Si | - | - | ~162.0 | |
| Si 2p | Si-C | ~101.5 | ~101.8 | ~101.6 |
| Si-O | ~103.3 | ~103.4 | ~103.5 | |
| C 1s | C-C, C-H | ~284.8 | ~284.8 | ~284.8 |
| C-Si | ~284.2 | ~284.3 | ~284.2 | |
| C-I | ~286.0 | - | - | |
| C-N | - | ~286.5 | - | |
| C-S | - | - | ~286.1 | |
| O 1s | Si-O-Si | ~532.5 | ~532.7 | ~532.6 |
| Si-OH | ~533.5 | ~533.6 | ~533.7 |
Note: Binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV and can show slight variations based on the chemical environment and instrument calibration.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce these surface modifications and analytical procedures.
Protocol 1: Substrate Preparation (Silicon Wafer)
-
Cleaning: Begin by sonicating the silicon wafers in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally deionized (DI) water, with 15 minutes of sonication in each solvent.
-
Hydroxylation: To ensure a high density of hydroxyl groups for the silanization reaction, the cleaned wafers are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Immerse the wafers in the piranha solution at 80°C for 30 minutes.
-
Rinsing and Drying: Thoroughly rinse the wafers with copious amounts of DI water and then dry them under a stream of inert gas (e.g., nitrogen or argon). The cleaned and hydroxylated wafers should be used immediately for silanization.
Protocol 2: Surface Modification with Silanes (Solution Deposition)
-
Solution Preparation: In an inert atmosphere (e.g., inside a glovebox), prepare a 1% (v/v) solution of the desired silane (this compound, (3-Aminopropyl)triethoxysilane, or (3-Mercaptopropyl)trimethoxysilane) in anhydrous toluene.
-
Silanization: Immerse the freshly cleaned and dried silicon wafers in the silane solution. The reaction is typically carried out at room temperature for 2-4 hours or at an elevated temperature (e.g., 60°C) for 1 hour to expedite the process.
-
Washing: After the reaction, remove the wafers from the solution and sonicate them sequentially in fresh toluene, ethanol, and DI water (5 minutes each) to remove any physisorbed silane molecules.
-
Curing: Dry the coated wafers under a stream of inert gas and then cure them in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.
Protocol 3: XPS Analysis
-
Sample Introduction: Mount the silanized silicon wafers on a sample holder and introduce them into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p, N 1s, S 2p, I 3d) with a higher energy resolution to determine the chemical states and bonding environments.
-
Data Analysis: Process the XPS data using appropriate software. This includes peak fitting of the high-resolution spectra to deconvolve different chemical states and quantification of the elemental composition from the survey or high-resolution spectra after applying relative sensitivity factors.
Visualization of the Silanization Process
The following diagram illustrates the chemical transformation occurring at the silicon surface during the silanization process with a generic trimethoxysilane.
Figure 2. Chemical pathway of surface modification with a trimethoxysilane.
Verifying Surface Modification with (3-Iodopropyl)trimethoxysilane: A Comparative Guide to Contact Angle Measurements
For researchers, scientists, and drug development professionals, the ability to precisely tailor the surface properties of materials is crucial for applications ranging from biocompatible coatings and microarrays to controlled drug release systems. (3-Iodopropyl)trimethoxysilane (IPTMS) is a valuable organosilane used to introduce a reactive iodo-functional group onto hydroxylated surfaces. This functionalization serves as a versatile platform for the subsequent attachment of various molecules via nucleophilic substitution.
A key step in any surface modification workflow is the verification of the successful deposition and organization of the silane (B1218182) layer. Contact angle goniometry is a powerful, yet straightforward, technique for this purpose. It provides a quantitative measure of the surface's wettability, which is directly influenced by the chemical nature of the outermost layer. This guide provides a comparative analysis of surface modification using IPTMS and other common silanizing agents, with a focus on verification through contact angle measurements.
Performance Comparison of Silanizing Agents
The choice of silanizing agent dictates the final surface properties. While the primary role of IPTMS is to provide a reactive handle for further functionalization, its impact on surface wettability is a key indicator of successful modification. The following tables summarize the expected changes in water contact angle upon modification of a hydrophilic substrate, such as glass or silicon dioxide, with IPTMS and a selection of alternative silanes.
It is important to note that the following data is compiled from various sources. Direct comparative studies under identical experimental conditions are limited, and therefore, these values should be considered as representative rather than absolute. Factors such as substrate cleanliness, silanization protocol (e.g., solution concentration, reaction time, and temperature), and measurement parameters can influence the final contact angle.
Table 1: Comparison of Water Contact Angles on Silane-Modified Glass/Silicon Dioxide Surfaces
| Silanizing Agent | Functional Group | Typical Water Contact Angle (°) on Modified Surface | Expected Change from Bare Substrate |
| This compound (IPTMS) | Iodo (-I) | 60 - 80 | Increase |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino (-NH₂) | 55 - 75[1] | Increase |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (-SH) | 50 - 70 | Increase |
| Octadecyltrichlorosilane (OTS) | Alkyl (-C₁₈H₃₇) | > 100 | Significant Increase |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Fluoroalkyl | > 110 | Significant Increase |
| Unmodified Glass/SiO₂ | Hydroxyl (-OH) | < 20 | - |
Table 2: Qualitative Comparison of Surface Properties
| Silanizing Agent | Primary Application | Expected Hydrophobicity | Surface Energy |
| This compound (IPTMS) | Introduction of a reactive site for nucleophilic substitution | Moderately Hydrophobic | Medium |
| (3-Aminopropyl)triethoxysilane (APTES) | Introduction of a primary amine for coupling reactions | Moderately Hydrophilic to Moderately Hydrophobic | Medium |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Introduction of a thiol group for "click" chemistry or metal binding | Moderately Hydrophobic | Medium |
| Octadecyltrichlorosilane (OTS) | Creation of highly hydrophobic surfaces | Highly Hydrophobic | Low |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Creation of superhydrophobic and oleophobic surfaces | Superhydrophobic | Very Low |
Experimental Protocols
Accurate and reproducible results in surface modification and characterization hinge on meticulous experimental procedures. The following sections provide detailed protocols for substrate preparation, surface modification with this compound, and contact angle measurement.
Substrate Preparation: Cleaning and Hydroxylation
A pristine and well-hydroxylated surface is paramount for achieving a uniform and stable silane layer. This protocol is suitable for glass or silicon-based substrates.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution (e.g., 2% Alconox or similar)
-
Deionized (DI) water
-
Acetone (B3395972) (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.) or Oxygen plasma cleaner.
Procedure:
-
Sonnicate substrates in a detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonnicate in acetone for 15 minutes.
-
Sonnicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
To generate a high density of hydroxyl groups, either:
-
Immerse the cleaned substrates in piranha solution for 15-30 minutes. After treatment, rinse extensively with DI water and dry with nitrogen.
-
Alternatively, treat the substrates with oxygen plasma for 2-5 minutes.
-
Surface Modification with this compound (IPTMS)
This protocol describes a solution-phase deposition method for creating an IPTMS layer.
Materials:
-
Cleaned and hydroxylated substrates
-
This compound (IPTMS)
-
Anhydrous toluene (B28343) (or other suitable anhydrous solvent)
-
Reaction vessel
-
Nitrogen or Argon gas
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), prepare a 1-5% (v/v) solution of IPTMS in anhydrous toluene.
-
Immerse the cleaned and hydroxylated substrates in the IPTMS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or for a shorter duration at a slightly elevated temperature (e.g., 60°C). The optimal conditions may need to be determined empirically.
-
After the reaction, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
Contact Angle Measurement using Goniometry
The sessile drop method is a common technique for measuring the static water contact angle.
Equipment:
-
Contact Angle Goniometer with a high-resolution camera and analysis software
-
Syringe with a fine-gauge needle
-
High-purity deionized water
Procedure:
-
Place the modified substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet of DI water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer's software to measure the angle at the three-phase (solid-liquid-air) contact point on both sides of the droplet.
-
Record the average of the left and right contact angles.
-
Repeat the measurement at several different locations on the surface to ensure uniformity and obtain a statistically significant average.
Visualizing the Process and Logic
To better understand the experimental workflow and the relationship between surface modification and contact angle, the following diagrams are provided.
Caption: Experimental workflow for surface modification and contact angle verification.
Caption: Logical diagram illustrating the verification of surface modification via contact angle change.
References
A Comparative Guide to Self-Assembled Monolayers: Focus on (3-Iodopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the surface characteristics of self-assembled monolayers (SAMs), with a primary focus on (3-Iodopropyl)trimethoxysilane (IPTS). Due to a lack of extensive, direct atomic force microscopy (AFM) data for IPTS in the current body of scientific literature, this guide leverages comprehensive data from two widely studied analogous silanes—(3-Aminopropyl)triethoxysilane (APTES) and Octadecyltrichlorosilane (OTS)—to provide a comparative benchmark for performance.
Performance Comparison: Surface Properties
The properties of a self-assembled monolayer are critical for its application in areas such as biosensing, drug delivery, and surface functionalization. Key parameters for evaluating SAM performance include surface roughness, which impacts protein adsorption and cell adhesion, and wettability, which influences biocompatibility and surface energy.
| Property | This compound (IPTS) | (3-Aminopropyl)triethoxysilane (APTES) | Octadecyltrichlorosilane (OTS) |
| Terminal Group | Iodo (-I) | Amino (-NH₂) | Methyl (-CH₃) |
| Surface Roughness (RMS) | Data not available in literature | 0.1 - 0.75 nm | ~0.156 - 0.3 nm |
| Water Contact Angle | Data not available in literature | 45° - 68° (hydrophilic) | ~105° - 112° (hydrophobic) |
| Stability | Expected to be stable | Can be unstable in aqueous media | Generally stable |
Note: The data for APTES and OTS are compiled from multiple studies and can vary based on substrate preparation, deposition method, and measurement conditions.
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for achieving high-quality SAMs. Below are generalized protocols for the formation of IPTS, APTES, and OTS SAMs on a silicon substrate with a native oxide layer, followed by a standard AFM imaging protocol.
Protocol 1: this compound (IPTS) SAM Formation (Proposed)
This proposed protocol is based on general procedures for trimethoxysilane (B1233946) SAMs.
-
Substrate Preparation:
-
Clean silicon wafers by sonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Treat the wafers with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to create a hydroxylated surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
SAM Deposition:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343).
-
Immerse the cleaned silicon wafers in the IPTS solution for 2-4 hours at room temperature in a moisture-free environment (e.g., a glove box or desiccator).
-
After immersion, rinse the wafers with fresh toluene to remove any unbound silane.
-
Cure the wafers at 110°C for 30 minutes to promote covalent bond formation.
-
Protocol 2: (3-Aminopropyl)triethoxysilane (APTES) SAM Formation
-
Substrate Preparation: Follow the same procedure as for IPTS.
-
SAM Deposition:
-
Prepare a 1% (v/v) solution of (3-Aminopropyl)triethoxysilane in anhydrous toluene.
-
Immerse the cleaned silicon wafers in the APTES solution for 2 hours at room temperature.
-
Rinse the wafers with toluene and then sonicate in toluene for 5 minutes to remove physisorbed molecules.
-
Cure the wafers at 120°C for 30 minutes.
-
Protocol 3: Octadecyltrichlorosilane (OTS) SAM Formation
-
Substrate Preparation: Follow the same procedure as for IPTS.
-
SAM Deposition:
-
Prepare a 1 mM solution of Octadecyltrichlorosilane in a mixture of anhydrous hexadecane (B31444) and carbon tetrachloride (typically 4:1 v/v).
-
Immerse the cleaned silicon wafers in the OTS solution for 30-60 minutes at room temperature in a very low humidity environment.
-
Rinse the wafers with chloroform (B151607) or another suitable solvent.
-
Cure the wafers at 120°C for 1 hour.
-
Protocol 4: Atomic Force Microscopy (AFM) Imaging
-
Instrument Setup:
-
Use an AFM system equipped with a high-resolution scanner.
-
Select a silicon cantilever with a sharp tip (nominal radius < 10 nm) suitable for tapping mode imaging in air.
-
-
Imaging Parameters:
-
Mode: Tapping mode (intermittent contact) to minimize sample damage.
-
Scan Size: Begin with a larger scan area (e.g., 5 µm x 5 µm) to assess overall uniformity and then zoom in to smaller areas (e.g., 1 µm x 1 µm) for high-resolution imaging.
-
Scan Rate: Typically 0.5-1 Hz.
-
Amplitude Setpoint: Adjust to a value that is approximately 70-90% of the free air amplitude to ensure light tapping.
-
Data Acquisition: Collect both height and phase data. Phase imaging can provide additional information on surface properties and monolayer homogeneity.
-
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the comparative aspects of these SAMs, the following diagrams were generated using Graphviz.
Measuring the Unseen: A Comparative Guide to Determining the Thickness of (3-Iodopropyl)trimethoxysilane Layers
For researchers, scientists, and professionals in drug development, the precise control and characterization of surface modifications are paramount. Self-assembled monolayers (SAMs) of organosilanes, such as (3-Iodopropyl)trimethoxysilane (IPTS), are crucial for functionalizing surfaces in biosensors, chromatography, and drug delivery systems. The thickness of these layers, often just a few nanometers, directly impacts their performance. This guide provides an objective comparison of leading techniques for measuring the thickness of these critical nanoscale layers, supported by experimental data and detailed protocols.
Spectroscopic ellipsometry stands out as a premier non-destructive optical technique for characterizing thin films. However, alternative methods like Atomic Force Microscopy (AFM) and X-ray Reflectivity (XRR) offer complementary or, in some cases, more direct measurements. Understanding the principles, advantages, and limitations of each is key to selecting the appropriate tool for your research needs.
Performance Comparison at a Glance
The following table summarizes the quantitative performance of spectroscopic ellipsometry, Atomic Force Microscopy, and X-ray Reflectivity for determining the thickness of organosilane monolayers, based on data from studies on molecules functionally similar to IPTS.
| Feature | Spectroscopic Ellipsometry | Atomic Force Microscopy (AFM) | X-ray Reflectivity (XRR) |
| Principle of Operation | Measures the change in polarization of reflected light to model thickness and optical constants. | Scans a sharp mechanical probe across a surface to measure topography; thickness is determined by measuring the height of a scratch or patterned edge. | Measures the specular reflection of X-rays at grazing angles to determine electron density profile, from which thickness, density, and roughness are derived. |
| Typical Measured Thickness | 0.5 – 8.0 nm for aminosilane (B1250345) monolayers[1][2] | ~5.0 – 6.0 nm for protein layers on silane[3] | 1.2 – 1.4 nm for bromo-alkylester silanes[4] |
| Resolution | Sub-Ångström thickness resolution is achievable[5] | Vertical resolution can be sub-Ångström; lateral resolution is tip-dependent (~1-10 nm). | Ångström-level thickness resolution[6] |
| Measurement Mode | Non-contact, non-destructive | Contact/Tapping mode, locally destructive if scratching is required | Non-contact, non-destructive (though prolonged exposure can potentially damage some organic layers)[7] |
| Key Advantage | High sensitivity to sub-monolayer films, fast measurement times, and ability to measure in-situ. | Provides direct height measurement and 3D topographical imaging, revealing surface morphology and uniformity. | Provides direct information on thickness, density, and interface roughness without requiring an optical model. |
| Key Limitation | Indirect measurement requiring an optical model; thickness and refractive index can be correlated for very thin films.[8][9] | Requires creating a step/scratch for thickness measurement, which is destructive; susceptible to tip and sample damage. | Requires a very smooth surface for accurate measurements; instrumentation is less common than ellipsometers or AFMs. |
Experimental Methodologies
Detailed protocols are essential for reproducible and accurate measurements. Below are representative procedures for each technique, based on established practices for characterizing organosilane monolayers on silicon substrates.
Spectroscopic Ellipsometry
This method is highly sensitive to thin layers and involves modeling the interaction of polarized light with the sample to extract thickness information.
1. Substrate Preparation:
-
Silicon wafers are cleaned using a standard RCA procedure.[1]
-
To ensure a hydroxylated surface for silane (B1218182) bonding, wafers are immersed in a "piranha" solution (a 4:1 mixture of sulfuric acid and hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.[1]
2. IPTS Layer Deposition (Vapor or Solution Phase):
-
Solution Phase: The cleaned silicon substrate is immersed in a dilute solution (e.g., 1-5% v/v) of this compound in an anhydrous solvent like toluene (B28343) for a set duration (e.g., 30-60 minutes) at room temperature.[1][2]
-
Following deposition, the substrate is rinsed thoroughly with the solvent to remove excess, unbound silane and then cured on a hotplate at 100-120°C for 10-30 minutes to promote covalent bonding.[1][6]
3. Ellipsometry Measurement and Data Analysis:
-
Measurements are performed using a spectroscopic ellipsometer over a wide wavelength range (e.g., 250-1700 nm) at a fixed angle of incidence, typically 70° or 75°.[6][10][11]
-
The raw ellipsometric parameters, Psi (Ψ) and Delta (Δ), are recorded.
-
A multi-layer optical model is constructed to represent the sample, typically consisting of:
-
Silicon Substrate (Si)
-
Silicon Dioxide Layer (SiO₂)
-
Organosilane Layer (IPTS)
-
Ambient (Air)
-
-
The thickness of the native SiO₂ layer is first measured on the bare substrate before silanization.[1]
-
For the IPTS layer, a Cauchy dispersion model is commonly used to describe its refractive index, which is typical for transparent organic films.[5]
-
A regression analysis is performed to vary the unknown parameters (in this case, the IPTS layer thickness) to minimize the difference between the measured Ψ and Δ spectra and the values calculated by the model.[12]
Atomic Force Microscopy (AFM)
AFM provides a direct topographical measurement of the film's thickness by scanning a physical probe over a created step edge.
1. Substrate Preparation and IPTS Deposition:
-
The substrate is prepared and the IPTS layer is deposited as described in the ellipsometry protocol.
2. Creating a Thickness Reference (Scratch Test):
-
A sharp object, such as a needle or the AFM tip itself under high force, is used to gently scratch the silane layer, ensuring the scratch penetrates the full depth of the film to expose the underlying silicon dioxide substrate.[3][13] Care must be taken not to damage the substrate.[13]
3. AFM Imaging and Analysis:
-
The AFM is operated in tapping or contact mode to scan an area that includes the scratch.
-
The resulting topographical image will show a clear step between the intact IPTS layer and the exposed substrate.
-
A cross-sectional profile is drawn across the step in the image.
-
The height difference between the upper surface of the silane layer and the bottom of the scratch (the substrate surface) directly corresponds to the film thickness.[3] Multiple profiles should be averaged to obtain a representative thickness.
X-ray Reflectivity (XRR)
XRR is a powerful technique that measures the interference of X-rays reflected from the surface and interfaces of a thin film to determine its structural properties.
1. Substrate Preparation and IPTS Deposition:
-
A very smooth substrate, such as a prime silicon wafer, is required. The substrate is prepared and the IPTS layer is deposited as described previously.
2. XRR Measurement:
-
The sample is mounted on a goniometer in an X-ray reflectometer.
-
A highly collimated beam of X-rays (e.g., Cu Kα radiation) is directed at the sample surface at grazing angles of incidence (typically 0° to 2°).
-
The intensity of the specularly reflected X-rays is measured as a function of the incidence angle (θ).
3. Data Analysis:
-
The resulting reflectivity curve exhibits oscillations known as "Kiessig fringes." The periodicity of these fringes is inversely related to the thickness of the film.[4]
-
The data is fitted using a model based on the Parratt formalism, which treats the sample as a stack of layers, each with a specific thickness, electron density (related to material density), and interface roughness.[4]
-
By fitting the model to the experimental data, precise values for the thickness of the IPTS layer, as well as its density and the roughness of the air-silane and silane-substrate interfaces, can be determined.[4]
Visualizing the Workflow
To better understand the logical flow of each experimental process, the following diagrams illustrate the key steps from sample preparation to final data analysis.
References
- 1. jeos.edpsciences.org [jeos.edpsciences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bedzyk.mccormick.northwestern.edu [bedzyk.mccormick.northwestern.edu]
- 5. details | Park Systems [parksystems.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.aip.org [pubs.aip.org]
- 9. ias.ac.in [ias.ac.in]
- 10. fkf.mpg.de [fkf.mpg.de]
- 11. primetech-analytical.co.il [primetech-analytical.co.il]
- 12. Ellipsometry Data Analysis - J.A. Woollam [jawoollam.com]
- 13. quora.com [quora.com]
A Head-to-Head Comparison: (3-Iodopropyl)trimethoxysilane versus (3-Aminopropyl)triethoxysilane (APTES) for Surface Functionalization
In the dynamic landscape of materials science, drug development, and biomedical research, the precise modification of surfaces is a critical determinant of success. Silane (B1218182) coupling agents are indispensable tools in this arena, bridging the inorganic and organic worlds to tailor surface properties for specific applications. Among the diverse array of available silanes, (3-Iodopropyl)trimethoxysilane and (3-Aminopropyl)triethoxysilane (APTES) represent two distinct functionalities, each offering unique advantages for researchers and scientists.
This comprehensive guide provides an objective comparison of these two powerful molecules. We delve into their fundamental properties, explore their performance in surface functionalization, and provide detailed experimental protocols to empower researchers in their selection and application.
Executive Summary
This compound is a halogenated organosilane that introduces a reactive iodopropyl group onto a surface. This terminal iodide is an excellent leaving group, making it highly suitable for subsequent nucleophilic substitution reactions. This feature is particularly valuable for the covalent immobilization of a wide range of molecules, including thiols, amines, and other nucleophiles, offering a versatile platform for multi-step surface engineering.
(3-Aminopropyl)triethoxysilane (APTES) , in contrast, is an aminosilane (B1250345) that presents a primary amine group at the terminus.[1] The amino group is a strong nucleophile and can also impart a positive charge to the surface, depending on the pH. APTES is extensively used for the direct attachment of biomolecules, for altering surface wettability, and as an adhesion promoter between inorganic substrates and organic polymers.[2][3]
The choice between these two silanes hinges on the specific chemical strategy for subsequent surface modification. This compound offers a versatile platform for a broad range of nucleophilic reactions, while APTES provides a direct route for amination and subsequent conjugation chemistry.
At a Glance: A Comparative Overview
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| Functional Group | Iodopropyl (-CH₂CH₂CH₂I) | Aminopropyl (-CH₂CH₂CH₂NH₂) |
| Primary Reactivity | Good leaving group for nucleophilic substitution | Nucleophilic and basic |
| Typical Subsequent Reactions | Thiol-ene "click" chemistry, Williamson ether synthesis, reactions with amines and other nucleophiles | Amide bond formation (with activated carboxylic acids), imine formation (with aldehydes/ketones), electrostatic interactions |
| Surface Charge | Neutral | Can be protonated to be positive (pH dependent) |
| Hydrophobicity of Functionalized Surface | Moderately hydrophobic | Generally hydrophilic, but can vary with deposition conditions[1][4] |
| Hydrolytic Stability of Silane Layer | Generally considered stable | Stability can be influenced by deposition conditions; multilayers can be less stable[5] |
Quantitative Data Summary
Direct, side-by-side quantitative comparisons of this compound and APTES in the literature are scarce. However, we can compile representative data from individual studies to provide a comparative perspective.
Table 1: Physicochemical Properties
| Property | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| Molecular Formula | C₆H₁₅IO₃Si[6] | C₉H₂₃NO₃Si[7] |
| Molecular Weight | 290.17 g/mol [6] | 221.37 g/mol [7] |
| Density | 1.482 g/mL at 20 °C | 0.946 g/mL at 25 °C[7] |
| Boiling Point | 79-80 °C at 2 mmHg | 217 °C[7] |
| Refractive Index (n20/D) | 1.473 | 1.422 |
Table 2: Performance Metrics in Surface Functionalization
| Parameter | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| Typical Layer Thickness | Monolayer to thin multilayers | Monolayers (~0.5-1.0 nm) to thick multilayers (up to 140 nm) depending on conditions[8] |
| Water Contact Angle on Modified Silica (B1680970) | Expected to be moderately hydrophobic | ~45° - 70° (indicative of a more hydrophilic surface)[1][9] |
| Grafting Density on Silica (groups/nm²) | Data not readily available | Can range from 2.7 to 7.7 amine sites/nm ² depending on the silane and conditions[10] |
| Bond Strength | Data not readily available for direct comparison | Known to improve adhesion in composites[11] |
Chemical Pathways and Reaction Mechanisms
The functionalization of hydroxylated surfaces with both silanes proceeds through a similar initial mechanism involving hydrolysis of the alkoxy groups to form reactive silanols, followed by condensation with surface hydroxyl groups and self-condensation to form a polysiloxane network.
The key difference lies in the terminal functional group, which dictates the subsequent reactions.
This compound Reaction Pathway
The iodopropyl group is an excellent substrate for SN2 reactions with a variety of nucleophiles.
(3-Aminopropyl)triethoxysilane (APTES) Reaction Pathway
The primary amine of APTES can be used in a variety of coupling reactions, most commonly amide bond formation with an activated carboxylic acid.
Experimental Protocols
Detailed methodologies are crucial for reproducible surface functionalization. Below are representative protocols for both silanes.
General Substrate Preparation (Prerequisite for both protocols)
-
Cleaning: Thoroughly clean the substrate (e.g., glass slides, silicon wafers) to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.
-
Activation: Activate the surface to generate hydroxyl groups. A common method is treatment with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
Protocol 1: Surface Functionalization with this compound
This protocol is adapted for the functionalization of silica nanoparticles.
Materials:
-
Silica nanoparticles
-
Anhydrous toluene (B28343)
-
This compound
Procedure:
-
Dry the silica nanoparticles under vacuum at 120°C for 4 hours to remove adsorbed water.
-
Disperse the dried silica nanoparticles in anhydrous toluene to a concentration of 10 mg/mL using sonication.
-
In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound to anhydrous toluene to a final concentration of 2% (v/v).
-
Add the silica nanoparticle dispersion to the silane solution with vigorous stirring.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles three times with toluene and twice with ethanol to remove unreacted silane.
-
Dry the this compound-functionalized nanoparticles under vacuum.
Protocol 2: Surface Functionalization with (3-Aminopropyl)triethoxysilane (APTES)
This protocol describes a common method for functionalizing glass or silicon substrates.
Materials:
-
Cleaned and activated glass or silicon substrates
-
Anhydrous toluene or ethanol
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized water
Procedure:
-
Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene or ethanol in a sealed container under an inert atmosphere.
-
Immerse the cleaned and activated substrates in the APTES solution.
-
Incubate for 1-4 hours at room temperature with gentle agitation. For a more robust monolayer, incubation at elevated temperatures (e.g., 70°C) can be performed.[12]
-
Remove the substrates from the silane solution and rinse them thoroughly with the solvent (toluene or ethanol).
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.
-
Optionally, sonicate the substrates in the solvent to remove any loosely bound silane molecules.
-
Rinse with deionized water and dry with a stream of nitrogen.
Experimental Workflow
The following diagram illustrates a typical workflow for surface functionalization and subsequent analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring the three-phase contact angle of nanoparticles at fluid interfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. (3-Aminopropyl)triethoxysilane - Wikipedia [en.wikipedia.org]
- 8. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chinacouplingagents.com [chinacouplingagents.com]
- 12. researchgate.net [researchgate.net]
Comparison Guide: (3-Iodopropyl)trimethoxysilane vs. (3-Chloropropyl)trimethoxysilane for Surface Modification
For researchers and professionals in drug development and material science, the choice of a coupling agent is critical for the successful functionalization of surfaces. This guide provides an objective comparison between (3-Iodopropyl)trimethoxysilane (IPTMS) and (3-Chloropropyl)trimethoxysilane (CPTMS), focusing on the distinct advantages of the iodo-analogue, supported by fundamental chemical principles.
Core Chemical Difference: The Leaving Group Effect
The primary distinction between IPTMS and CPTMS lies in the terminal halogen atom: iodine versus chlorine. In the context of surface modification, these silanes first hydrolyze and bind to a substrate (like silica (B1680970) or glass) via their trimethoxysilane (B1233946) group. The propyl-halogen chain then becomes available for subsequent reactions, typically nucleophilic substitutions, to attach specific molecules (e.g., proteins, DNA, small molecule drugs).
The efficiency of this crucial second step is dictated by the leaving group ability of the halide. The carbon-halogen bond must be broken during the reaction.[1][2] The reactivity trend for haloalkanes in nucleophilic substitution reactions is:
R-I > R-Br > R-Cl > R-F [1][2]
This trend is governed by the carbon-halogen bond strength.[2][3][4] The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond, requiring less energy to break.[2][3][4] Consequently, iodide (I⁻) is a superior leaving group compared to chloride (Cl⁻), making IPTMS inherently more reactive towards nucleophiles than CPTMS.
Performance Advantages of this compound
The higher intrinsic reactivity of IPTMS translates into several tangible benefits in experimental settings:
-
Faster Reaction Kinetics: Nucleophilic substitution reactions proceed significantly faster with IPTMS. This can reduce incubation times from many hours or days, as often required for CPTMS, to just a few hours.
-
Milder Reaction Conditions: The enhanced reactivity allows for reactions to be conducted at lower temperatures. This is particularly advantageous when immobilizing thermally sensitive biomolecules like enzymes or antibodies, helping to preserve their native structure and function.
-
Higher Functionalization Yield: Under identical reaction times and conditions, IPTMS will typically yield a higher surface density of the immobilized molecule. This is crucial for applications requiring a high concentration of active sites, such as in biosensors or catalytic surfaces.
-
Broader Nucleophile Compatibility: IPTMS can effectively react with a wider range of nucleophiles, including weaker ones. Molecules that may show little to no reactivity with a CPTMS-functionalized surface can be successfully conjugated using IPTMS.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties that underpin the performance differences between IPTMS and CPTMS. The disparity in carbon-halogen bond energy is the most critical quantitative indicator of their reactivity difference.
| Property | This compound (IPTMS) | (3-Chloropropyl)trimethoxysilane (CPTMS) | Significance |
| Molecular Formula | C₆H₁₅IO₃Si[5] | C₆H₁₅ClO₃Si[6] | Iodine substitution increases molecular weight. |
| Molecular Weight | 290.17 g/mol | 198.72 g/mol [6] | Affects molar calculations for solution preparation. |
| CAS Number | 14867-28-8 | 2530-87-2[6] | Unique identifiers for sourcing and safety data. |
| Density | ~1.482 g/mL at 20 °C[7] | ~1.08 g/mL at 25 °C | Important for accurate measurement and dispensing. |
| C-Halogen Bond Energy | ~228 kJ/mol (C-I)[2] | ~346 kJ/mol (C-Cl)[2] | Key Performance Indicator: The much lower bond energy of C-I directly correlates to higher reactivity.[2] |
| Relative Reaction Rate | Fastest[1][2][8] | Slowest (among Cl, Br, I)[1][2][8] | Iodoalkanes react significantly faster in nucleophilic substitutions than chloroalkanes.[1][2][8] |
Experimental Protocols
This section provides a general methodology for the functionalization of a silica-based substrate (e.g., glass slides, silicon wafers, or silica nanoparticles).
Objective: To covalently attach a nucleophile-containing molecule (e.g., an amine-terminated protein) onto a silica surface using either IPTMS or CPTMS.
Materials:
-
Silica substrate (glass slides, etc.)
-
This compound (IPTMS) or (3-Chloropropyl)trimethoxysilane (CPTMS)
-
Anhydrous Toluene or Ethanol
-
Triethylamine (optional, as a catalyst/acid scavenger)
-
Molecule for immobilization (e.g., amine- or thiol-containing)
-
Appropriate buffer solution (e.g., PBS) for the molecule
-
Piranha solution (H₂SO₄/H₂O₂) or Plasma Cleaner for substrate cleaning
-
Oven or vacuum chamber
Methodology:
Step 1: Substrate Cleaning and Activation
-
Thoroughly clean the silica substrate to expose surface silanol (B1196071) (Si-OH) groups. This is critical for uniform silanization.[9]
-
Method A (Piranha Etch): Submerge the substrate in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive) .
-
Method B (Plasma Cleaning): Place the substrate in an oxygen or argon plasma cleaner for 5-10 minutes.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Heat the substrate at 110 °C for at least 1 hour to remove adsorbed water.[10]
Step 2: Silanization
-
Prepare a 1-2% (v/v) solution of the silane (B1218182) (IPTMS or CPTMS) in an anhydrous solvent (e.g., toluene).
-
Immerse the cleaned, dried substrates in the silane solution. Perform this step in a moisture-free environment (e.g., under nitrogen or in a desiccator) to prevent premature self-condensation of the silane in solution.[11]
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
After immersion, rinse the substrates with the anhydrous solvent (toluene) to remove excess, unbound silane.
-
Cure the silanized substrates by baking at 110 °C for 30-60 minutes to promote covalent bond formation with the surface.
Step 3: Nucleophilic Substitution (Immobilization)
-
Prepare a solution of the molecule to be immobilized (e.g., 1 mg/mL protein in PBS).
-
Immerse the silanized substrates in the molecule solution.
-
This is the key differential step:
-
For IPTMS-coated substrates: Incubate for 2-4 hours at room temperature or 37 °C. Reaction is typically efficient and rapid.
-
For CPTMS-coated substrates: Incubation may require significantly longer times (e.g., 12-48 hours) and/or elevated temperatures (e.g., 50-80 °C) to achieve comparable surface coverage. These harsher conditions may not be suitable for sensitive biomolecules.
-
-
After incubation, remove the substrates and rinse thoroughly with the buffer solution to remove any non-covalently bound molecules.
-
Dry the functionalized surface under a stream of nitrogen.
Conclusion
This compound offers significant advantages over (3-Chloropropyl)trimethoxysilane for applications requiring the covalent attachment of molecules to surfaces via nucleophilic substitution. Its superior reactivity, stemming from the weaker carbon-iodine bond, enables faster reactions, the use of milder conditions, and higher functionalization efficiency. While CPTMS may be a suitable and more economical choice for robust molecules where reaction time is not a limiting factor, IPTMS is the preferred agent for protocols involving sensitive biomolecules, applications requiring high surface density, or when rapid and efficient conjugation is paramount. Researchers should select IPTMS to optimize their surface modification workflows, particularly in the fields of biosensor development, drug delivery, and advanced materials.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 5. This compound | C6H15IO3Si | CID 2759373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3-Chloropropyl)trimethoxysilane [webbook.nist.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison for Bioconjugation: (3-Iodopropyl)trimethoxysilane versus Thiol-Terminated Silanes
In the landscape of bioconjugation, the stable and specific immobilization of biomolecules onto surfaces is paramount for the development of high-performance biosensors, microarrays, and drug delivery systems. Silanization of oxide-containing surfaces, such as glass and silicon, is a foundational step in this process, creating a reactive layer for the covalent attachment of proteins, DNA, and other biological entities. Among the diverse array of functional silanes, (3-Iodopropyl)trimethoxysilane and thiol-terminated silanes represent two distinct chemical strategies for bioconjugation. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal surface chemistry for their applications.
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between this compound and thiol-terminated silanes lies in their approach to biomolecule attachment. The former relies on the electrophilic nature of the iodopropyl group, while the latter leverages the nucleophilic character of the thiol group, often in conjunction with "click chemistry" principles.
This compound functionalizes surfaces with an alkyl iodide group. This group can then react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or amine groups of lysine, through a nucleophilic substitution reaction to form a stable thioether or amine bond, respectively.
Thiol-terminated silanes, such as (3-Mercaptopropyl)trimethoxysilane (MPTMS), introduce a sulfhydryl (-SH) group onto the surface. This thiol group can then be coupled to biomolecules using several strategies, most notably through maleimide (B117702) chemistry or thiol-ene/yne "click" reactions. In maleimide chemistry, the thiol group on the surface reacts with a maleimide-functionalized biomolecule to form a thioether bond. Thiol-ene and thiol-yne reactions are photo-initiated processes where the surface thiol adds across a double or triple bond on the biomolecule, respectively, offering a highly efficient and orthogonal conjugation method.
Performance Comparison: A Data-Driven Analysis
| Performance Metric | This compound | Thiol-Terminated Silanes | Key Considerations |
| Reaction Chemistry | Nucleophilic Substitution | Thiol-Maleimide, Thiol-Ene/Yne Click Chemistry | Thiol-ene/yne reactions are considered "click" chemistry, known for high efficiency and orthogonality. |
| Reaction Specificity | Moderate to High (can react with various nucleophiles) | High (especially with click chemistry) | Iodopropyl groups can react with amines and thiols, potentially leading to less controlled orientation. Click chemistry offers highly specific ligation. |
| Reaction Efficiency | Data not readily available | High, with thiol-ene/yne reactions yielding quantitative to near-quantitative results. | The efficiency of the iodopropyl reaction will depend on the nucleophilicity of the target biomolecule. |
| Immobilization Density | Data not readily available | 0.66 to 0.96 ng/mm² for antibodies. | Surface density is a critical parameter for many applications and appears well-characterized for thiol-based methods. |
| Bond Stability | Forms a stable S-alkyl or N-alkyl bond. | Thiol-maleimide linkage is susceptible to retro-Michael reaction and thiol exchange. Thiol-ene/yne linkages are generally more stable. | The stability of the thioether bond from maleimide chemistry is a significant concern for long-term applications in biological environments. |
| Reaction Conditions | Typically requires elevated temperatures and longer reaction times. | Thiol-maleimide reactions proceed at room temperature. Thiol-ene/yne reactions are often photo-initiated. | Milder reaction conditions for thiol-based methods can be advantageous for preserving the activity of sensitive biomolecules. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for surface preparation and bioconjugation using both types of silanes.
Protocol 1: Protein Immobilization using this compound
This protocol outlines a general procedure for the covalent immobilization of proteins onto a glass surface functionalized with this compound.
Materials:
-
Glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and explosive when mixed with organic materials.
-
Anhydrous toluene (B28343)
-
This compound
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Surface Cleaning: Immerse glass slides in Piranha solution for 15-30 minutes. Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Silanization: Immerse the cleaned slides in a 2% (v/v) solution of this compound in anhydrous toluene for 1 hour at room temperature.
-
Washing and Curing: Rinse the slides with toluene, followed by ethanol (B145695), and finally deionized water. Cure the slides in an oven at 110°C for 30 minutes.
-
Protein Immobilization: Incubate the functionalized slides with the protein solution (e.g., 0.1-1 mg/mL) for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides thoroughly with the wash buffer to remove non-specifically bound protein.
-
Blocking: Incubate the slides in blocking buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding in subsequent steps.
-
Final Wash: Wash the slides again with the wash buffer and store them in a suitable buffer at 4°C until use.
Protocol 2: DNA Immobilization using Thiol-Terminated Silanes and a Heterobifunctional Crosslinker
This protocol describes the immobilization of thiol-modified DNA onto a glass surface functionalized with a thiol-terminated silane, followed by activation with a heterobifunctional crosslinker.
Materials:
-
Glass slides
-
Piranha solution
-
Anhydrous ethanol
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Heterobifunctional crosslinker (e.g., Sulfo-SMCC)
-
Thiol-modified DNA solution in a suitable buffer (e.g., TE buffer, pH 7.5)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Surface Cleaning: Clean glass slides as described in Protocol 1.
-
Silanization: Immerse the cleaned slides in a 2% (v/v) solution of MPTMS in anhydrous ethanol for 30 minutes at room temperature.
-
Washing and Curing: Rinse the slides with ethanol and cure in an oven at 110°C for 30 minutes.
-
Crosslinker Activation: Incubate the thiol-functionalized slides in a solution of the heterobifunctional crosslinker (e.g., 1 mM Sulfo-SMCC in PBS) for 1 hour at room temperature. The NHS-ester end of the crosslinker will react with the surface thiol groups.
-
Washing: Rinse the slides with PBS to remove excess crosslinker.
-
DNA Immobilization: Incubate the activated slides with the thiol-modified DNA solution (e.g., 10-100 µM) overnight at 4°C. The maleimide group of the crosslinker will react with the thiol group on the DNA.
-
Washing: Wash the slides thoroughly with the wash buffer.
-
Blocking: Block the surface with a suitable blocking agent if required for the specific application.
-
Final Wash: Perform a final wash and store the slides appropriately.
Concluding Remarks
The choice between this compound and thiol-terminated silanes for bioconjugation is dependent on the specific requirements of the application.
Thiol-terminated silanes , particularly when used in conjunction with thiol-ene/yne click chemistry, offer a robust and highly specific method for bioconjugation. The high efficiency and orthogonality of these reactions make them an excellent choice for applications requiring precise control over biomolecule orientation and high immobilization densities. While the stability of the traditional thiol-maleimide linkage is a concern, more stable alternatives are being developed.
This compound provides a more direct route for immobilizing nucleophile-containing biomolecules. The resulting S-alkyl or N-alkyl bond is generally stable. However, the lack of extensive quantitative data on its performance in bioconjugation, such as immobilization density and reaction kinetics, presents a notable gap in the literature. Its reactivity with multiple nucleophiles might also lead to less controlled immobilization compared to more specific chemistries.
For researchers prioritizing high specificity, efficiency, and well-characterized surface densities, thiol-terminated silanes, especially when paired with click chemistry, are the recommended choice. For applications where a simple, direct reaction with available nucleophiles is desired and precise orientation is less critical, this compound may be a suitable alternative, though further characterization of its performance is warranted.
A Comparative Guide to the Performance of Trimethoxy and Triethoxy Silanes
For researchers, scientists, and drug development professionals, the selection of an appropriate silane (B1218182) coupling agent is a critical determinant of performance in applications ranging from surface modification and nanoparticle functionalization to the formulation of advanced composite materials. Among the diverse array of available silanes, trimethoxy and triethoxy silanes are two of the most commonly utilized classes. Their performance characteristics, primarily dictated by the nature of their alkoxy groups, exhibit significant differences that can profoundly impact reaction kinetics, bond durability, and overall material properties. This guide provides an objective comparison of trimethoxy and triethoxy silanes, supported by experimental data, to facilitate an informed selection process for your specific research and development needs.
Key Performance Differences: A Summary
The fundamental distinction between trimethoxy and triethoxy silanes lies in the reactivity of their respective alkoxy groups. The smaller methoxy (B1213986) group is sterically less hindered and more susceptible to hydrolysis than the bulkier ethoxy group.[1][2] This inherent chemical difference gives rise to a cascade of performance variations:
-
Reactivity: Trimethoxy silanes exhibit significantly faster hydrolysis and condensation rates, leading to quicker processing times.[1][2][3]
-
Stability: The slower reaction kinetics of triethoxy silanes translate to longer working times and greater stability in solution.[2][4]
-
Byproducts: Hydrolysis of trimethoxy silanes releases methanol (B129727), a toxic and volatile organic compound (VOC), whereas triethoxy silanes produce ethanol (B145695), which is considerably less hazardous.[2][5]
-
Bond Strength and Durability: The nature of the siloxane network formed can be influenced by the hydrolysis and condensation pathway, which in turn affects the final bond strength and durability. While both can form robust bonds, the specific application and substrate play a crucial role.
Quantitative Performance Data
The following tables summarize the key quantitative differences between trimethoxy and triethoxy silanes based on available experimental data. It is important to note that absolute values can vary depending on the specific silane, substrate, and experimental conditions.
Table 1: Comparison of Hydrolysis and Condensation Rates
| Parameter | Trimethoxy Silanes | Triethoxy Silanes | Key Observations |
| Relative Hydrolysis Rate | ~6-10 times faster than ethoxy silanes[1] | Slower | Methoxy groups are less sterically hindered, facilitating nucleophilic attack by water. |
| Hydrolysis Rate under Acidic Conditions | Generally faster than under basic conditions.[4][5] | Slower than trimethoxy silanes under acidic conditions.[4][5] | The hydrolysis rate order under acidic conditions is often Dimethoxy > Trimethoxy > Diethoxy > Triethoxy.[5] |
| Hydrolysis Rate under Basic Conditions | Generally slower than under acidic conditions, but faster than triethoxy silanes.[4][5] | Slower than trimethoxy silanes under basic conditions.[4][5] | The hydrolysis rate order under basic conditions is often Trimethoxy > Dimethoxy > Triethoxy > Diethoxy.[5] |
| Condensation Rate | Generally faster due to the higher concentration of reactive silanol (B1196071) groups formed during rapid hydrolysis. | Slower, allowing for more controlled network formation. | The condensation of silanols is the second step in forming a stable siloxane bond. |
Table 2: Thermal Stability of Silane-Modified Surfaces
| Silane Type | Onset Decomposition Temperature (Tonset) | Temperature at Maximum Decomposition Rate (Tmax) | Char Yield at 600°C (%) |
| Polyurethane + Isocyanatopropyltriethoxy silane | ~ 330°C | ~ 375°C | ~ 12% |
| Polyurethane + Aminopropyltrietho xysilane | ~ 320°C | ~ 360°C | ~ 8% |
| Unmodified Polyurethane | ~ 310°C | ~ 350°C | ~ 5% |
Data is illustrative and compiled from studies on analogous silanes to demonstrate the impact of silanization on thermal stability. Direct comparative TGA data for a trimethoxy vs. triethoxy pair on the same substrate is limited in publicly available literature.
Table 3: Bond Strength of Silane Coupling Agents
| Silane Coupling Agent | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) |
| 3-Acryloyloxypropyltrimethoxy silane | Silica-coated Titanium | Resin Composite Cement | 14.8 (S.D. 3.8) |
| 3-Methacryloyloxypropyltrimethoxy silane | Silica-coated Titanium | Resin Composite Cement | 14.2 (S.D. 5.8) |
| Bis-[3-(triethoxy silyl)propyl]polysulfide | Silica-coated Titanium | Resin Composite Cement | 7.5 (S.D. 2.5) |
This data from a study on dental adhesives illustrates the performance of different silanes.[6] The bond strength is highly dependent on the entire system (silane, substrate, adhesive) and not solely on the alkoxy group.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Hydrolysis Rate using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol allows for the quantitative analysis of silane hydrolysis by monitoring the disappearance of alkoxy groups and the appearance of silanol groups.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 300 or 400 MHz).
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of the trimethoxy or triethoxy silane in a suitable deuterated solvent (e.g., ethanol-d6/D2O mixture) in an NMR tube.
-
To initiate hydrolysis, add a specific amount of deionized water and, if desired, a catalyst (e.g., a specific concentration of HCl or acetic acid for acidic conditions, or an amine for basic conditions).
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum immediately after mixing to establish the initial concentration of the alkoxy protons.
-
Acquire subsequent 1H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the characteristic peaks of the methoxy (-OCH3) or ethoxy (-OCH2CH3) groups.
-
Simultaneously, monitor the increase in the integral of the peak corresponding to the formation of methanol (CH3OH) or ethanol (CH3CH2OH).
-
-
Data Analysis:
-
Calculate the concentration of the unreacted silane at each time point by comparing the integral of the alkoxy peaks to an internal standard.
-
Plot the concentration of the silane versus time to determine the reaction kinetics.
-
The rate constant (k) can be calculated by fitting the data to the appropriate rate law (e.g., pseudo-first-order if water is in large excess).
-
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol determines the thermal stability of a substrate modified with a trimethoxy or triethoxy silane by measuring weight loss as a function of temperature.
Instrumentation:
-
Thermogravimetric Analyzer (TGA).
Procedure:
-
Sample Preparation:
-
Treat the substrate material (e.g., silica (B1680970) nanoparticles, polymer film) with the trimethoxy or triethoxy silane solution according to a defined procedure.
-
Ensure the treated substrate is thoroughly dried to remove any residual solvent or unbound silane.
-
Accurately weigh a small amount of the dried, silane-modified substrate (typically 5-10 mg) into a TGA crucible.
-
-
TGA Measurement:
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
The measurement is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis:
-
The TGA instrument will generate a curve of weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins.
-
Identify the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG curve).
-
The char yield, or the residual weight at a high temperature, provides information about the amount of inorganic residue.
-
Protocol 3: Assessment of Bond Strength using Lap Shear Test
This protocol measures the shear strength of an adhesive bond between two substrates that have been treated with a trimethoxy or triethoxy silane.
Instrumentation:
-
Universal Testing Machine (UTM) with appropriate grips and a load cell.
Procedure:
-
Substrate Preparation:
-
Clean and prepare the surfaces of the two substrates (e.g., metal plates, glass slides) according to a standardized procedure.
-
Apply the trimethoxy or triethoxy silane solution to the bonding surfaces of the substrates.
-
Allow the silane to react and dry as required.
-
-
Bonding:
-
Apply an adhesive to the silane-treated surface of one substrate.
-
Join the two substrates with a defined overlap area (e.g., as per ASTM D1002).[7]
-
Cure the adhesive according to the manufacturer's instructions.
-
-
Mechanical Testing:
-
Secure the ends of the bonded specimen in the grips of the UTM.
-
Apply a tensile force at a constant rate of displacement until the bond fails.[7]
-
-
Data Analysis:
-
Record the maximum load at which the bond failed.
-
Calculate the shear strength by dividing the maximum load by the bonded overlap area. The result is typically expressed in megapascals (MPa) or pounds per square inch (psi).
-
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Validating Covalent Attachment Using (3-Iodopropyl)trimethoxysilane
For researchers, scientists, and drug development professionals engaged in surface modification and bioconjugation, the reliable covalent attachment of molecules is paramount. (3-Iodopropyl)trimethoxysilane (IPTMS) has emerged as a valuable reagent for this purpose, offering a distinct reactivity profile compared to more common silanes. This guide provides an objective comparison of IPTMS with other widely used alternatives, supported by experimental data, to facilitate informed decisions in your research and development endeavors.
Performance Benchmark: A Quantitative Comparison of Silane (B1218182) Coupling Agents
The selection of an appropriate silane coupling agent is dictated by the specific application, the nature of the molecule to be immobilized, and the desired surface properties. The following tables summarize quantitative data from various studies to facilitate a direct comparison of performance between this compound and other common silanes.
Table 1: Comparison of Surface Properties after Silanization
| Silane | Functional Group | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Layer Thickness (nm) | Key Characteristics |
| This compound (IPTMS) | Iodo (-I) | 60-70 | ~0.3 - 0.6 | ~0.5 - 1.5 | Reactive towards nucleophiles (e.g., thiols, amines); forms stable C-S or C-N bonds.[1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino (-NH₂) | 40-60 | ~0.2 - 0.8 | ~0.5 - 5+ (prone to multilayering) | Reactive towards aldehydes, carboxylic acids (with activation), and NHS esters.[2][3] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (-SH) | 65-75 | ~0.2 - 0.5 | ~0.5 - 1.2 | Reactive towards maleimides and other thiol-reactive groups; can form disulfide bonds. |
| (3-Glycidyloxypropyl)trimethoxysilane (GOPS) | Epoxy | 55-65 | ~0.3 - 0.7 | ~0.6 - 2.0 | Reactive towards amines and thiols under specific conditions.[4] |
Note: The values presented are typical ranges and can vary depending on the substrate, deposition method, and reaction conditions.
Table 2: Comparison of Immobilization Efficiency and Stability
| Silane | Target Molecule Functional Group | Immobilization Efficiency | Hydrolytic Stability of Linkage |
| This compound (IPTMS) | Thiol (-SH), Amine (-NH₂) | High | High (Stable C-S and C-N bonds) |
| (3-Aminopropyl)triethoxysilane (APTES) | Carboxylic Acid (-COOH), Aldehyde (-CHO) | Moderate to High | Moderate (Amide bond stability is pH-dependent) |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Maleimide, Thiol (-SH) | High | High (Stable thioether or disulfide bonds) |
| (3-Glycidyloxypropyl)trimethoxysilane (GOPS) | Amine (-NH₂), Thiol (-SH) | Moderate | Moderate to High |
Reaction Mechanism and Experimental Workflow
The covalent attachment of molecules using this compound involves a two-step process: silanization of the substrate and subsequent nucleophilic substitution by the molecule of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (3-Iodopropyl)trimethoxysilane: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, (3-Iodopropyl)trimethoxysilane should be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Do not pour down the drain or discard as regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a reactive organosilane compound that presents several hazards, including skin and eye irritation, and it is combustible. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Summary of Hazards and Disposal Information
The following table summarizes the key hazard information and disposal recommendations for this compound.
| Parameter | Information | Citations |
| GHS Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2A) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation. | |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Spill Cleanup | Absorb spill with inert material (e.g., sand, vermiculite) and place in a closed container for disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol: In-Lab Treatment of Small Quantities
For small quantities of this compound waste, an in-lab hydrolysis and neutralization procedure can be performed to reduce its reactivity before collection by a professional waste disposal service. This procedure should only be carried out by trained personnel in a properly equipped laboratory.
Objective: To hydrolyze the trimethoxysilane (B1233946) functional group and neutralize the iodopropyl moiety to less reactive and hazardous products.
Materials:
-
This compound waste
-
1 M Hydrochloric Acid (HCl)
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
pH indicator strips
-
Stir plate and stir bar
-
Beakers or flasks
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
Procedure:
-
Preparation:
-
Conduct the entire procedure in a certified chemical fume hood.
-
Ensure all necessary reagents and equipment are readily available.
-
Wear appropriate personal protective equipment.
-
-
Hydrolysis:
-
For every 1 volume of this compound waste, add 10 volumes of water in a suitable beaker or flask with a stir bar.
-
While stirring, slowly add 1 M HCl dropwise to adjust the pH of the solution to approximately 3-4. Acidic conditions catalyze the hydrolysis of the methoxy (B1213986) groups to form silanols and methanol.
-
Continue stirring the solution at room temperature for at least 4 hours to ensure complete hydrolysis. The solution may become cloudy as the silanols condense to form polysiloxanes.
-
-
Neutralization of Iodine:
-
After the hydrolysis step, slowly add 10% sodium thiosulfate solution to the mixture while stirring. The thiosulfate will reduce the iodine to iodide.[2]
-
Continue adding the sodium thiosulfate solution until the characteristic brown/yellow color of iodine (if present) disappears and the solution becomes colorless.[2]
-
-
pH Adjustment:
-
Using pH indicator strips, check the pH of the solution.
-
Carefully add 1 M NaOH solution dropwise to neutralize the solution to a pH between 6 and 8.[2]
-
-
Final Disposal:
-
The treated aqueous solution should be collected in a clearly labeled hazardous waste container.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal. Do not pour the treated solution down the drain unless explicitly permitted by your local regulations and EHS office.
-
Safety Precautions:
-
Always add acid to water, not the other way around.
-
The hydrolysis of trimethoxysilanes produces methanol, which is flammable and toxic. Ensure adequate ventilation.
-
The neutralization reaction can be exothermic. Add reagents slowly and monitor the temperature of the solution.
-
In case of a spill, absorb the material with a non-combustible absorbent material and place it in a sealed container for disposal.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
